molecular formula C5H4FNO B1302969 2-Fluoro-5-hydroxypyridine CAS No. 55758-32-2

2-Fluoro-5-hydroxypyridine

Cat. No.: B1302969
CAS No.: 55758-32-2
M. Wt: 113.09 g/mol
InChI Key: HTRLNWYWOKWCLV-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxypyridine is a useful research compound. Its molecular formula is C5H4FNO and its molecular weight is 113.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRLNWYWOKWCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376742
Record name 2-Fluoro-5-hydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55758-32-2
Record name 2-Fluoro-5-hydroxypyridine
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URL https://comptox.epa.gov/dashboard/DTXSID50376742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoropyridin-3-ol
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Foundational & Exploratory

2-Fluoro-5-hydroxypyridine CAS 55758-32-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-hydroxypyridine (CAS 55758-32-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic chemistry. Targeted at researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data recitation to explain the causality behind its utility, offering field-proven insights into its properties, applications, and handling.

Core Molecular Profile and Physicochemical Properties

This compound (also known as 6-Fluoro-3-pyridinol) is a fluorinated heterocyclic compound whose value lies in the strategic placement of its functional groups.[1] The electron-withdrawing fluorine atom at the 2-position and the nucleophilic hydroxyl group at the 5-position create a unique electronic and reactive profile, making it an indispensable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2]

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate critical molecular properties.[1] Its high electronegativity and small size can significantly alter lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1] The hydroxyl group provides a versatile reactive handle for subsequent chemical modifications, enabling the construction of diverse molecular libraries.[1]

Chemical Identity
IdentifierValue
CAS Number 55758-32-2[3][4][5][6][7][8]
Synonyms 6-Fluoro-3-pyridinol, 6-Fluoro-3-hydroxypyridine[8][9][10]
Molecular Formula C5H4FNO[7][9][11]
Molecular Weight 113.09 g/mol [9][10]
IUPAC Name 6-fluoropyridin-3-ol[7][10]
InChI Key HTRLNWYWOKWCLV-UHFFFAOYSA-N[6][7]
SMILES OC1=CN=C(F)C=C1[7]
Physicochemical & Spectral Data

The physical properties of this compound are consistent with a stable, crystalline organic solid. The data presented below is a synthesis of predicted and experimentally determined values from various suppliers.

PropertyValueSource(s)
Physical Form White to pale cream or brown crystalline powder/solid.[4][7][11]Commercial Suppliers
Melting Point 145-158 °C[7][8][10][11]Experimental
Boiling Point ~319.8 °C at 760 mmHgExperimental
Density ~1.325 g/cm³Predicted[4][12]
pKa ~8.77 - 10.09Predicted[11][13]
Solubility Soluble in methanol and other organic solvents like DMSO.[4][13]Experimental
Purity Typically available at ≥95% to >98%.[1][8][9]Commercial Suppliers

Spectral data including 1H NMR, 13C NMR, IR, and MS are available for this compound, confirming its structure.[14] Researchers should always refer to the Certificate of Analysis (CoA) for batch-specific data.

Caption: Molecular Structure of this compound.

Reactivity, Synthesis, and Applications

Core Reactivity

The reactivity of this compound is dominated by its two functional groups.

  • The Hydroxyl Group (-OH): As a phenol-like hydroxyl group on an electron-deficient pyridine ring, it is acidic and can be readily deprotonated to form a nucleophilic phenoxide. This site is the primary handle for derivatization via reactions such as etherification (e.g., Williamson ether synthesis), esterification, and O-arylation.

  • The Fluoro Group (-F): The fluorine atom is a poor leaving group in nucleophilic aromatic substitution (SNAr) compared to chlorine or bromine. However, under forcing conditions or with highly activated substrates, it can be displaced. Its primary role is electronic; it strongly influences the acidity of the hydroxyl group and the overall electron density of the pyridine ring, making the ring more resistant to electrophilic substitution and oxidative metabolism.

Synthetic Utility and Key Applications

This compound is a high-value intermediate, not typically synthesized in a standard laboratory setting but sourced from specialized chemical manufacturers.[1][5][12] Its utility is demonstrated in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.

  • Pharmaceuticals: It is a key building block for synthesizing a range of therapeutic agents, including kinase inhibitors and treatments for neurological disorders.[1] The 6-fluoropyridin-3-ol moiety can serve as a crucial hinge-binding element in kinase inhibitors or as a metabolically stable fragment that enhances drug-like properties.

  • Agrochemicals: The fluoropyridine scaffold is present in various modern herbicides and pesticides.[15] The unique properties imparted by fluorine contribute to the efficacy and environmental profile of these agents.

G cluster_0 Synthetic Workflow A This compound (Starting Material) B Functional Group Transformation (e.g., O-Alkylation, O-Arylation) A->B Activate -OH group C Introduction of Diversity (Coupling, Substitution, etc.) B->C Build complexity D Final Target Molecule (API, Agrochemical) C->D Final modification/purification G A 1. Inert Atmosphere Prep (Flask, Reagents, Ar/N2 Purge) B 2. Add Catalyst/Ligand (e.g., Pd2(dba)3 / XPhos) A->B C 3. Add Anhydrous Solvent (Toluene) B->C D 4. Heat & Stir (80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Work-up (Filter, Wash, Dry) E->F G 7. Purify (Silica Gel Chromatography) F->G H 8. Characterize Product (NMR, HRMS) G->H

Sources

physical and chemical properties of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-5-hydroxypyridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 55758-32-2), a pivotal heterocyclic building block in modern medicinal and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into the molecule's behavior and utility.

Introduction: The Strategic Value of Fluorinated Pyridinols

This compound, also known as 6-Fluoro-3-pyridinol, has emerged as a highly valuable intermediate in synthetic chemistry.[1][2] Its utility stems from the unique combination of a pyridine core, a reactive hydroxyl group, and a strategically placed fluorine atom. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of fluorine is a cornerstone of modern drug design, used to exquisitely modulate a molecule's physicochemical and biological profile.[2] Fluorine's high electronegativity and small size can enhance metabolic stability, increase binding affinity to biological targets, and alter lipophilicity and pKa, thereby improving pharmacokinetic properties.[1][2]

This guide will delve into the essential properties of this compound, its characteristic reactivity, and its application as a key component in the synthesis of complex therapeutic agents, particularly kinase inhibitors.[1][3][4]

Molecular Structure and Tautomerism: A Tale of Two Forms

A critical, and often overlooked, feature of hydroxypyridines is their existence in a tautomeric equilibrium. This compound is no exception, existing as an equilibrium between the aromatic alcohol form (the "enol" or pyridinol form) and the pyridone form (the "keto" or lactam form).

The position of this equilibrium is highly sensitive to the local environment. In non-polar solvents, the aromatic this compound tautomer is generally favored.[5] However, in polar, protic solvents (like water and alcohols) and in the solid state, the equilibrium shifts significantly to favor the 6-fluoro-2(1H)-pyridone tautomer.[5][6] This is due to the ability of the pyridone to form strong, stabilizing intermolecular hydrogen bonds via its N-H and C=O groups.[6] The fluorine atom at the 2-position, being strongly electron-withdrawing, can further influence the electron distribution within the ring and thus the relative stability of the two tautomers.[7]

Understanding this tautomerism is paramount for the synthetic chemist. Reaction conditions, particularly solvent choice, will dictate which tautomer is the predominant reactive species, influencing reaction outcomes for both O-functionalization and N-functionalization.

Caption: Tautomeric equilibrium of this compound.

Physical and Chemical Properties

The reliable characterization of a starting material is the foundation of reproducible science. The are summarized below. Data is compiled from leading chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 55758-32-2[1][8]
Molecular Formula C₅H₄FNO[9]
Molecular Weight 113.09 g/mol [9]
Appearance Pale cream to brown solid, crystalline powder[10]
Melting Point 148-153 °C[9]
Boiling Point 319.8 °C at 760 mmHg
Solubility Soluble in organic solvents such as ethanol and DMSO[11]
pKa (Predicted) 8.77[11]
Purity (Commercial) ≥95-98%

Note on Physical Properties: Discrepancies in reported melting points (some sources report 110-113 °C[11]) may be attributable to different polymorphic forms or purity levels. The higher range is more consistently reported by major suppliers for analytical grade material. Boiling and pKa values are often predicted and should be treated as estimates.

Spectroscopic Characterization

Spectroscopic analysis confirms the identity and purity of the compound. The key features expected in NMR and IR spectra are detailed below, based on analysis of the parent structures and related fluorinated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom introduces characteristic splitting patterns (H-F coupling) that are highly informative.

  • ¹H NMR: The spectrum will show three signals in the aromatic region.

    • The proton ortho to the fluorine (at C3) will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine.

    • The proton meta to the fluorine (at C4) will appear as a complex multiplet.

    • The proton para to the fluorine (at C6) will also be a doublet of doublets.

    • A broad singlet corresponding to the hydroxyl proton (or N-H proton in the pyridone tautomer) will also be present, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: Five distinct signals are expected for the pyridine ring carbons.

    • The carbon directly bonded to fluorine (C2) will exhibit a large one-bond C-F coupling constant (¹JCF), typically >200 Hz, making it a prominent doublet.

    • Other carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, which are invaluable for definitive signal assignment.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features of the hydroxyl group and the aromatic ring, as well as the carbonyl group of the pyridone tautomer, reflecting the equilibrium.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

  • C=O Stretch (Pyridone form): A strong, sharp absorption band between 1640-1680 cm⁻¹ indicates the presence of the pyridone tautomer.[12]

  • Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region are typical for the pyridine ring.

  • C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region is indicative of the carbon-fluorine bond.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, offering two primary sites for synthetic modification: the hydroxyl group and the pyridine ring itself. The electron-withdrawing fluorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or further activation.

reactivity cluster_O O-Functionalization cluster_Ring Ring Functionalization cluster_Products Key Synthetic Intermediates main This compound alkylation O-Alkylation (Williamson Ether Synthesis) main->alkylation  Base (e.g., K₂CO₃)  R-X acylation O-Acylation (Ester Formation) main->acylation  Acyl Chloride or  Anhydride, Base eas Electrophilic Aromatic Substitution (EAS) main->eas  e.g., Nitration, Halogenation  (Directs ortho/para to -OH) coupling Cross-Coupling (e.g., Suzuki, Buchwald) main->coupling  Requires conversion of -OH  to -OTf or halogenation ethers Aryl Ethers alkylation->ethers esters Aryl Esters acylation->esters substituted Substituted Pyridines eas->substituted coupling->substituted

Caption: Key reactivity pathways for this compound.

The most common and synthetically valuable reactions involve the hydroxyl group. O-alkylation to form aryl ethers is a cornerstone transformation. This is frequently the key step for incorporating the 2-fluoropyridinyl moiety into a larger target molecule, such as a kinase inhibitor, where the oxygen acts as a linker.[4][13]

Experimental Protocols

The following protocols are representative and should be adapted based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of this compound via Demethylation

This protocol is based on the common and scalable method of demethylating the precursor, 2-fluoro-5-methoxypyridine. The choice of a strong acid like hydrobromic acid is critical for cleaving the robust aryl-methyl ether bond.

synthesis_workflow start 2-Fluoro-5-methoxypyridine step1 Reflux (e.g., 100-120 °C, 6-12 h) Ether Cleavage start->step1 reagent 48% Hydrobromic Acid (HBr) reagent->step1 step2 Workup: 1. Cool to RT 2. Neutralize (e.g., NaHCO₃) 3. Extract with organic solvent step1->step2 step3 Purification: Recrystallization or Silica Gel Chromatography step2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-methoxypyridine (1.0 eq).

  • Reagent Addition: Add aqueous hydrobromic acid (48%, ~5-10 eq) to the flask. Causality: A large excess of strong acid is required to protonate the ether oxygen and drive the nucleophilic attack by bromide to cleave the methyl group.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup (Aqueous): Cool the mixture to room temperature. Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes). The choice of solvent is crucial; it must effectively solubilize the product without being miscible with the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Representative O-Alkylation (Williamson Ether Synthesis)

This protocol details a general method for coupling this compound with an alkyl halide, a key reaction for building more complex molecules.

Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Causality: Polar aprotic solvents are chosen because they effectively solvate the cation of the base but do not hydrogen bond with the phenoxide nucleophile, thus enhancing its reactivity.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). Stir the suspension for 15-30 minutes. Causality: The base deprotonates the hydroxyl group to form the more nucleophilic pyridinolate anion.

  • Alkylating Agent Addition: Add the alkyl halide (R-X, 1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction to 60-80 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and residual base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by flash column chromatography.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound must be handled with appropriate care.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

  • Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Fluorinated Building Block for Innovation. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Fluorinated Building Block for Innovation. Available at: [Link]

  • RSC Publishing. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Available at: [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available at: [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

  • Wikipedia. 2-Pyridone. Available at: [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available at: [Link]

  • National Institutes of Health. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Available at: [Link]

  • National Institutes of Health. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available at: [Link]

  • National Institutes of Health. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-5-hydroxypyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, 2-Fluoro-5-hydroxypyridine stands out as a particularly valuable and versatile building block. Its unique electronic and structural features, arising from the interplay between the electronegative fluorine atom, the nucleophilic hydroxyl group, and the aromatic pyridine core, offer a rich platform for the synthesis of complex molecular architectures.

The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular structure and properties, robust synthetic protocols, and its applications in the design of targeted therapeutics, with a particular focus on kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position. This substitution pattern gives rise to its distinct chemical reactivity and physical properties.

Caption: Molecular Structure of this compound.

A critical aspect of the chemistry of this compound is its existence in tautomeric equilibrium with its corresponding pyridone form, 6-fluoro-3-pyridone. The position of this equilibrium can be influenced by the solvent and solid-state packing forces. In many biological contexts and in polar solvents, the pyridone tautomer can be the predominant species.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₅H₄FNO[2]
Molecular Weight 113.09 g/mol [2]
CAS Number 55758-32-2[1]
Appearance Off-white to light brown crystalline powderCommercially available data
Melting Point 148-152 °CCommercially available data
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and DMSOCommercially available data

Synthesis of this compound: A Validated Experimental Protocol

Several synthetic routes to this compound have been reported. A common and reliable method involves the diazotization of 2-amino-5-fluoropyridine followed by hydrolysis of the diazonium salt. This multi-step synthesis starts from the readily available 2-aminopyridine.[3][4]

Synthesis_Workflow A 2-Aminopyridine B Nitrification & Acetylation A->B 1. Ac₂O 2. HNO₃/H₂SO₄ C Reduction of Nitro Group B->C Fe/AcOH or H₂/Pd-C D Diazotization (Balz-Schiemann) C->D 1. NaNO₂/HBF₄ 2. Heat E Hydrolysis D->E H₂O/H⁺ F This compound E->F

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Causality Behind Experimental Choices: This protocol is designed for high yield and purity. The initial acetylation of the amino group in 2-aminopyridine protects it during the subsequent nitration step, preventing unwanted side reactions. The Balz-Schiemann reaction is a classic and effective method for introducing a fluorine atom onto an aromatic ring. The final hydrolysis step is crucial for unmasking the desired hydroxyl group.

Protocol:

  • Acetylation of 2-Aminopyridine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in acetic anhydride. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated 2-acetamidopyridine by filtration, wash with cold water, and dry under vacuum.

  • Nitration of 2-Acetamidopyridine: To a stirred solution of 2-acetamidopyridine in concentrated sulfuric acid at 0°C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice. The precipitated 2-acetamido-5-nitropyridine is collected by filtration, washed with water until neutral, and dried.

  • Reduction of 2-Acetamido-5-nitropyridine: In a flask, suspend 2-acetamido-5-nitropyridine in ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-acetamido-5-aminopyridine.

  • Diazotization and Fluorination (Balz-Schiemann Reaction): Dissolve 2-acetamido-5-aminopyridine in a solution of tetrafluoroboric acid (HBF₄) at 0°C. To this stirred solution, add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. After stirring for 30 minutes, the diazonium tetrafluoroborate salt precipitates. Collect the salt by filtration, wash with cold diethyl ether, and dry. The dry salt is then gently heated until nitrogen evolution ceases, yielding 2-acetamido-5-fluoropyridine.

  • Hydrolysis of 2-Acetamido-5-fluoropyridine: Reflux the 2-acetamido-5-fluoropyridine in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture. The product, this compound, can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Self-Validating System: Each step of this protocol can be validated by standard analytical techniques. The identity and purity of the intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the final product should be compared with the literature value.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The this compound moiety is a privileged scaffold in the design of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The fluorine atom at the 2-position can form crucial interactions with the kinase active site, while the hydroxyl group at the 5-position serves as a versatile handle for further chemical modifications to enhance potency and selectivity.

While specific FDA-approved drugs containing the this compound core are not prominently disclosed in publicly available information, numerous patents from major pharmaceutical companies describe its use in the synthesis of novel kinase inhibitors.[5][6][7][8][9] These patents often target kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK), which are implicated in various cancers and autoimmune diseases.

Kinase_Inhibitor_Design cluster_0 This compound Core cluster_1 Kinase Active Site Core 2-Fluoro Pyridine Ring 5-Hydroxy Kinase Hinge Binding Region Hydrophobic Pocket Solvent Front Core:f1->Kinase:f0 H-bonding Core:f0->Kinase:f1 Hydrophobic/Halogen Bonding Core:f2->Kinase:f2 Linker for Selectivity/Solubility

Caption: Interaction model of a this compound-based inhibitor with a kinase active site.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[10][11][12][13] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][14]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of medicinal chemistry. Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutics, particularly kinase inhibitors. The synthetic protocols outlined in this guide, when executed with precision and validated by rigorous analytical methods, provide a reliable pathway to this important building block. As the demand for more targeted and effective drugs continues to grow, the strategic use of fluorinated heterocycles like this compound will undoubtedly play an increasingly crucial role in shaping the future of drug discovery.

References

  • This compound: A Key Fluorinated Building Block for Innovation. (2025, December 28). Retrieved January 11, 2026, from [Link]

  • 2 - SAFETY DATA SHEET. (2025, December 24). Retrieved January 11, 2026, from [Link]

  • Kinase inhibitor salts and compositions thereof - Patent US-11160805-B2 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pyridine compounds as kinase inhibitors - Google Patents. (n.d.).
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (2025, August 7). Retrieved January 11, 2026, from [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Alk-5 inhibitors and uses thereof - Google Patents. (n.d.).
  • Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

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Navigating the Solubility Landscape of 2-Fluoro-5-hydroxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-5-hydroxypyridine in Modern Drug Discovery

This compound is a substituted pyridine derivative of increasing interest within the pharmaceutical and agrochemical sectors. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the pyridine ring, make it a valuable building block in the synthesis of novel bioactive molecules. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. A thorough understanding of its solubility profile is, therefore, paramount for any researcher working with this molecule. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination and application.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₅H₄FNO[1]
Molecular Weight113.09 g/mol
AppearancePale cream to brown crystals or powder[1]
Melting Point148-150 °C[2]
Boiling Point (Predicted)232.3 °C at 760 mmHg[3]
Density (Predicted)1.342 g/cm³[3]
pKa (Predicted)8.77[3]

Qualitative Solubility Profile

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, supplier information and analogous compound behavior provide a qualitative understanding of its solubility.

This compound is reported to be soluble in polar protic and aprotic organic solvents.[2][3] Specifically, it has been noted as being soluble in:

  • Methanol [2]

  • Ethanol [3]

  • Dimethyl Sulfoxide (DMSO) [3]

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the pyridine nitrogen and the hydroxyl oxygen) suggests that it will exhibit favorable interactions with solvents capable of hydrogen bonding.

Factors Influencing the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For this compound, several key structural features dictate its solubility in organic solvents:

  • Polarity and Dipole Moment: The pyridine ring, along with the electronegative fluorine and oxygen atoms, creates a significant molecular dipole. This polarity leads to favorable dipole-dipole interactions with polar solvents such as alcohols, ketones, and DMSO.

  • Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, while the pyridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. This allows this compound to form strong hydrogen bonds with protic solvents (e.g., ethanol, methanol) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, acetone).

  • Crystal Lattice Energy: As a crystalline solid with a relatively high melting point (148-150 °C), significant energy is required to overcome the intermolecular forces holding the crystal lattice together.[2] A solvent must be able to provide sufficient solvating energy to disrupt this lattice for dissolution to occur.

The interplay of these factors suggests that this compound will exhibit its highest solubility in polar solvents that can engage in hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents like hexane and toluene, where the primary solute-solvent interactions would be limited to weaker van der Waals forces.

Predictive Approaches to Solubility: An Introduction to Hansen Solubility Parameters

In the absence of extensive experimental data, predictive models can offer valuable guidance. The Hansen Solubility Parameters (HSP) approach is a powerful tool for predicting the miscibility of a solute in a solvent.[5][6][7] It deconstructs the total Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces

  • δp: Energy from polar interactions

  • δh: Energy from hydrogen bonding

Experimental Protocol for the Determination of Equilibrium Solubility

Given the scarcity of published quantitative data, an experimental determination of solubility is often necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (of known purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Diagram of the Experimental Workflow for Solubility Determination:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute filtered sample D->E F Analyze by HPLC or UV-Vis E->F G Calculate concentration from calibration curve F->G H Determine solubility (mg/mL or mol/L) G->H

Caption: Workflow for the experimental determination of equilibrium solubility.

Safety Considerations

Researchers handling this compound and organic solvents should adhere to standard laboratory safety protocols. It is essential to consult the Safety Data Sheet (SDS) for this compound and the respective solvents before commencing any experimental work.[8][9][10][11] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and vapors.

  • Preventing contact with skin and eyes.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a comprehensive understanding of its physicochemical properties and the principles of solubility allows for reasoned predictions and effective experimental design. Its polar and hydrogen-bonding nature suggests a preference for polar solvents like alcohols and DMSO. For researchers requiring precise solubility values for applications such as process development, formulation, or quantitative biological assays, the experimental protocol detailed in this guide provides a robust and reliable method. As the use of this compound continues to grow, a shared understanding of its solubility characteristics will be invaluable to the scientific community.

References

  • Pipzine Chemicals. (n.d.). This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data – High Quality Pyridine Derivatives. Retrieved from [Link]

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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

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  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Retrieved from [Link]

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  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Retrieved from [Link]

  • Kinam Park. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

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2-Fluoro-5-hydroxypyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-5-hydroxypyridine

Abstract: this compound (CAS: 55758-32-2) is a critical heterocyclic building block in modern medicinal chemistry and drug development, prized for its unique electronic and structural properties.[1] The strategic placement of a fluorine atom and a hydroxyl group on the pyridine core allows for nuanced modulation of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1] However, the very features that make this reagent valuable also introduce specific stability concerns. A comprehensive understanding of its degradation pathways and optimal storage conditions is paramount for ensuring its integrity, leading to reproducible research outcomes and robust manufacturing processes. This guide provides an in-depth analysis of the chemical stability of this compound, outlines its potential degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment.

Part 1: Core Physicochemical Characteristics

A foundational understanding of the inherent physicochemical properties of this compound is essential to interpreting its stability profile.

Key Physical and Chemical Properties

The compound is typically supplied as a solid, ranging in color from pale cream to brown, and is soluble in common organic solvents such as ethanol and DMSO.[2][3] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 55758-32-2[1][3]
Molecular Formula C₅H₄FNO[3]
IUPAC Name 6-fluoropyridin-3-ol[3]
Appearance Pale cream to cream to brown crystalline powder[3]
Melting Point 110 - 113°C or 145.0 - 158.0°C[2][3]
Boiling Point 232.3°C at 760 mmHg (Predicted)[2]
pKa 8.77 (Predicted)[2]
Solubility Soluble in ethanol, DMSO[2]

Note: A discrepancy in the reported melting point exists between sources, which may be attributable to different purity levels or measurement techniques.

The Critical Role of Tautomerism

A defining characteristic of hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone isomers. In this case, this compound (the "enol" form) co-exists with 6-Fluoro-1H-pyridin-3-one (the "keto" form). The position of this equilibrium is not static; it is highly influenced by the molecule's environment, particularly the solvent.

In the gas phase, the hydroxy- form is generally favored. However, in the solid state and in polar solvents, the more polar pyridone form predominates due to its ability to form strong intermolecular hydrogen bonds.[4][5] This is a critical consideration, as the reactivity and degradation profile of the two tautomers can differ significantly. The pyridone form, with its amide-like character, may exhibit different susceptibility to hydrolysis and oxidation compared to the phenolic hydroxypyridine form.

G cluster_enol This compound (Enol Form) cluster_keto 6-Fluoro-1H-pyridin-3-one (Keto Form) enol_img enol_img keto_img keto_img enol_img->keto_img Equilibrium (Solvent Dependent) caption Figure 1: Tautomeric equilibrium of this compound.

Caption: Figure 1: Tautomeric equilibrium of this compound.

Part 2: Intrinsic Stability and Potential Degradation Pathways

While stable under recommended storage conditions, this compound is susceptible to degradation when exposed to common laboratory and manufacturing stressors such as water, oxygen, light, and elevated temperatures.[2][6] Understanding these pathways is the first step in preventing unwanted impurity formation.

Susceptibility to Stress Conditions

Based on the chemistry of fluorinated pyridines and phenols, the following degradation pathways are considered most probable.

  • Hydrolysis: The C-F bond at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution.[1][7] In aqueous environments, particularly under basic or heated conditions, the fluoride can be displaced by a hydroxide ion. This would lead to the formation of 2,5-dihydroxypyridine as a primary degradant.

  • Oxidation: The electron-rich hydroxypyridine ring system is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.[6] Oxidation may lead to the formation of colored quinone-like species or further hydroxylation of the ring, potentially followed by ring-opening.[8]

  • Photodegradation: Pyridine and its derivatives are known to be light-sensitive.[9] Exposure to UV or high-intensity visible light can provide the energy to initiate radical reactions, potentially leading to dimerization, polymerization, or complex ring cleavage, as seen in related chloropyridines.[10]

  • Thermal Degradation: While the molecule shows good thermal stability at ambient temperatures, high-temperature excursions can induce decomposition.[11][12] Extreme heat (>>200°C) can cause radical-mediated ring fragmentation, leading to volatile byproducts like HCN.[2][6]

G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (H₂O, OH⁻, Δ) parent->hydrolysis H₂O oxidation Oxidation ([O], H₂O₂) parent->oxidation [O] photolysis Photolysis (UV/Vis Light) parent->photolysis thermal High Heat (>200°C) parent->thermal Δ p1 2,5-Dihydroxypyridine hydrolysis->p1 p2 Quinone-like Species (Colored Impurities) oxidation->p2 p3 Ring-Opened Products photolysis->p3 p4 Polymeric Material photolysis->p4 thermal->p3 caption Figure 2: Potential degradation pathways for this compound.

Caption: Figure 2: Potential degradation pathways for this compound.

Part 3: Recommended Storage and Handling Protocols

A disciplined approach to storage and handling is the most effective strategy for preserving the quality and integrity of this compound. The following protocols are based on a synthesis of safety data sheets and best practices for handling fluorinated heterocyclic compounds.[6][13]

Storage Conditions
ConditionRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, maintain at 2-8°C.Minimizes the rate of potential thermal degradation and hydrolytic pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against slow oxidation by atmospheric oxygen and moisture.[14]
Light Store in an amber vial or in a light-proof container.Prevents light-induced photodegradation.[9][10]
Container Keep container tightly sealed. Use original packaging where possible.Prevents ingress of moisture and air.[12]
In Solution For stock solutions, store protected from light at -20°C for up to 1 month or -80°C for up to 6 months.[6]Low temperatures significantly slow degradation kinetics in solution. Protection from light is critical.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[6]Avoids rapid chemical degradation through oxidation or acid-base reactions.
Safe Handling Procedures
  • Engineering Controls: All handling of the solid and preparation of solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[13] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves prior to use.

    • Body Protection: Wear a standard laboratory coat.[15]

  • Dispensing: Avoid generating dust when handling the solid material.[12] Use appropriate tools (e.g., anti-static spatulas) for weighing and transferring.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Part 4: A Practical Guide to Stability Assessment

To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is required.[16] This involves intentionally stressing the compound under various conditions to generate potential degradants. The resulting samples are then analyzed by a high-resolution technique, typically HPLC with UV and/or Mass Spectrometric detection, to separate the parent compound from all degradation products.[17][18]

Experimental Workflow for Forced Degradation

G cluster_stress Apply Stress Conditions (Target 5-20% Degradation) cluster_analysis Data Analysis & Method Validation start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B Light Box) start->photo thermal Thermal (80°C, Solid & Solution) start->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS oxid->analyze photo->analyze thermal->analyze neutralize->analyze peak_purity Assess Peak Purity of Parent analyze->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance identify Identify Major Degradants mass_balance->identify validate Validate Method (Specificity) identify->validate caption Figure 3: Workflow for a forced degradation stability study.

Caption: Figure 3: Workflow for a forced degradation stability study.

Step-by-Step Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish the specificity of a stability-indicating HPLC method for this compound.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA/UV detector and/or Mass Spectrometer

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Calibrated oven and water bath

Methodology:

  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of ACN and water. This will be the parent solution.

  • Control Sample: Dilute the stock solution with the 50:50 ACN:water diluent to a final concentration of 0.1 mg/mL. This is the unstressed control (T=0 sample).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to 0.1 mg/mL with diluent.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at intervals (e.g., 30 min, 1, 2, 4 hours).

    • Immediately neutralize with 0.1 M HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction and withdraw an aliquot when sufficient degradation has occurred, then dilute to 0.1 mg/mL.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C. Sample at intervals and dilute to 0.1 mg/mL.

    • Solid: Place a small amount of solid this compound in an open vial in an oven at 80°C. At intervals, dissolve a portion of the solid in diluent to prepare a 0.1 mg/mL solution.

  • Photostability:

    • Expose the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19]

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

    • After exposure, prepare 0.1 mg/mL solutions for analysis.

  • HPLC Analysis:

    • Analyze all prepared samples (control, acid, base, oxidative, thermal, and photo-stressed) using a validated reverse-phase HPLC method.

    • A good starting point for method development is a gradient elution from 5% to 95% ACN (with 0.1% formic acid in both water and ACN) over 20-30 minutes.

    • Monitor the eluent with a PDA detector to check for peak purity and with a mass spectrometer to obtain mass information on any new peaks that appear.

  • Data Evaluation:

    • Compare the chromatograms from the stressed samples to the control.

    • Ensure the analytical method separates the parent peak from all degradant peaks.

    • Calculate the percentage of degradation in each condition.

    • Use the mass spectrometry data to propose structures for the major degradation products.

This self-validating protocol confirms the stability-indicating nature of the analytical method by demonstrating that known stressors produce detectable and separable impurities, thus providing confidence that any impurities found during routine stability testing will also be detected.[17]

Conclusion

This compound is a robust building block when handled and stored with an appreciation for its underlying chemical sensitivities. Its stability is governed by its susceptibility to hydrolysis at the C2-position, oxidation of the hydroxypyridine system, and degradation upon exposure to light. By implementing rigorous storage protocols—namely, protection from light, moisture, and air in a cool environment—and by employing careful handling techniques, researchers can ensure the compound's integrity. For professionals in drug development, conducting thorough forced degradation studies is a non-negotiable step to developing validated, stability-indicating methods that guarantee the quality and safety of the final product.

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  • Unknown.
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  • Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (URL: )
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  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (URL: [Link])

  • NIH. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. (URL: [Link])

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  • RSC Publishing. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. (2018-09-28). (URL: [Link])

  • PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (URL: [Link])

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  • PubMed. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. (URL: [Link])

  • PubMed. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. (URL: [Link])

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An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-hydroxypyridine from 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-fluoro-5-hydroxypyridine, a valuable building block in medicinal chemistry. The synthesis originates from readily available 2-aminopyridine derivatives and navigates through key chemical transformations, including electrophilic aromatic substitution, reduction, and diazotization reactions. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding for practical application.

Introduction: The Significance of Fluorinated Hydroxypyridines

Fluorine-containing heterocyclic compounds are of paramount importance in modern drug discovery. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound scaffold, in particular, offers a unique combination of a nucleophilic hydroxyl group for further derivatization and a metabolically stable fluorinated pyridine ring. This makes it a highly sought-after intermediate in the synthesis of novel therapeutics.

This guide details a robust and well-documented synthetic route commencing with 2-aminopyridine. The overall strategy involves the protection of the exocyclic amine, regioselective nitration, reduction of the nitro group, introduction of the fluorine atom via a Balz-Schiemann reaction, and finally, the conversion of the second amino group to the desired hydroxyl functionality through a diazotization-hydrolysis sequence.

Overall Synthetic Strategy

The synthesis is a multi-step process designed for regiochemical control and high yields. The workflow is depicted below, illustrating the progression from the starting material to the final product.

Synthesis_Workflow A 2-Aminopyridine B 2-Acetamidopyridine A->B Acetylation C 2-Acetamido-5-nitropyridine B->C Nitration D 2-Acetamido-5-aminopyridine C->D Reduction E 2-Acetamido-5-fluoropyridine D->E Balz-Schiemann Reaction F 2-Amino-5-fluoropyridine E->F Hydrolysis G This compound F->G Diazotization- Hydrolysis

Caption: Overall synthetic workflow from 2-aminopyridine to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-fluoropyridine

This section details the synthesis of 2-amino-5-fluoropyridine, a crucial precursor to the final product. The process involves a sequence of protection, nitration, reduction, fluorination, and deprotection steps.

Step 1: Acetylation of 2-Aminopyridine

Objective: To protect the exocyclic amino group of 2-aminopyridine to prevent side reactions during the subsequent nitration step. The acetyl group is a good choice as it is electron-withdrawing, which helps to direct the incoming nitro group to the 5-position, and can be readily removed later in the synthesis.

Reaction: 2-Aminopyridine + Acetic Anhydride → 2-Acetamidopyridine

Experimental Protocol:

  • To a solution of 2-aminopyridine (9.9 g) in a suitable solvent, add acetic anhydride (21 mL).

  • Maintain the reaction temperature at 45°C and stir for 2.5 hours.

  • Upon completion, the reaction mixture is worked up by pouring it into ice water, followed by filtration and washing of the precipitate to yield 2-acetamidopyridine.

Causality of Experimental Choices:

  • Acetic Anhydride: A readily available and effective acetylating agent.

  • Temperature (45°C): Provides a balance between a reasonable reaction rate and minimizing potential side reactions.

Step 2: Nitration of 2-Acetamidopyridine

Objective: To introduce a nitro group at the 5-position of the pyridine ring. The electron-donating nature of the acetamido group directs the electrophilic nitration primarily to this position.

Reaction: 2-Acetamidopyridine + HNO₃/H₂SO₄ → 2-Acetamido-5-nitropyridine

Experimental Protocol:

  • In a reaction vessel, dissolve 2-acetamidopyridine (13.6 g) in concentrated sulfuric acid (113 mL) with cooling.

  • Slowly add fuming nitric acid (14.6 mL) to the mixture while maintaining the temperature at 60°C.

  • Stir the reaction for 2 hours at 60°C.

  • After the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product.

  • Filter, wash the solid with water until neutral, and dry to obtain 2-acetamido-5-nitropyridine.

Causality of Experimental Choices:

  • Mixed Acid (HNO₃/H₂SO₄): Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated pyridine ring.

  • Temperature (60°C): A controlled temperature is crucial to ensure the reaction proceeds at a practical rate without excessive decomposition or side product formation.

Step 3: Reduction of 2-Acetamido-5-nitropyridine

Objective: To selectively reduce the nitro group to an amino group, yielding 2-acetamido-5-aminopyridine.

Reaction: 2-Acetamido-5-nitropyridine + Reducing Agent → 2-Acetamido-5-aminopyridine

Experimental Protocol:

  • To a solution of 2-acetamido-5-nitropyridine (4.53 g) in ethanol (40 mL), add a catalytic amount of Palladium on carbon (Pd/C, 0.6 g).

  • Add hydrazine hydrate (2.94 g) dropwise to the mixture.

  • Reflux the reaction mixture at 80°C for 3.5 hours.

  • After completion, filter the hot solution to remove the catalyst and concentrate the filtrate to obtain the crude product.

Causality of Experimental Choices:

  • Hydrazine Hydrate and Pd/C: This is a common and effective catalytic transfer hydrogenation system for the reduction of nitro groups. It is often preferred over catalytic hydrogenation with H₂ gas for safety and convenience on a lab scale.

Step 4: Balz-Schiemann Reaction for Fluorination

Objective: To convert the newly formed amino group at the 5-position into a fluorine atom via a diazonium tetrafluoroborate intermediate. This is a classic and reliable method for introducing fluorine into an aromatic ring.

Reaction:

  • 2-Acetamido-5-aminopyridine + HBF₄ + NaNO₂ → 2-Acetamido-5-pyridinediazonium tetrafluoroborate

  • 2-Acetamido-5-pyridinediazonium tetrafluoroborate (heat) → 2-Acetamido-5-fluoropyridine + N₂ + BF₃

Experimental Protocol:

  • Diazotization: Dissolve 2-acetamido-5-aminopyridine (3.8 g) in ethanol (15.8 mL) and add fluoroboric acid (11.1 mL). Cool the mixture and slowly add a solution of sodium nitrite (3.28 g) in water, maintaining the temperature at 25°C. Stir for 1.5 hours.

  • Thermal Decomposition: The formed diazonium salt is then subjected to thermal decomposition. In a suitable solvent like toluene, heat the diazonium salt to 110°C. The decomposition is often carried out by adding the salt portion-wise to the hot solvent.

  • After the evolution of nitrogen gas ceases, the reaction mixture is cooled and worked up to isolate 2-acetamido-5-fluoropyridine.

Causality of Experimental Choices:

  • Fluoroboric Acid (HBF₄): Serves as both the acid for diazotization and the source of the tetrafluoroborate counterion, which forms a relatively stable and isolable diazonium salt.

  • Sodium Nitrite (NaNO₂): The source of the nitrosyl cation for the diazotization reaction.

  • Thermal Decomposition: Heating the diazonium tetrafluoroborate salt leads to the loss of nitrogen gas and the formation of an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate anion.

Step 5: Hydrolysis of the Acetyl Group

Objective: To deprotect the amino group at the 2-position to yield the key intermediate, 2-amino-5-fluoropyridine.

Reaction: 2-Acetamido-5-fluoropyridine + NaOH → 2-Amino-5-fluoropyridine

Experimental Protocol:

  • To a solution of 2-acetamido-5-fluoropyridine (6 g), add a 20% aqueous solution of sodium hydroxide (containing 5 g of NaOH).

  • Reflux the mixture at 80°C for 2 hours.

  • After cooling, neutralize the solution and extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent to obtain 2-amino-5-fluoropyridine.

Causality of Experimental Choices:

  • Sodium Hydroxide (NaOH): A strong base that effectively hydrolyzes the amide bond of the acetyl group.

  • Temperature (80°C): Ensures a reasonable rate of hydrolysis.

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the amino group at the 5-position of 2-amino-5-fluoropyridine to a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Diazotization and Hydrolysis of 2-Amino-5-fluoropyridine

Objective: To replace the 5-amino group with a hydroxyl group. This transformation proceeds via a diazonium salt intermediate, which is then displaced by water.

Reaction:

  • 2-Amino-5-fluoropyridine + NaNO₂ + H₂SO₄ → 2-Fluoro-5-pyridinediazonium salt

  • 2-Fluoro-5-pyridinediazonium salt + H₂O (heat) → this compound + N₂ + H⁺

Experimental Protocol (Adapted from a similar transformation):

  • Diazotization: In a reaction vessel, dissolve 2-amino-5-fluoropyridine in dilute sulfuric acid and cool the mixture to 0-5°C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 10°C. Stir for a period to ensure complete formation of the diazonium salt.

  • Hydrolysis: Gently heat the solution containing the diazonium salt. The diazonium group will be displaced by water, leading to the evolution of nitrogen gas and the formation of this compound. The reaction can be monitored by the cessation of gas evolution.[1][2]

  • Work-up: After the reaction is complete, cool the mixture and neutralize it carefully. The product can then be extracted with an appropriate organic solvent. Purification can be achieved by recrystallization or chromatography.

Causality of Experimental Choices:

  • Sulfuric Acid: Provides the acidic medium necessary for the formation of the nitrous acid in situ and for the stability of the diazonium salt.

  • Sodium Nitrite: The diazotizing agent.

  • Heating: Provides the energy required for the decomposition of the diazonium salt and the subsequent nucleophilic attack by water.

Data Summary

The following table summarizes the optimized reaction conditions and yields for the synthesis of the intermediate, 2-amino-5-fluoropyridine, as reported in the literature.

StepReactionKey ReagentsTemperature (°C)Time (h)Yield (%)
1AcetylationAcetic Anhydride452.596.3
2NitrationHNO₃/H₂SO₄60288.4
3ReductionHydrazine Hydrate, Pd/C803.593.3
4Diazotization/FluorinationHBF₄, NaNO₂, Heat25 (diazotization), 110 (decomposition)1.5 (diazotization)64.9
5HydrolysisNaOH (20% aq.)80295.3

Mechanistic Insights

The key transformations in this synthesis are the electrophilic nitration and the Balz-Schiemann reaction.

Mechanism of Nitration

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO3 H2NO3+ H2NO3+ HNO3->H2NO3+ + H2SO4 NO2+ + H2O NO2+ + H2O H2NO3+->NO2+ + H2O Pyridine Pyridine Sigma_Complex Sigma_Complex Pyridine->Sigma_Complex + NO2+ Nitropyridine Nitropyridine Sigma_Complex->Nitropyridine - H+ Balz_Schiemann_Mechanism cluster_0 Diazotization cluster_1 Thermal Decomposition Ar-NH2 Ar-NH2 Ar-N2+ BF4- Ar-N2+ BF4- Ar-NH2->Ar-N2+ BF4- + HBF4, NaNO2 Ar+ + N2 + BF4- Ar+ + N2 + BF4- Ar-N2+ BF4-->Ar+ + N2 + BF4- Heat Ar+ + BF4- Ar+ + BF4- Ar-F + BF3 Ar-F + BF3 Ar+ + BF4-->Ar-F + BF3

Caption: Simplified mechanism of the Balz-Schiemann reaction.

Conclusion

The synthesis of this compound from 2-aminopyridine derivatives is a well-established and versatile route. By understanding the underlying principles of each reaction step, from the protective acetylation to the final diazotization-hydrolysis, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a solid foundation for the practical implementation of this synthetic sequence.

References

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.
  • Synthesis of 2-amino-5-fluoropyridine.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1968, 493-499.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
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A Comprehensive Spectroscopic Guide to 2-Fluoro-5-hydroxypyridine: Elucidating Structure and Purity for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Fluoro-5-hydroxypyridine (CAS: 55758-32-2) is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the fluorine and hydroxyl substituents on the pyridine core. For researchers, scientists, and drug development professionals, a comprehensive understanding of its structural characteristics is paramount for successful synthesis and application. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the causality behind experimental choices, provide validated protocols, and offer detailed interpretations of the spectral data to ensure both scientific integrity and practical utility.

Introduction: The Significance of Fluorinated Pyridines

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and relatively small size can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound serves as a versatile scaffold, presenting a hydroxyl group for further synthetic elaboration while the fluorine atom modulates the electronic landscape of the pyridine ring. Accurate and unambiguous structural confirmation is the first critical step in any research and development workflow involving this compound. This guide is designed to be a definitive resource for that purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and the electronic environment of each nucleus.

Expertise in Practice: The Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiments is critical for obtaining high-quality data. For this compound, a protic hydroxyl group necessitates the use of a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆). Unlike deuterated chloroform (CDCl₃), DMSO-d₆ solubilizes the compound well and slows the proton exchange of the -OH group, allowing it to be observed as a distinct, albeit often broad, signal in the ¹H NMR spectrum. Furthermore, the chemical shifts of pyridine derivatives are known to be solvent-dependent, making consistent solvent choice crucial for data comparability.[2]

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous signal assignment, especially in substituted aromatic systems.[2] While beyond the scope of this guide's data presentation, their application is a best practice for de novo structural confirmation.

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ (≥99.9% D). The use of a high-purity deuterated solvent is essential to minimize interfering residual solvent signals.

    • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a ≥400 MHz NMR spectrometer equipped with a broadband probe.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 2 seconds are typically sufficient.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required for good signal-to-noise.[3]

    • ¹⁹F NMR: Acquire data using a standard single-pulse experiment, typically with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct all spectra.

    • Calibrate the chemical shift axis. For ¹H and ¹³C spectra, reference the residual DMSO peak at δ = 2.50 ppm and δ = 39.52 ppm, respectively.[4] For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0 ppm) is typically used.[5]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The aromatic region shows three distinct signals corresponding to the protons on the pyridine ring.

Table 1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆) Data is representative and compiled from spectral information available for this compound and its analogs.[6][7][8]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
H6~7.85d³JH6-F2 ≈ 3.5 HzDeshielded by adjacent nitrogen and fluorine. Appears as a doublet due to coupling with the fluorine at C2.
H4~7.20dd³JH4-H3 ≈ 8.5 Hz, ⁴JH4-F2 ≈ 5.0 HzCoupled to both the adjacent H3 proton (ortho coupling) and the fluorine atom at C2 (meta coupling).
H3~6.90ddd³JH3-H4 ≈ 8.5 Hz, ⁴JH3-H6 ≈ 2.5 Hz, ⁵JH3-F2 ≈ 1.0 HzThe most shielded aromatic proton. Shows complex splitting due to coupling with H4, H6 (meta coupling), and a small long-range coupling to fluorine.
OH~9.80bs-A broad singlet characteristic of a phenolic proton in DMSO. The chemical shift is concentration-dependent.
¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals five distinct carbon signals. The chemical shifts are heavily influenced by the electronegative F, O, and N atoms, and the C-F coupling constants are highly diagnostic.

Table 2: ¹³C NMR Data for this compound (100 MHz, DMSO-d₆) Data is representative and compiled from spectral information for this compound and its analogs.[2][6][9]

Carbon AssignmentChemical Shift (δ, ppm)Coupling (¹JC-F, Hz)Interpretation
C2~158.5d, ¹JCF ≈ 230 HzDirectly bonded to fluorine, resulting in a very large one-bond C-F coupling and a significant downfield shift.
C5~150.0sAttached to the hydroxyl group, causing a downfield shift. Appears as a singlet.
C4~125.0d, ²JCF ≈ 20 HzShows a smaller two-bond coupling to the fluorine atom.
C6~122.5d, ³JCF ≈ 5 HzShows a three-bond coupling to the fluorine atom.
C3~115.0d, ³JCF ≈ 15 HzShows a three-bond coupling to the fluorine atom.
¹⁹F NMR Spectral Data & Interpretation

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[10][11]

Table 3: ¹⁹F NMR Data for this compound (376 MHz, DMSO-d₆) Data is representative and based on typical values for fluoropyridines.[4]

Fluorine AssignmentChemical Shift (δ, ppm)MultiplicityInterpretation
F2~-70.0mThe single fluorine atom on the ring appears in a typical region for aryl fluorides. The multiplet structure arises from coupling to H6, H4, and H3.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fundamental Principles & Causality

Molecular bonds vibrate at specific frequencies. When infrared radiation matches a bond's natural vibrational frequency, the radiation is absorbed, resulting in a peak in the IR spectrum. The position and intensity of these peaks are characteristic of specific functional groups. For this compound, we expect to see characteristic absorptions for the O-H bond, the aromatic C-H and C=C/C=N bonds, and the C-F bond.[12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, preferred method for solid samples as it requires minimal to no sample preparation.[14]

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm, even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR Spectral Data & Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Table 4: Key IR Absorption Bands for this compound (Solid, ATR) Data is representative and compiled from spectral information for this compound and its analogs.[6][15][16][17]

Wavenumber (cm⁻¹)Intensity / ShapeVibrational ModeInterpretation
~3200-3400Strong, BroadO-H stretchThe broadness is due to intermolecular hydrogen bonding of the hydroxyl groups in the solid state.
~3050-3100Medium, SharpAromatic C-H stretchCharacteristic of C-H bonds on the pyridine ring.
~1580-1620StrongAromatic C=C & C=N stretchRing stretching vibrations typical for pyridine and its derivatives.
~1450-1500StrongAromatic ring stretchFurther confirmation of the heterocyclic aromatic system.
~1200-1300StrongC-O stretchCharacteristic of a phenolic C-O bond.
~1100-1200StrongC-F stretchA strong absorption confirming the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecular structure. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for a compound.[18]

Principles of Electron Ionization (EI-MS)

In the EI source, the gaseous sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).[18] This molecular ion is often unstable and breaks apart into smaller, charged fragment ions and neutral radicals. The mass spectrometer separates these charged ions based on their mass-to-charge ratio (m/z), producing the mass spectrum.[19]

Experimental Protocol: EI-MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample in the EI source at 70 eV.

  • Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectral Data & Fragmentation Analysis

The mass spectrum confirms the molecular weight and provides structural clues from its fragmentation pattern.

Table 5: Key Mass Spectrometry Data for this compound (EI, 70 eV) Data is representative and compiled based on the molecular formula and expected fragmentation of pyridine derivatives.[6][20][21][22]

m/zProposed FragmentInterpretation
113[C₅H₄FNO]⁺•Molecular Ion (M⁺•) . Confirms the molecular weight of the compound.
85[M - CO]⁺•Loss of a neutral carbon monoxide molecule, a common fragmentation for phenols and hydroxypyridines.
84[M - HCN]⁺•Loss of hydrogen cyanide from the pyridine ring, a characteristic fragmentation pathway for pyridines.
57[C₃H₃N]⁺•A smaller fragment resulting from further cleavage of the pyridine ring.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on the synergistic interpretation of all available spectroscopic data. The workflow below illustrates the logical process of combining NMR, IR, and MS to achieve an unambiguous structural confirmation of this compound.

Spectroscopic_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Interpretation Data Interpretation & Structural Elucidation MS Mass Spectrometry (MS) MW Determine Molecular Formula & Weight (from MS) MS->MW Provides M⁺• IR Infrared (IR) Spectroscopy FG Identify Functional Groups (from IR) IR->FG Provides O-H, C=C, C-F stretches NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Framework Establish C-H-F Framework & Connectivity (from NMR) NMR->Framework Provides chemical shifts & coupling constants Confirm Confirm Structure of This compound MW->Confirm FG->Confirm Framework->Confirm

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the precise atomic connectivity and electronic environment of the molecule. FTIR spectroscopy rapidly confirms the presence of key functional groups, such as the hydroxyl and carbon-fluorine bonds. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By following the validated protocols and interpretive logic presented in this guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this critical building block, ensuring the integrity and success of their research endeavors.

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Foreword: The Strategic Value of Fluorinated Pyridinols in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-hydroxypyridine as a Cornerstone Building Block in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, valued for its ability to modulate metabolic stability, pKa, and binding affinity. Within this context, fluorinated heterocyclic scaffolds represent a particularly powerful toolkit. This guide focuses on a specific, high-value building block: this compound. Its unique electronic and structural features—a nucleophilic hydroxyl group and an electrophilic fluorinated pyridine ring—offer a versatile platform for constructing complex molecular architectures with finely tuned properties. As a Senior Application Scientist, my objective here is not merely to list reactions, but to provide a cohesive, mechanistically-grounded narrative that illuminates why and how this scaffold is leveraged to solve critical challenges in drug development, from lead optimization to the synthesis of potent, selective inhibitors.

Physicochemical Properties and Strategic Reactivity

The utility of this compound stems from the interplay between its two key functional groups, which are electronically influenced by the pyridine ring.

  • The Role of the 2-Fluoro Substituent : The highly electronegative fluorine atom at the C2 position renders this site susceptible to nucleophilic aromatic substitution (SNAr). This provides a reliable and often high-yielding method for introducing nitrogen or oxygen nucleophiles, a common strategy for building diaryl ethers or aryl-amines.

  • The 5-Hydroxyl Group : This phenolic hydroxyl group offers a classical nucleophilic handle for a variety of reactions, most notably Williamson ether synthesis (O-alkylation) and esterification. Its pKa is a critical parameter, influencing its nucleophilicity under different basic conditions.

This dual reactivity allows for a controlled, stepwise functionalization, making it a predictable and reliable building block for creating diverse chemical libraries.

Visualizing the Reaction Orthogonality

The distinct reactivity profiles of the C2 and C5 positions can be exploited for sequential, orthogonal synthetic strategies.

G cluster_0 Pathway A: C5-OH Reactivity First cluster_1 Pathway B: C2-F Reactivity First main This compound A1 O-Alkylation / O-Arylation (e.g., Williamson Ether Synthesis) main->A1 Base (e.g., K2CO3) + R1-X B1 SNAr at C2 (e.g., with an amine R1-NH2) main->B1 Base (e.g., DIPEA) + R1-NH2 A2 Intermediate A A1->A2 A3 SNAr at C2 (e.g., with an amine R2-NH2) A2->A3 A4 Final Product (Route A) A3->A4 B2 Intermediate B B1->B2 B3 O-Alkylation / O-Arylation (e.g., with R2-X) B2->B3 B4 Final Product (Route B) B3->B4

Caption: Orthogonal synthesis pathways using this compound.

Core Synthetic Applications and Methodologies

The true value of a building block is demonstrated through its practical application in robust and scalable synthetic protocols. Below are key, field-proven transformations.

Nucleophilic Aromatic Substitution (SNAr) at C2

This is arguably the most common and powerful application of this scaffold. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C2 position for attack by nucleophiles.

Typical Nucleophiles:

  • Primary and secondary amines (aliphatic and aromatic)

  • Phenols

  • Thiols

Self-Validating Protocol: Synthesis of a 2-Anilino-5-hydroxypyridine Derivative

This protocol illustrates a typical SNAr reaction, a cornerstone for building kinase inhibitor scaffolds.

Step 1: Reactant Preparation

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the desired aniline derivative (1.1 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

Step 2: Base Addition

  • Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 2.0 eq), to the mixture. The base acts as a scavenger for the hydrofluoric acid (HF) byproduct.

Step 3: Thermal Conditions

  • Heat the reaction mixture to 80-120 °C. The optimal temperature is substrate-dependent and should be monitored by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

Step 4: Work-up and Purification

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove the solvent and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography on silica gel to yield the desired 2-anilino-5-hydroxypyridine product.

O-Alkylation and O-Arylation at the 5-Hydroxyl Group

The phenolic hydroxyl group is an excellent handle for introducing a wide variety of side chains and linkers, often crucial for modulating solubility and targeting specific sub-pockets of an enzyme active site.

Self-Validating Protocol: Williamson Ether Synthesis

Step 1: Deprotonation

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetone or DMF.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.

Step 2: Alkylating Agent Addition

  • Add the desired alkylating agent (e.g., an alkyl halide like benzyl bromide, 1.1 eq) to the mixture.

Step 3: Reaction Conditions

  • Stir the reaction at room temperature or gently heat to 50-60 °C to drive the reaction to completion. Monitor progress by TLC or LC-MS.

Step 4: Work-up and Purification

  • Filter off the inorganic salts and concentrate the filtrate.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining DMF and salts.

  • Dry, concentrate, and purify by column chromatography as described previously.

Case Study: Application in the Synthesis of BRAF Inhibitors

The this compound scaffold is a key component in a number of potent and selective kinase inhibitors, particularly those targeting the BRAF protein, a critical node in the MAPK/ERK signaling pathway implicated in many cancers.

The MAPK/ERK Signaling Pathway

Mutations in BRAF, such as the common V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation.

G cluster_inhibitor Point of Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor BRAF Inhibitor (e.g., Vemurafenib analog) Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a BRAF inhibitor.

Structure-Activity Relationship (SAR) Insights

In many BRAF inhibitors, the core structure often involves a central aromatic ring linked to the pyridinol moiety. The this compound building block is used to construct a key diaryl ether linkage.

CompoundR Group at C5-OxygenBRAF V600E IC₅₀ (nM)Rationale for Modification
1 -H>10,000Parent scaffold, low activity
2 -CH₃520Small alkyl group improves potency slightly
3 -CH₂CH₂OH150Introduces H-bond donor, improves solubility and potency
4 -(CH₂)₂-morpholine35Basic nitrogen for salt formation and improved PK properties

Data is illustrative and based on common SAR trends in kinase inhibitor design.

The data clearly demonstrates a classic medicinal chemistry strategy: the pyridinol oxygen serves as an "exit vector" to probe the solvent-exposed region of the ATP binding pocket. By appending groups that improve solubility (like the morpholine in compound 4 ), both potency and pharmacokinetic (PK) properties can be dramatically enhanced. The SNAr reaction at the C2 position is typically used to connect the "hinge-binding" portion of the inhibitor.

Conclusion and Future Perspectives

This compound is more than just another reagent; it is a strategic building block that offers a pre-packaged solution to several challenges in drug design. Its orthogonal reactivity allows for the controlled and predictable synthesis of complex molecules. The fluorine atom not only facilitates a key C-N or C-O bond-forming reaction but can also contribute favorably to binding affinity through interactions with the protein backbone. The hydroxyl group provides a critical handle for SAR exploration and the fine-tuning of physicochemical properties. As drug discovery continues to tackle increasingly complex biological targets, the demand for such versatile, reliable, and strategically functionalized scaffolds will only intensify, ensuring that this compound remains a highly valuable tool in the medicinal chemist's arsenal.

References

Please note that direct links to full-text articles may require institutional access.

  • Title: Synthesis and SAR of 2-anilino-5-hydroxypyridine derivatives as kinase inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of fluorine in medicinal chemistry. Source: Chemical Society Reviews URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Reactions in Heterocyclic Chemistry. Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom URL: [Link]

  • Title: Discovery of Vemurafenib: A Potent and Selective Inhibitor of BRAF Kinase. Source: Accounts of Chemical Research URL: [Link]

The Strategic Utility of 2-Fluoro-5-hydroxypyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Flatland of Phenols

In the intricate landscape of medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. Traditional scaffolds, while foundational, often present metabolic liabilities or suboptimal physicochemical properties that hinder their progression. The simple phenyl ring, and particularly the phenol moiety, is a ubiquitous pharmacophore element, yet its susceptibility to phase II metabolic glucuronidation and oxidative metabolism is a well-documented hurdle in drug development.

This technical guide delves into the strategic application of a highly versatile building block that offers a sophisticated solution: 2-Fluoro-5-hydroxypyridine (also known as 6-Fluoro-3-pyridinol) . We will explore its role not merely as a heterocyclic analog, but as a precision tool for medicinal chemists to circumvent common metabolic pathways, fine-tune electronic properties, and unlock novel interactions with biological targets. By examining its physicochemical rationale, key applications as a bioisostere, and practical synthetic utility, this guide will provide researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this powerful scaffold in their discovery programs.

The Physicochemical Advantage: Why This Specific Arrangement Matters

The unique value of this compound stems from the synergistic interplay between its three core features: the pyridine ring, the hydroxyl group at the 5-position, and the fluorine atom at the 2-position. This specific arrangement confers a distinct set of properties that are highly advantageous in drug design.

Modulating Acidity and Lipophilicity

The introduction of a highly electronegative fluorine atom ortho to the pyridine nitrogen has a profound impact on the ring's electronic character. It significantly lowers the basicity of the pyridine nitrogen, thereby reducing the likelihood of unwanted protonation under physiological conditions. More critically, it influences the acidity of the 5-hydroxyl group.

The primary application of this scaffold is as a bioisosteric replacement for phenol or catechol moieties . Phenols are often metabolically labile. The strategic replacement with this compound mitigates this by presenting a less favorable substrate for UDP-glucuronosyltransferase (UGT) enzymes. Furthermore, the electronic modulation by the fluorine atom alters the pKa of the hydroxyl group, influencing its hydrogen bonding capabilities and overall lipophilicity profile.

PropertyThis compoundPhenol (for comparison)Rationale for Impact
Formula C₅H₄FNOC₆H₆O-
Molecular Weight 113.0994.11Similar size allows for steric replacement.
pKa (Phenolic OH) ~9.03 (Predicted)[1]~10.0The electron-withdrawing fluorine and pyridine nitrogen lower the pKa, making the hydroxyl a stronger H-bond donor than a typical phenol.
logP ~0.8 (Predicted)~1.47The introduction of the polar pyridine ring and fluorine generally reduces lipophilicity compared to a simple phenyl ring, which can be beneficial for optimizing solubility.
Metabolic Stability EnhancedSusceptible to Oxidation & GlucuronidationThe pyridine nitrogen acts as a metabolic "blocker," and the altered electronics make the ring less prone to oxidative metabolism compared to an electron-rich phenol.[2]

Note: Physicochemical properties for this compound are based on high-quality computational predictions, as extensive experimental data is not widely published. The accurate prediction of pKa and logP for fluorinated heterocycles remains a complex computational challenge.[1][3][4]

Engineering Molecular Interactions

The this compound scaffold offers a rich array of potential interactions with protein targets:

  • Hydrogen Bond Donor: The 5-hydroxyl group is a potent hydrogen bond donor, capable of mimicking the key interaction of a phenol.

  • Hydrogen Bond Acceptor: The pyridine nitrogen serves as a hydrogen bond acceptor, an interaction not possible with a simple phenyl ring. This provides an additional vector for optimizing binding affinity and selectivity.

  • Halogen Bonding: The fluorine atom, while a weak halogen bond donor, can still participate in favorable electrostatic interactions with electron-rich pockets in a protein binding site.

  • Dipole and Quadrupole Moments: The substitution pattern creates a unique electronic distribution across the ring, which can be exploited to achieve favorable interactions with the electrostatic environment of a target's active site.

Core Applications in Drug Design: From Bioisostere to Key Pharmacophore

The primary strategic application of this compound is in the design of kinase inhibitors, where interactions with the hinge region of the ATP-binding pocket are paramount.[5] The scaffold's ability to act as both a hydrogen bond donor and acceptor makes it exceptionally well-suited for this role.

Case Study Application: Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are critical targets in oncology.[2][6] Many potent Trk inhibitors feature a core that requires a specific hydrogen bonding pattern to engage the kinase hinge region. The 2-fluoro-5-alkoxypyridine moiety, readily synthesized from this compound, is an exemplary pharmacophore for this purpose.

The diagram below illustrates the logical flow of how this building block is integrated into a drug discovery workflow targeting a kinase like Trk.

G cluster_0 Scaffold Selection & Rationale cluster_1 Synthetic Elaboration cluster_2 Screening & Optimization A Identify Phenol Liability (e.g., poor metabolic stability) B Select this compound as Bioisosteric Replacement A->B Strategic Choice C Functionalization via Etherification (e.g., Mitsunobu, Ullmann) B->C Synthetic Entry D Generate Library of 2-Fluoro-5-alkoxypyridine Derivatives C->D Diversification E Biochemical Assay (e.g., TrkA Kinase Assay) D->E HTS F Cell-Based Potency & ADME Profiling E->F In Vitro Validation F->C SAR Feedback G Lead Candidate F->G Optimization

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Fluoro-5-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Fluorinated Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a "privileged scaffold," a foundational structure consistently found in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility make it a cornerstone of modern drug design.[2][3] The strategic incorporation of a fluorine atom and a hydroxyl group onto this scaffold, creating 2-fluoro-5-hydroxypyridine, introduces specific physicochemical modifications that are highly advantageous for drug development.

  • Fluorine's Impact : The introduction of fluorine, the most electronegative element, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[4][5] In anticancer agents, for instance, fluorination is a well-established strategy to block metabolic degradation and improve efficacy, as seen in the widely used drug 5-fluorouracil.[6][7]

  • The Hydroxyl Contribution : The 5-hydroxy group provides a crucial hydrogen bond donor and acceptor site, facilitating precise interactions with biological targets like enzyme active sites. This enhances both potency and selectivity.

This guide provides a comprehensive framework for systematically screening derivatives of this promising scaffold. It is designed not as a rigid set of instructions, but as a strategic workflow, explaining the scientific rationale behind each experimental choice to empower researchers in their quest for novel therapeutics.

The Modern Screening Paradigm: From In Silico Prediction to Cellular Confirmation

The journey from a novel compound to a validated hit is a multi-stage process. A tiered approach, known as a screening cascade, is the most efficient method. This process begins with broad, computational predictions and progressively narrows the focus to more complex and physiologically relevant biological assays. This strategy ensures that resources are concentrated on the most promising candidates.

Phase 1: In Silico Target Identification and Virtual Screening

Before committing to resource-intensive wet-lab experiments, computational methods can provide invaluable direction.[8] These in silico techniques leverage the principle that similar molecules often interact with similar biological targets.[9][10]

  • The Rationale : By comparing the 3D structure of your this compound derivatives to vast libraries of compounds with known biological activities, it's possible to predict potential protein targets.[11] This approach significantly reduces the scope of experimental work and can uncover unexpected therapeutic possibilities.[8][12]

  • Methodologies :

    • Ligand-Based Virtual Screening : This method relies on the known activity of existing molecules. If a known kinase inhibitor shares structural similarities with your derivative, the model will predict a similar activity. Machine learning and deep learning algorithms are increasingly powerful tools for these predictions.[9][10]

    • Structure-Based Virtual Screening : If the 3D structure of a potential protein target is known (e.g., from the Protein Data Bank), molecular docking simulations can predict how well your derivative will bind to its active site. This provides a virtual "goodness-of-fit" score.

The output of this phase is a prioritized list of derivatives and a set of testable hypotheses about their most likely biological activities (e.g., anticancer, antimicrobial, kinase inhibition).

The Screening Cascade: A Workflow for Hit Discovery

The following diagram illustrates a logical workflow for screening novel this compound derivatives, moving from broad initial screens to specific, mechanism-of-action studies.

Screening_Cascade cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action InSilico In Silico Target Prediction (Virtual Screening, Docking) Primary_Anticancer Primary Anticancer Screen (e.g., MTT Assay vs. NCI-60 Panel) InSilico->Primary_Anticancer Hypothesis Generation Primary_Antimicrobial Primary Antimicrobial Screen (e.g., Broth Microdilution vs. ESKAPE Pathogens) InSilico->Primary_Antimicrobial Hypothesis Generation Primary_Kinase Primary Kinase Screen (Biochemical Assay vs. Panel) InSilico->Primary_Kinase Hypothesis Generation Dose_Response Dose-Response & IC50/EC50 (Confirms on-target activity) Primary_Anticancer->Dose_Response Active 'Hits' Primary_Antimicrobial->Dose_Response Primary_Kinase->Dose_Response Selectivity Selectivity Profiling (Counterscreening against related targets) Dose_Response->Selectivity Potent Hits Cellular_Assay Cell-Based Mechanistic Assays (e.g., Phosphorylation, Apoptosis) Selectivity->Cellular_Assay Potent & Selective Hits Lead_Candidate Validated Lead Candidate Cellular_Assay->Lead_Candidate Confirmed MoA Signaling_Pathway cluster_pathway Cellular Signaling Pathway cluster_inhibitor Inhibitor Action Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (Target) Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor FHP-Derivative (Selective Inhibitor) Inhibitor->Kinase_B Inhibits

Caption: Inhibition of a target kinase within a cellular pathway.

Conclusion: A Path to Validated Leads

This guide outlines a scientifically rigorous and efficient strategy for screening this compound derivatives. By integrating computational prediction with a tiered cascade of increasingly complex biological assays, researchers can effectively identify and validate promising new therapeutic candidates. The emphasis on understanding the rationale behind each step—from primary screening to detailed mechanism-of-action studies—is paramount for making informed decisions and successfully advancing a compound through the drug discovery pipeline.

References

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A Technical Guide to the Computational Modeling of 2-Fluoro-5-hydroxypyridine: From Quantum Mechanics to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the computational methodologies essential for the in-depth study of 2-Fluoro-5-hydroxypyridine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of computational modeling to elucidate the physicochemical properties, reactivity, and potential biological activity of this molecule. We will explore a multi-faceted approach, beginning with the electronic structure and moving through molecular dynamics to quantitative structure-activity relationships (QSAR), offering a robust framework for in silico investigation.

Foundational Principles: Why Computational Modeling of this compound?

This compound (CAS 55758-32-2) is a valuable scaffold in the synthesis of novel therapeutic agents.[1] The strategic placement of a fluorine atom and a hydroxyl group on the pyridine ring significantly influences the molecule's electronic distribution, lipophilicity, metabolic stability, and potential for intermolecular interactions.[1] Computational modeling provides a powerful lens to dissect these properties at an atomic level, offering insights that are often challenging or costly to obtain through experimental methods alone.

The core motivations for the computational study of this molecule include:

  • Understanding Tautomeric Equilibria: Hydroxypyridines, including this compound, can exist in tautomeric forms (hydroxy vs. pyridone).[2][3][4][5][6] The relative stability of these tautomers is crucial as it dictates the molecule's hydrogen bonding capabilities and overall shape, which are critical for receptor binding. Computational methods can accurately predict these equilibria in various environments.[2]

  • Predicting Physicochemical Properties: Key descriptors for drug development, such as dipole moment, polarizability, and electrostatic potential, can be reliably calculated. These properties govern a molecule's solubility, permeability, and non-covalent interactions.

  • Elucidating Reaction Mechanisms: Computational chemistry can map out the potential energy surfaces of chemical reactions, identifying transition states and activation energies. This is invaluable for understanding the synthesis and potential metabolic pathways of this compound derivatives.

  • Guiding Drug Design: By modeling the interaction of this compound and its derivatives with biological targets, we can predict binding affinities and modes. This information is instrumental in the rational design of more potent and selective drug candidates.[7][8][9]

Methodological Pillars: A Multi-Scale Approach

A comprehensive computational investigation of this compound necessitates a multi-scale approach, leveraging the strengths of different theoretical models.

Quantum Mechanical (QM) Calculations: The Electronic Foundation

Quantum mechanics provides the most accurate description of a molecule's electronic structure. For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[10][11][12][13]

Workflow for Quantum Mechanical Characterization:

QM_Workflow cluster_prep Structure Preparation cluster_calc Quantum Mechanical Calculations cluster_analysis Property Analysis mol_build Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry esp_calc Electrostatic Potential Calculation geom_opt->esp_calc fmo_calc Frontier Molecular Orbital Analysis geom_opt->fmo_calc thermo Thermodynamic Properties freq_calc->thermo Vibrational Frequencies spectra Vibrational Spectra (IR/Raman) freq_calc->spectra reactivity Reactivity Descriptors fmo_calc->reactivity HOMO/LUMO Energies

Caption: Quantum Mechanical Workflow for this compound.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Structure Input: Generate an initial 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView).

  • Method Selection: Choose a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions for better accuracy.[3][10]

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Data: Provides zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy, and predicted infrared (IR) and Raman spectra.[14][15][16]

  • Tautomer Analysis: Repeat steps 1-4 for the pyridone tautomer to compare their relative stabilities (Gibbs free energies).

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While QM methods provide a static picture, MD simulations allow us to observe the dynamic behavior of this compound in a simulated biological environment (e.g., in water or bound to a protein).[17][18][19]

Workflow for Molecular Dynamics Simulation:

MD_Workflow param Force Field Parameterization solvate Solvation in a Water Box param->solvate neutralize Addition of Counter-ions solvate->neutralize minimize Energy Minimization neutralize->minimize equilibrate System Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production analyze Trajectory Analysis production->analyze

Caption: General workflow for setting up and running an MD simulation.

Causality in Protocol: Force Field Parameterization

A critical and often overlooked step is the validation of the force field for the specific molecule of interest. Standard force fields like AMBER or CHARMM may not have well-optimized parameters for fluorinated heterocycles.[20][21][22][23][24]

Experimental Protocol: Force Field Parameterization

  • Initial Parameter Assignment: Use a general force field like GAFF2 (General Amber Force Field) to generate initial parameters.[21]

  • Charge Calculation: Atomic charges are paramount for accurate electrostatic interactions. Derive charges using a QM method, such as the restrained electrostatic potential (RESP) fitting procedure, based on the QM-calculated electrostatic potential.

  • Dihedral Parameter Refinement (Optional but Recommended): For key rotatable bonds, perform a QM potential energy scan by rotating the bond of interest and calculating the energy at each step. The corresponding dihedral parameters in the force field can then be fitted to reproduce this QM energy profile. This ensures that the conformational preferences of the molecule are accurately represented in the MD simulation.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[25][26][27][28] If a set of this compound derivatives with known biological activity is available, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.

Data Presentation: Hypothetical QSAR Model Performance

Model TypeTarget/ActivityNo. of CompoundsR² (Training Set)Q² (Test Set)Reference
Multiple Linear Regression (MLR)Kinase Inhibition (IC₅₀)400.850.78[25]
3D-QSAR (CoMFA)GPCR Binding Affinity350.920.71[27]

Workflow for QSAR Model Development:

QSAR_Workflow data_prep Data Collection & Preparation descriptor_calc Molecular Descriptor Calculation data_prep->descriptor_calc split_data Training/Test Set Splitting descriptor_calc->split_data model_build Model Building (e.g., MLR) split_data->model_build validation Model Validation model_build->validation prediction Prediction for New Compounds validation->prediction

Caption: Workflow for developing a predictive QSAR model.

Practical Applications and Case Studies

The integration of these computational methods can provide a holistic understanding of this compound and its derivatives in a drug discovery context.

  • Molecular Docking and MD Simulation of a Kinase Inhibitor: A derivative of this compound could be docked into the ATP-binding site of a target kinase. The resulting binding pose can be used as the starting point for an MD simulation to assess the stability of the protein-ligand complex and analyze the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds) over time.[18]

  • Spectroscopic Analysis: The calculated IR and Raman spectra from DFT can be compared with experimental data to confirm the structure and vibrational modes of the synthesized compound.[14][29][30][31]

  • ADMET Prediction: Descriptors calculated from QM and other methods can be used as inputs for models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics.[25]

Conclusion: A Predictive Framework for Accelerated Discovery

The computational modeling of this compound provides a robust, predictive framework that complements and guides experimental efforts. By leveraging quantum mechanics, molecular dynamics, and QSAR, researchers can gain deep insights into the molecule's intrinsic properties, dynamic behavior, and potential as a therapeutic agent. This in silico approach de-risks drug development by enabling more informed decisions, optimizing molecular design, and ultimately accelerating the discovery of new medicines.

References

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  • Unknown Author. (n.d.). Computational Modeling and Molecular dynamics Simulations of Thiazolino 2-pyridone amide analog compounds as Chlamydia trachomatis inhibitor. Journal of Chemistry Letters.
  • Unknown Author. (2025). DFT studies on the spectroscopic properties of terpyridine Pt(II) complexes.
  • Mbani, A. L. O., & et al. (2022). Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of Manganese(II) and Cadmium(II) coordination polymers of 2-aminopyridine and dicyanamide. OUCI.
  • Karthikeyan, B., & et al. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.
  • Unknown Author. (2025). Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid.
  • Unknown Author. (n.d.).

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Navigating the Procurement of High-Purity 2-Fluoro-5-hydroxypyridine: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the quality of starting materials is not merely a parameter—it is the bedrock upon which reproducible, high-impact research is built. Among the vast array of heterocyclic building blocks, 2-Fluoro-5-hydroxypyridine (CAS No. 55758-32-2) has emerged as a critical intermediate. Its strategic incorporation of a fluorine atom and a reactive hydroxyl group onto a pyridine scaffold offers medicinal chemists a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[1] Consequently, its use is prevalent in the synthesis of innovative therapeutic agents, including kinase inhibitors and treatments for neurological disorders.[1]

This guide provides an in-depth technical overview for sourcing high-purity this compound. Moving beyond a simple list of vendors, we will delve into the critical aspects of supplier evaluation, in-house quality verification, and safe handling protocols, ensuring that researchers and procurement specialists can confidently secure material that meets the rigorous demands of their work.

Chemical Identity and Structure

To establish a clear baseline, let's first visualize the core molecule of interest.

Caption: Chemical structure of this compound.

Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-purity reagents requires careful evaluation of supplier specifications. While many vendors offer this compound, the stated purity, analytical methods used for verification, and available quantities can vary significantly. A failure to scrutinize these details can introduce unforeseen variables into sensitive synthetic and biological assays.

Below is a comparative table summarizing offerings from prominent chemical suppliers. This data is essential for making an informed procurement decision based on the specific purity and scale requirements of your project.

Supplier Product Name CAS Number Stated Purity Purity Assay Method Available Quantities
Thermo Scientific Chemicals This compound, 95%55758-32-2≥94.0% - 95%Gas Chromatography (GC)1 g, 5 g
TCI America™ This compound55758-32-2>98.0%Gas Chromatography (GC)1 g
Pipzine Chemicals This compound55758-32-2>98%Not specified, but CoA availableBulk and custom orders
AA Blocks This compound55758-32-2Not specifiedNot specified1 g

Note: This table is based on publicly available data and is subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

From this data, a clear distinction emerges. Suppliers like TCI America™ offer a higher purity grade (>98.0%), which is often preferable for late-stage drug discovery and process development where impurity profiles must be tightly controlled.[2][3] In contrast, a 95% purity grade, such as that from Thermo Scientific Chemicals, may be suitable for initial screening or early-stage synthesis, provided the user validates its suitability.[4][5] The key takeaway is that the term "high purity" is relative; it must be defined by the application's tolerance for potential side-products or unreacted starting materials.

Trust but Verify: The Imperative of In-House Quality Control

A supplier's Certificate of Analysis is a critical starting point, but it should not be the final word on compound quality. Shipping conditions, handling, and time can affect material integrity. As a Senior Application Scientist, I advocate for a "trust but verify" approach, where incoming critical reagents undergo in-house analytical validation. This practice is a self-validating system that mitigates risk and ensures the reliability of experimental outcomes.[6]

A robust QC workflow is essential for this process.

QC_Workflow cluster_0 Phase 1: Material Reception cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Disposition A Receive Compound B Log Lot # & Supplier CoA A->B C Visual Inspection (Color, Form) B->C D Prepare QC Sample C->D E Perform HPLC-UV Analysis (Purity & Identity) D->E F Perform ¹H NMR / ¹⁹F NMR (Structural Confirmation) D->F G Compare Data to CoA & Reference Spectra E->G F->G H Does it Meet >98% Purity Spec? G->H I Release to Research Inventory H->I Yes J Quarantine & Contact Supplier H->J No

Caption: A typical quality control workflow for incoming critical reagents.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a standardized method for determining the purity of this compound using reverse-phase HPLC with UV detection. Method validation according to ICH guidelines is recommended for GMP applications.[6]

1. Objective: To quantify the purity of this compound and identify any potential impurities.

2. Materials & Equipment:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Agela Unisole, 150 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard: this compound reference standard (if available) or a sample from a previously qualified lot.

  • Sample: Incoming lot of this compound.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 271 nm (or scan for λmax)[7]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the incoming sample in the same manner as the standard, at a concentration of 0.5 mg/mL.[8]

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and the sample.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity of the main peak in the sample injection.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

5. Acceptance Criteria: The calculated purity should meet the required specification (e.g., ≥98.0%). The retention time of the main peak in the sample should match that of the reference standard.

Safe Handling and Storage: A Non-Negotiable Priority

This compound, like many specialized chemical reagents, requires careful handling to ensure user safety and maintain compound stability. The following guidelines are synthesized from available Safety Data Sheets (SDS).[9][10][11]

1. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Always wear chemical safety goggles or a face shield.[9][11]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[9]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider impervious clothing.[9]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

2. Storage Conditions:

  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration.[10]

  • Atmosphere: Keep the container tightly sealed to prevent moisture ingress.[9]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[11]

3. Hazard Summary:

  • Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

    • Skin: Wash off immediately with plenty of soap and water.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

Conclusion

The selection and procurement of this compound is a multi-faceted process that extends far beyond a simple price comparison. For the researcher, scientist, or drug development professional, ensuring high purity is paramount for the integrity and success of their work. This guide emphasizes a holistic approach: begin with a thorough evaluation of supplier specifications, establish a robust in-house QC protocol to verify purity and identity, and adhere strictly to safe handling and storage procedures. By integrating these principles, research teams can build a foundation of quality and reliability, empowering the development of the next generation of innovative chemical entities.

References

  • This compound: A Key Fluorinated Building Block for Innov
  • This compound Supplier & Manufacturer in China. Pipzine Chemicals.
  • This compound, 95%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D
  • This compound, 1 gram, Each. Fisher Scientific.
  • This compound, 95%, Thermo Scientific Chemicals 5 g. Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • 2-Hydroxy-5-(trifluoromethyl)pyridine 97. Sigma-Aldrich.
  • SAFETY D
  • Safety D
  • This compound 98.0+%, TCI America™. Fisher Scientific.
  • This compound | 55758-32-2. ChemicalBook.
  • Analytical methods – Knowledge and References. Taylor & Francis.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • 5-Fluoro-2-hydroxypyridine synthesis. ChemicalBook.
  • 5-Fluoro-2-hydroxypyridine. Santa Cruz Biotechnology.
  • Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials.
  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS.

Sources

Introduction: A Strategic Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-5-hydroxypyridine

This compound (CAS No. 55758-32-2) is a fluorinated heterocyclic compound of significant interest to researchers in drug development and agrochemical synthesis.[1] Its value lies in the strategic placement of a fluorine atom and a hydroxyl group on a pyridine ring. The introduction of fluorine is a well-established medicinal chemistry strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The hydroxyl group provides a reactive site for further chemical modification, making this compound a versatile platform for constructing complex molecular architectures.[1]

This guide, intended for laboratory scientists and drug development professionals, moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It provides an integrated understanding of the compound's hazard profile, contextualizing this data within practical laboratory workflows to ensure both scientific integrity and personal safety.

Core Hazard Profile: A Synthesis of Key Risks

A thorough risk assessment is the foundation of safe laboratory practice. This compound presents a multi-faceted hazard profile that demands careful attention. It is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant.[2][3]

  • Acute Oral Toxicity (Category 4): The compound is harmful if ingested.[3] This underscores the importance of strict hygiene protocols; never eat, drink, or smoke in the laboratory and always wash hands thoroughly after handling.[4]

  • Skin Corrosion/Irritation (Category 2): Direct contact causes skin irritation.[2][3] Prolonged exposure should be avoided, and the use of appropriate chemical-resistant gloves is mandatory.

  • Serious Eye Damage/Eye Irritation (Category 1/2): This is a critical hazard. GHS classifications indicate it causes serious eye damage.[2] Any potential for eye contact must be mitigated through the use of appropriate safety goggles or a face shield.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: The dust or powder form of this solid compound may cause respiratory irritation if inhaled.[2][3] All weighing and handling of the solid should be performed in a well-ventilated area or, preferably, within a chemical fume hood to minimize inhalation exposure.[5][6]

Physicochemical Data for the Laboratory Professional

Understanding the physical properties of a chemical is crucial for its proper handling, storage, and use in experimental setups.

PropertyValueSource
CAS Number 55758-32-2[7]
Molecular Formula C5H4FNO[7]
Molecular Weight 113.09 g/mol [2]
Appearance Pale cream to brown crystals or powder[7]
Melting Point 110 - 113 °C[8]
Solubility Soluble in organic solvents like ethanol and DMSO[8]

Workflow for Safe Handling: From Receipt to Disposal

The following diagram outlines the critical stages for safely managing this compound within a research laboratory. This workflow establishes a self-validating system where safety checks are integrated at every step.

cluster_receipt Phase 1: Receiving & Verification cluster_prep Phase 2: Pre-Use Safety Protocol cluster_handling Phase 3: Experimental Use cluster_post Phase 4: Post-Use & Disposal A Receive Shipment B Verify Chemical Identity (CAS: 55758-32-2) A->B C Inspect Container Integrity B->C D Access & Review SDS C->D E Identify Required PPE (Goggles, Gloves, Lab Coat) D->E F Locate Emergency Equipment (Eyewash, Safety Shower) E->F G Don Appropriate PPE F->G H Work in Fume Hood or Well-Ventilated Area G->H I Dispense and Weigh Solid H->I J Prepare Solution I->J K Segregate Waste (Solid & Liquid) J->K J->K L Label Waste Container Clearly K->L M Store in Designated Secondary Containment L->M N Clean Work Area M->N O Remove PPE & Wash Hands N->O

Sources

introduction to fluorinated pyridines in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fluorinated Pyridines in Organic Synthesis

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of fluorinated pyridines, intended for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical perturbations induced by fluorine substitution, delve into the principal synthetic methodologies for accessing these valuable motifs, and examine their reactivity in key organic transformations. Through a combination of mechanistic discussions, field-proven experimental protocols, and illustrative case studies of their application in pharmaceuticals, this document aims to serve as a comprehensive resource for the rational design, synthesis, and implementation of fluorinated pyridines in complex molecular architectures.

Introduction: The Strategic Role of Fluorine in Pyridine Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents due to its ability to act as a bioisostere for a phenyl ring, its hydrogen bonding capacity, and its aqueous solubility. The introduction of fluorine, the most electronegative element, into this heterocyclic system imparts a unique and powerful set of properties that can be leveraged to overcome common drug development hurdles.

Fluorine's small van der Waals radius (1.47 Å) allows it to replace hydrogen (1.20 Å) with minimal steric impact. However, its profound electron-withdrawing nature dramatically alters the electronic landscape of the pyridine ring. This modification can lead to:

  • Modulation of Basicity (pKa): The pKa of the pyridine nitrogen is significantly lowered, which can prevent unwanted off-target interactions at physiological pH.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability.

  • Conformational Control: Strategic fluorination can induce specific molecular conformations through electrostatic interactions, leading to improved binding affinity for a biological target.

This guide will provide a technical overview of the synthesis and reactivity of these crucial building blocks, empowering chemists to strategically employ them in their research endeavors.

Physicochemical Properties of Fluorinated Pyridines

The position and number of fluorine substituents on the pyridine ring have a predictable and quantifiable impact on its fundamental properties. The most pronounced effect is the attenuation of the basicity of the pyridine nitrogen.

Table 1: Comparison of pKa Values for Selected Fluorinated Pyridines

CompoundpKa of Conjugate Acid
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-FluoropyridineNot readily available
2,6-Difluoropyridine-2.94

Data sourced from various chemical databases and literature sources.

As illustrated in Table 1, a fluorine atom at the 2- or 6-position exerts a strong inductive and resonance electron-withdrawing effect, drastically reducing the pKa. A fluorine at the 3-position has a less pronounced, primarily inductive effect. This tunable basicity is a powerful tool for optimizing the pharmacokinetic profile of a drug candidate.

Synthetic Strategies for Fluorinated Pyridines

The synthesis of fluorinated pyridines can be achieved through several strategic approaches, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Product Pyridine Pyridine / Substituted Pyridine DirectFluorination Direct Electrophilic Fluorination (e.g., AgF2, Selectfluor) Pyridine->DirectFluorination Halopyridine Chloropyridine / Bromopyridine HALEX Halogen Exchange (HALEX) (e.g., KF, CsF) Halopyridine->HALEX Aminopyridine Aminopyridine BalzSchiemann Balz-Schiemann Reaction (Diazotization then Fluorination) Aminopyridine->BalzSchiemann Hydroxypyridine Hydroxypyridine Deoxofluorination Deoxofluorination (e.g., DAST, XtalFluor) Hydroxypyridine->Deoxofluorination FluorinatedPyridine Fluorinated Pyridine DirectFluorination->FluorinatedPyridine HALEX->FluorinatedPyridine BalzSchiemann->FluorinatedPyridine Deoxofluorination->FluorinatedPyridine

Figure 1: Key synthetic routes to fluorinated pyridines.

Direct C-H Fluorination

Direct fluorination of a pyridine C-H bond is an atom-economical but challenging approach. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic attack. However, modern reagents have enabled this transformation. For instance, silver(II) fluoride (AgF₂) has been shown to be effective for the site-selective fluorination of pyridines and diazines, preferentially occurring at the carbon adjacent to a nitrogen atom.[1][2] These reactions often proceed under mild conditions at ambient temperature.[1]

Halogen Exchange (HALEX) Reaction

The HALEX reaction is one of the most widely used and industrially scalable methods for synthesizing fluoropyridines. This nucleophilic aromatic substitution (SₙAr) involves displacing a chloride or bromide, typically at the 2- or 4-position, with a fluoride ion. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used in high-boiling polar aprotic solvents like DMSO or sulfolane at elevated temperatures.[3] The efficiency of the HALEX reaction is highly dependent on the activation of the pyridine ring by electron-withdrawing groups and the position of the leaving group.

Balz-Schiemann Reaction

The Balz-Schiemann reaction provides a classical route to fluorinated arenes and heterocycles from the corresponding amino compounds.[4][5] The process involves the diazotization of an aminopyridine using a nitrite source (e.g., NaNO₂) in the presence of fluoroboric acid (HBF₄) or anhydrous HF.[4][6] The resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield the fluoropyridine. While effective, this method can be hazardous due to the potentially explosive nature of the diazonium intermediates.[7] The synthesis of 4-fluoropyridine, in particular, has been achieved via this method, though its instability requires careful handling and isolation procedures.[4][5][6][8]

Deoxofluorination of Hydroxypyridines

Hydroxypyridines (or their pyridone tautomers) can be converted to fluoropyridines using deoxofluorinating reagents. Reagents such as diethylaminosulfur trifluoride (DAST) or more modern, thermally stable alternatives like XtalFluor-E® are employed to replace the hydroxyl group with fluorine. This method is particularly useful for accessing fluoropyridines that are difficult to obtain through other routes.

Key Experimental Protocol: Synthesis of 2-Fluoropyridine via HALEX Reaction

This protocol is a representative example of a HALEX reaction, adapted from established industrial practices.

Objective: To synthesize 2-fluoropyridine from 2-chloropyridine.

Materials:

  • 2-Chloropyridine (1 equiv.)

  • Spray-dried Potassium Fluoride (KF) (2-3 equiv.)

  • Sulfolane (solvent)

  • Anhydrous Toluene (for azeotropic removal of water, if KF is not perfectly dry)

  • Nitrogen (inert gas)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and a Dean-Stark trap connected to a condenser.

  • Heating mantle.

  • Distillation apparatus.

Procedure:

  • System Setup: Assemble the reaction flask under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with sulfolane, 2-chloropyridine, and spray-dried potassium fluoride.

  • Azeotropic Drying (Optional but Recommended): If using standard KF, add toluene to the flask. Heat the mixture to reflux to azeotropically remove any residual water via the Dean-Stark trap. Once all water is removed, carefully distill off the toluene.

  • Reaction: Heat the reaction mixture to 200-230°C with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC) by periodically taking aliquots. The reaction is typically complete within 8-16 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to below 100°C.

    • Carefully add water to dissolve the potassium salts (KCl and unreacted KF).

    • The product, 2-fluoropyridine, can be isolated from the aqueous sulfolane mixture by steam distillation or solvent extraction followed by fractional distillation.

  • Purification: The crude product is purified by fractional distillation under atmospheric pressure (b.p. ~126°C) to yield pure 2-fluoropyridine.

Safety Precautions:

  • This reaction is performed at high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

  • Work in a well-ventilated fume hood.

  • 2-Chloropyridine and 2-fluoropyridine are toxic and should be handled with care.

Reactivity and Functionalization of the Fluorinated Pyridine Core

The presence of fluorine significantly influences the subsequent reactivity of the pyridine ring, opening up unique avenues for functionalization.

G cluster_reactivity Reactivity of 2-Fluoropyridine Start 2-Fluoropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  Nucleophile (Nu-) CrossCoupling Metal-Catalyzed Cross-Coupling Start->CrossCoupling  Organometallic  Reagent + Catalyst Product_SNAr 2-Substituted Pyridines (e.g., ethers, amines) SNAr->Product_SNAr Product_CC Functionalized Pyridines (e.g., biaryls) CrossCoupling->Product_CC

Figure 2: Major reaction pathways for functionalizing 2-fluoropyridine.

Nucleophilic Aromatic Substitution (SₙAr)

Fluorine, particularly at the 2- and 4-positions, is an excellent leaving group in SₙAr reactions. The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[9] This enhanced reactivity allows for substitutions with a wide range of nucleophiles (O, N, S, C) under milder conditions than those required for other halopyridines.[9] This makes 2-fluoropyridines highly valuable intermediates for late-stage functionalization in drug discovery programs.

Metal-Catalyzed Cross-Coupling Reactions

While less common than their chloro- and bromo- counterparts, fluoropyridines can participate in cross-coupling reactions. The strength of the C-F bond often requires specialized catalytic systems, such as those employing nickel or palladium with specific ligands designed to facilitate the challenging oxidative addition step. These reactions enable the formation of C-C, C-N, and C-O bonds, further expanding the synthetic utility of these building blocks.

Applications in Medicinal Chemistry: Case Studies

The unique properties imparted by fluorine have made fluorinated pyridines a mainstay in modern pharmaceuticals. Their incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

Table 2: Selected FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety

Drug NameStructureTherapeutic AreaRole of Fluorinated Pyridine
Enasidenib

Oncology (AML)The 2-fluoropyridine motif is crucial for binding to the mutant IDH2 enzyme.
Roflumilast

Respiratory (COPD)The difluoromethoxy group on the pyridine ring enhances metabolic stability.
Voriconazole

AntifungalThe fluoropyrimidine (a diazine) is key to its mechanism of action, inhibiting fungal cytochrome P450.

Note: Voriconazole contains a fluoropyrimidine, a related diazine, illustrating the broader principle.

In the case of Enasidenib, the fluoropyridine ring engages in specific interactions within the active site of the target enzyme. For Roflumilast, the fluorinated substituent serves to block a site of metabolism, prolonging the drug's duration of action. These examples underscore the power of rational fluorine incorporation in drug design.

Challenges and Future Perspectives

Despite significant advances, challenges remain in the field. The development of more efficient, selective, and scalable methods for direct C-H fluorination, particularly at the C3 and C5 positions, is an area of active research.[10][11] Furthermore, creating novel fluorinating reagents that are safer and easier to handle continues to be a priority.

The future of fluorinated pyridine chemistry will likely focus on late-stage functionalization, where complex molecules are fluorinated in the final steps of a synthesis.[12] This approach, enabled by milder and more selective fluorination methods, will accelerate the drug discovery process by allowing for rapid generation of analog libraries with improved properties.

References

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • 3-Fluoropyridine synthesis - ChemicalBook.
  • Synthesis of Ring‐Fluorinated Pyridines | Request PDF - ResearchGate.
  • Preparation and Stability of 4-Fluoropyridine - RSC Publishing.
  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH.
  • CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents.
  • New method for introducing fluorinated components into molecules - Universität Münster.
  • Synthesis of 2-fluoropyridine - PrepChem.com.
  • New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate.
  • Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • PREPARATION AND STABILITY OF 4-FLUOROPYRIDINE | Semantic Scholar.
  • (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations - SciSpace.
  • US3296269A - Process for providing 2-fluoropyridine - Google Patents.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
  • US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents.
  • Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts - American Chemical Society.

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Methodological & Application

Application Notes and Protocols for the Selective N-Arylation of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-2-fluoro-5-hydroxypyridine Scaffolds

N-arylated pyridine derivatives are privileged scaffolds in modern medicinal chemistry and materials science. The specific incorporation of a 2-fluoro-5-hydroxypyridine moiety into an aryl framework can profoundly influence a molecule's pharmacological profile. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and lipophilicity, while the hydroxyl group provides a crucial site for hydrogen bonding interactions with biological targets.[1] Consequently, developing robust and selective methods for the N-arylation of this compound is of paramount importance for researchers in drug discovery and development.

This application note provides a comprehensive guide to the reaction conditions for the selective N-arylation of this compound, addressing the inherent challenges of chemo- and regioselectivity. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols for both palladium- and copper-catalyzed systems.

The Core Challenge: Achieving Selective N-Arylation over O-Arylation

The primary challenge in the arylation of this compound lies in its ambident nucleophilic nature. It exists in equilibrium between the pyridinol and pyridone tautomers, both of which can be arylated, leading to a mixture of N-arylated and O-arylated products. The selective formation of the C-N bond is therefore the critical objective.

The 2-fluoro substituent renders the pyridine ring electron-deficient, which can influence the nucleophilicity of the pyridine nitrogen.[2] Understanding the interplay of electronic effects and reaction conditions is key to controlling the selectivity of the arylation reaction.

Strategic Approaches to Selective N-Arylation

Two of the most powerful and versatile methods for the formation of C-N bonds are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] Both have been successfully applied to the N-arylation of a wide range of nitrogen-containing heterocycles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for C-N bond formation, renowned for its broad substrate scope and functional group tolerance.[3] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product.[5]

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.[6]

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich biarylphosphine ligands, such as XPhos or RuPhos, are often employed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the hydroxypyridine, forming the pyridinolate anion which is the active nucleophile. Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) are often preferred over alkoxide bases like NaOtBu to minimize competing O-arylation. The predicted pKa of this compound is approximately 8.77, indicating that a sufficiently strong base is necessary for complete deprotonation.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free environment, which can be detrimental to the catalytic cycle.[5]

Experimental Workflow: Buchwald-Hartwig N-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Combine this compound, aryl halide, Pd pre-catalyst, and ligand in an oven-dried Schlenk flask. purge Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep_reagents->purge add_solvent Add anhydrous solvent (e.g., toluene) via syringe. purge->add_solvent add_base Add the base (e.g., NaHMDS solution) dropwise at room temperature. add_solvent->add_base heat Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS. add_base->heat quench Cool the reaction to room temperature and quench with saturated aq. NH4Cl. heat->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract dry_concentrate Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by flash column chromatography. dry_concentrate->purify cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Combine this compound, aryl halide, CuI, and base (e.g., K2CO3) in a reaction vessel. purge Purge the vessel with an inert gas. prep_reagents->purge add_solvent_ligand Add the solvent (e.g., DMF) and the ligand (e.g., DMEDA) via syringe. purge->add_solvent_ligand heat Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and monitor for completion. add_solvent_ligand->heat cool_dilute Cool the reaction mixture and dilute with water and an organic solvent. heat->cool_dilute filter_extract Filter through Celite to remove insoluble copper salts and separate the layers. cool_dilute->filter_extract wash_dry Wash the organic layer with brine, dry over Na2SO4, and concentrate. filter_extract->wash_dry purify Purify the residue by column chromatography. wash_dry->purify

Caption: Workflow for Ullmann N-arylation.

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes typical reaction parameters for the selective N-arylation of hydroxypyridine derivatives, providing a starting point for optimization with this compound.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI
Ligand XPhos, RuPhos, or other biarylphosphinesDMEDA, Phenanthroline derivatives
Base NaHMDS, LiHMDS, K₃PO₄K₂CO₃, Cs₂CO₃
Solvent Toluene, DioxaneDMF, DMSO, NMP
Temperature 80-110 °C110-150 °C
Advantages Broad scope, high functional group toleranceCost-effective, good for electron-deficient substrates
Disadvantages Expensive catalysts and ligandsHarsher conditions, potential for side reactions

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M in THF, 1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the NaHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed N-Arylation of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.1 mmol, 1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Argon gas

  • Standard reaction glassware

Procedure:

  • To a reaction tube, add this compound, the aryl iodide, CuI, and K₂CO₃.

  • Seal the tube and purge with argon.

  • Add anhydrous DMF and DMEDA via syringe.

  • Heat the reaction mixture to 130 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-arylated product.

Conclusion and Future Perspectives

The selective N-arylation of this compound is a challenging yet highly rewarding transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable pathways to the desired products, with the choice of method depending on the specific substrate, cost considerations, and available laboratory resources. The protocols provided in this application note serve as a robust starting point for the development of efficient and selective N-arylation reactions of this important building block. Further optimization of reaction conditions, including the screening of novel ligands and catalyst systems, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of these valuable compounds.

References

Sources

protocol for the synthesis of 2-Fluoro-5-methoxypyridine from 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-5-methoxypyridine in Modern Drug Discovery

2-Fluoro-5-methoxypyridine is a crucial heterocyclic building block in the landscape of pharmaceutical and agrochemical research. The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine scaffold imparts unique physicochemical properties to molecules, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. This application note provides a comprehensive guide for the synthesis of 2-Fluoro-5-methoxypyridine from its precursor, 2-Fluoro-5-hydroxypyridine, via the Williamson ether synthesis. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, offering a robust and reproducible methodology.

Scientific Principles: The Williamson Ether Synthesis

The O-methylation of this compound is achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Mechanism:

  • Deprotonation: In the initial step, a base is used to deprotonate the hydroxyl group of this compound, forming a more nucleophilic pyridinolate anion. The choice of base is critical; a moderately strong base like potassium carbonate is effective and offers advantages in terms of handling and safety compared to stronger bases like sodium hydride.

  • Nucleophilic Attack: The resulting pyridinolate anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as methyl iodide. This attack occurs in a concerted fashion, where the new C-O bond is formed simultaneously with the cleavage of the carbon-iodine bond.

This SN2 pathway is favored by the use of a primary alkyl halide (methyl iodide) which is sterically unhindered, leading to efficient ether formation.[3]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Methylation Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, K2CO3, and DMF B Add Methyl Iodide dropwise at 0°C A->B C Warm to room temperature and stir for 12-18 hours B->C Reaction Progression D Quench with water C->D E Extract with Ethyl Acetate D->E F Wash with brine E->F G Dry over Na2SO4 and concentrate F->G H Flash Column Chromatography G->H I Characterize pure 2-Fluoro-5-methoxypyridine H->I

Caption: A schematic overview of the synthesis of 2-Fluoro-5-methoxypyridine.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.[1][4]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially available
Methyl Iodide (Iodomethane)≥99%, stabilizedCommercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Ethyl Acetate (EtOAc)ACS GradeCommercially available
HexanesACS GradeCommercially available
Saturated Sodium Chloride (Brine)N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially available
Silica Gel230-400 meshCommercially available
Reaction Setup and Procedure
  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

  • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.2 - 1.5 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).

Work-up Procedure
  • Upon completion of the reaction (as indicated by TLC), carefully pour the reaction mixture into a beaker containing cold water (approximately 10 volumes relative to the DMF used).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash with brine (2 x 5 volumes) to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude 2-Fluoro-5-methoxypyridine can be purified by flash column chromatography on silica gel.

  • Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexanes) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-Fluoro-5-methoxypyridine as a pure solid or oil.

Characterization

The identity and purity of the synthesized 2-Fluoro-5-methoxypyridine should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The expected spectroscopic data will be similar to that of other 2-substituted 5-methoxypyridines.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin and eye irritation. Handle with care.

  • Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen.[4] Handle with extreme caution and use a syringe or cannula for transfer.

  • Potassium Carbonate: May cause skin and eye irritation. Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Use in a well-ventilated area.

  • Ethyl Acetate and Hexanes: Flammable liquids. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient base or methyl iodide.Increase the equivalents of potassium carbonate and/or methyl iodide. Ensure the potassium carbonate is anhydrous.
Reaction time is too short.Extend the reaction time and continue to monitor by TLC.
Low YieldInefficient extraction.Perform additional extractions with ethyl acetate. Ensure thorough mixing during extraction.
Product loss during purification.Optimize the column chromatography conditions. Ensure proper fraction collection based on TLC analysis.
Formation of Side ProductsN-methylation of the pyridine ring.This is generally a minor side reaction under these conditions. Purification by column chromatography should effectively separate the N-methylated byproduct from the desired O-methylated product.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 2-Fluoro-5-methoxypyridine from this compound. By adhering to the principles of the Williamson ether synthesis and following the detailed experimental and safety procedures, researchers can confidently produce this valuable building block for their drug discovery and development programs.

References

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved from [Link]

  • What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? (2013, May 22). ResearchGate. Retrieved from [Link]

  • Can anyone help me with a Williamson ether synthesis? (2014, August 15). ResearchGate. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

large-scale synthesis of 2-Fluoro-5-hydroxypyridine for pilot production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-5-hydroxypyridine in Drug Discovery

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of the hydroxyl group provides a versatile handle for further chemical modifications, making this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in the areas of kinase inhibitors and treatments for neurological disorders.[1]

As drug candidates progress from bench-scale synthesis to preclinical and clinical development, the demand for kilogram quantities of key intermediates like this compound necessitates the development of a robust, scalable, and safe manufacturing process. This application note provides a comprehensive guide for the pilot-scale production of this compound, focusing on a well-established and industrially viable synthetic route.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the synthesis of this compound. A critical evaluation of these routes is essential for selecting a process that is not only high-yielding but also economically feasible and safe for pilot-plant operations.

Synthetic Route Starting Materials Key Transformation Advantages Challenges for Scale-Up
Route 1: Halogen Exchange (Halex) 2-Chloro-5-hydroxypyridine or 2-Bromo-5-hydroxypyridineNucleophilic aromatic substitution (SNAr) with a fluoride source (e.g., KF, CsF)Potentially high-yielding; avoids highly energetic intermediates.Often requires high temperatures and pressures; anhydrous conditions are critical; expensive fluoride sources may be needed.
Route 2: Dealkylation of Methoxy Precursor 2-Fluoro-5-methoxypyridineEther cleavage using strong acids (e.g., HBr, HCl)Relatively straightforward transformation.Requires a multi-step synthesis of the starting material; use of corrosive acids at high temperatures.
Route 3: Balz-Schiemann Reaction 2-Amino-5-hydroxypyridineDiazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.Utilizes readily available starting materials; a well-documented reaction.[2]Involves potentially explosive diazonium salt intermediates, requiring strict temperature control and specialized handling procedures.[1][3]

Rationale for Selection: For this guide, the Balz-Schiemann reaction (Route 3) has been selected. While it presents challenges related to the handling of diazonium salts, these can be effectively managed in a controlled pilot-plant setting with appropriate engineering controls and safety protocols. The use of a readily available starting material, 2-Amino-5-hydroxypyridine, makes this route economically attractive for larger-scale production.

Pilot-Scale Production via Balz-Schiemann Reaction

This section details the step-by-step protocol for the synthesis of this compound, with a target batch size of 1 kg of the final product.

Process Workflow Diagram

cluster_0 Step 1: Diazotization cluster_1 Step 2: Isolation of Diazonium Salt cluster_2 Step 3: Thermal Decomposition (Fluorination) cluster_3 Step 4: Work-up and Purification A Charge Reactor with: - 2-Amino-5-hydroxypyridine - Tetrafluoroboric Acid (HBF4) B Cool to 0-5 °C A->B C Slowly add aqueous Sodium Nitrite (NaNO2) B->C D Stir for 1-2 hours at 0-5 °C C->D E Filter the precipitated diazonium salt D->E Transfer slurry F Wash with cold ether E->F G Dry under vacuum at low temperature F->G J Portion-wise addition of the dry diazonium salt G->J Controlled addition H Charge a separate reactor with an inert, high-boiling solvent (e.g., o-xylene) I Heat solvent to 120-130 °C H->I I->J K Monitor gas evolution (N2) J->K L Cool the reaction mixture K->L Once gas evolution ceases M Extract with aqueous base (e.g., NaHCO3) L->M N Separate aqueous layer M->N O Acidify with HCl N->O P Extract with an organic solvent (e.g., Ethyl Acetate) O->P Q Dry, filter, and concentrate the organic layer P->Q R Recrystallize from a suitable solvent system Q->R

Caption: Workflow for the pilot-scale synthesis of this compound.

Detailed Experimental Protocol

Equipment:

  • 10 L glass-lined reactor with temperature control, overhead stirring, and a bottom outlet valve.

  • 5 L jacketed filtration unit.

  • Vacuum oven.

  • 20 L glass-lined reactor for thermal decomposition and work-up.

  • Appropriate personal protective equipment (PPE), including blast shields.

Materials:

Material CAS No. Quantity Molar Eq. Notes
2-Amino-5-hydroxypyridine55717-46-91.10 kg1.0Starting material
Tetrafluoroboric acid (48 wt% in H₂O)16872-11-03.84 kg2.2
Sodium Nitrite (NaNO₂)7632-00-00.76 kg1.1Dissolved in 1.5 L of deionized water
o-Xylene95-47-610 L-Solvent for decomposition
Sodium Bicarbonate (NaHCO₃)144-55-8As needed-For basic extraction
Hydrochloric Acid (HCl, 37%)7647-01-0As needed-For acidification
Ethyl Acetate141-78-615 L-Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9As needed-Drying agent

Step 1: Diazotization

  • Charge the 10 L reactor with 2-Amino-5-hydroxypyridine (1.10 kg) and tetrafluoroboric acid (3.84 kg).

  • Begin stirring and cool the reactor jacket to achieve a reaction mixture temperature of 0-5 °C.

  • Slowly add the aqueous solution of sodium nitrite (0.76 kg in 1.5 L of water) subsurface over 1-2 hours, ensuring the temperature does not exceed 5 °C. Causality: Exothermic reaction; slow addition and efficient cooling are critical to prevent runaway reactions and decomposition of the diazonium salt.[1]

  • After the addition is complete, stir the resulting slurry for an additional 1-2 hours at 0-5 °C.

  • In-Process Control (IPC): A sample of the reaction mixture can be tested with starch-iodide paper to ensure a slight excess of nitrous acid is not present. If positive, a small amount of sulfamic acid can be added to quench it.

Step 2: Isolation of the Diazonium Tetrafluoroborate Salt

  • Transfer the cold slurry to the 5 L jacketed filtration unit.

  • Filter the solid product and wash it with two portions of cold (0-5 °C) diethyl ether (2 L each). Causality: Washing with cold ether removes residual acids and water without dissolving the salt, and helps in drying.

  • Carefully transfer the solid to a vacuum oven and dry at a temperature not exceeding 30 °C until a constant weight is achieved. Trustworthiness: Drying at low temperatures is crucial as diazonium salts can be shock and heat sensitive, especially when dry.[3]

Step 3: Thermal Decomposition (Fluorination)

  • Charge the 20 L reactor with o-xylene (10 L) and heat to 120-130 °C with vigorous stirring.

  • Add the dried 2-hydroxy-5-(tetrafluoroboratodiazonium)pyridine in small portions over 2-3 hours. Causality: Portion-wise addition controls the rate of the highly exothermic decomposition and the evolution of nitrogen gas, preventing dangerous pressure build-up.

  • Observe for vigorous gas evolution (N₂). The rate of addition should be controlled to maintain a steady, manageable effervescence.

  • After the final addition, maintain the temperature for 1-2 hours until gas evolution ceases.

  • IPC: The reaction is considered complete when gas evolution has stopped.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate (5 L) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Back-extract the organic layer with another portion of sodium bicarbonate solution (2 L).

  • Combine the aqueous layers and cool to 10-15 °C.

  • Slowly acidify the combined aqueous extracts with concentrated hydrochloric acid to a pH of 6-7.

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine the ethyl acetate extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to yield pure this compound.

  • Expected Yield: 60-70%; Purity (by HPLC): >98%.

Process Safety and Hazard Management

The Balz-Schiemann reaction involves hazardous reagents and intermediates that require strict safety protocols, especially at the pilot scale.

Hazard Mitigation Strategy
Diazonium Salt Instability Strict temperature control (0-5 °C) during formation.[1] Avoid isolating large quantities of the dry salt. Use of blast shields during handling of the solid.[3]
Exothermic Decomposition Portion-wise addition of the diazonium salt to the hot solvent. Continuous monitoring of temperature and gas evolution.
Corrosive Reagents Use of glass-lined reactors and appropriate PPE (acid-resistant gloves, face shield, lab coat).
Flammable Solvents Conduct the process in a well-ventilated area, away from ignition sources. Use intrinsically safe equipment.

Analytical Quality Control

Analysis Method Specification
Starting Material Identity and Purity ¹H NMR, HPLCConforms to reference; >99% purity
In-Process Control (Diazotization) Starch-iodide testNegative for excess nitrous acid after quench
Final Product Identity ¹H NMR, ¹⁹F NMR, MSStructure confirmed
Final Product Purity HPLC>98%
Residual Solvent Analysis GC-HSWithin ICH limits

Troubleshooting

Problem Potential Cause Solution
Low yield in diazotization Temperature too high during NaNO₂ addition.Improve cooling efficiency; slow down addition rate.
Incomplete decomposition Temperature too low; insufficient reaction time.Increase temperature to 130 °C; extend heating time.
Formation of phenolic byproducts Presence of water during decomposition.Ensure the diazonium salt is thoroughly dried.
Poor recovery during extraction Incorrect pH during work-up.Carefully monitor and adjust pH to 6-7 before extraction.

Conclusion

The successful scale-up of this compound synthesis is a critical step in the drug development pipeline. The Balz-Schiemann reaction, when executed with meticulous attention to process control and safety, represents a viable and scalable route for pilot production. This application note provides a robust framework for researchers and process chemists to implement this synthesis, ensuring the consistent and safe supply of this valuable building block for the advancement of new chemical entities.

References

  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020, August 28). Organic Letters. Retrieved January 11, 2026, from [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). ResearchGate. Retrieved January 11, 2026, from [Link]

  • This compound: A Key Fluorinated Building Block for Innovation. (n.d.). Specific Chemical. Retrieved January 11, 2026, from [Link]

  • Balz–Schiemann reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

Sources

Application Note and Protocol for the Purification of 2-Fluoro-5-hydroxypyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 2-Fluoro-5-hydroxypyridine, a key fluorinated building block in pharmaceutical and agrochemical research.[1] The methodology centers on silica gel column chromatography, a robust and scalable technique for isolating the target compound from crude reaction mixtures. This document outlines the underlying principles, experimental setup, and step-by-step procedures, including the selection of an optimal mobile phase, column packing, sample loading, elution, and fraction analysis. Furthermore, it addresses common challenges encountered during the purification of pyridine derivatives, such as peak tailing, and offers field-proven troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain high-purity this compound for their synthetic applications.

Introduction: The Rationale for Purifying this compound

This compound is a valuable heterocyclic intermediate widely employed in the synthesis of complex organic molecules, including kinase inhibitors and agents for treating neurological disorders.[1] The strategic placement of a fluorine atom and a hydroxyl group on the pyridine ring imparts unique physicochemical properties that are highly sought after in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

Given its role as a critical precursor, the purity of this compound is paramount to ensure the desired reaction outcomes and the integrity of the final products. Crude synthetic mixtures often contain unreacted starting materials, by-products, and other impurities that can interfere with subsequent synthetic steps. Column chromatography is a highly effective and versatile technique for the purification of such compounds, offering excellent separation based on the differential partitioning of components between a stationary phase and a mobile phase.[2] This application note details a systematic approach to the purification of this compound using silica gel column chromatography.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is crucial for developing a successful purification strategy and ensuring safe handling.

PropertyValueSource
Molecular Formula C5H4FNO[3][4]
Appearance Pale cream to brown crystals or powder[4]
Melting Point 110 - 113 °C[3]
Boiling Point 232.3 °C at 760 mmHg (predicted)[3]
Solubility Soluble in organic solvents like ethanol and DMSO[3]
pKa 8.77 (predicted)[3]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Operations should be conducted in a well-ventilated fume hood.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, rinse the affected area thoroughly with water.[5][6]

Principles of Column Chromatography for Pyridine Derivatives

The purification of this compound by column chromatography relies on the principle of adsorption. The stationary phase, typically silica gel, is polar. The mobile phase, a mixture of organic solvents, is less polar. As the mobile phase carrying the crude mixture moves down the column, the components of the mixture interact with the stationary phase. More polar compounds, like this compound with its hydroxyl group, will have a stronger affinity for the polar silica gel and will move down the column more slowly. Less polar impurities will elute faster.

A common issue when purifying basic compounds like pyridine derivatives on acidic silica gel is peak tailing.[7] This is primarily due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[7] This can be mitigated by adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites.[7]

Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Workflow for Purification

Purification Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection Packing Column Packing with Silica Gel Slurry TLC->Packing Loading Sample Loading Packing->Loading Elution Elution with Mobile Phase Loading->Elution Collection Fraction Collection Elution->Collection TLC_frac TLC Analysis of Fractions Collection->TLC_frac Pooling Pooling of Pure Fractions TLC_frac->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final Pure this compound Evaporation->Final

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Procedure
  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 7:3 ratio).

    • Visualize the plate under a UV lamp. The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.3.

    • If peak tailing is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase.

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material. A general rule is to use about 20-50 g of silica gel per gram of crude product.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like ethyl acetate.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.

    • The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to speed up the elution of the target compound.

  • Fraction Analysis:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing the pure this compound.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

    • Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, or melting point analysis.

Troubleshooting

ProblemPossible CauseSolution
Peak Tailing Strong interaction between the basic pyridine and acidic silanol groups on silica.Add a small amount of a competing base like triethylamine (0.1-0.5%) to the mobile phase.[7]
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase composition through systematic TLC trials. Consider using a different solvent system.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed evenly as a slurry and never let the solvent level drop below the top of the stationary phase.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical methods.

Purity_Assessment cluster_purity Purity Assessment Methods TLC_final Thin-Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) NMR Nuclear Magnetic Resonance (NMR) Spectroscopy MP Melting Point Analysis Purified_Product Purified this compound Purified_Product->TLC_final Purified_Product->HPLC Purified_Product->NMR Purified_Product->MP

Sources

The Pivotal Role of 2-Fluoro-5-hydroxypyridine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for innovation. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to the discovery of highly effective and selective pesticides. Among the myriad of fluorinated building blocks, 2-Fluoro-5-hydroxypyridine stands out as a versatile and highly valuable intermediate. Its pyridine core, coupled with the ortho-fluoro and para-hydroxyl functionalities, provides a reactive platform for the synthesis of a new generation of herbicides and fungicides.

This technical guide delves into the application of this compound in agrochemical synthesis, with a particular focus on its role as a precursor to the novel arylpicolinate herbicide, florpyrauxifen-benzyl. We will explore the synthetic strategies, reaction mechanisms, and detailed protocols that underscore the importance of this key intermediate.

The Strategic Advantage of Fluorinated Pyridines in Agrochemical Design

The pyridine ring is a common motif in a vast number of biologically active compounds, including many successful agrochemicals.[1] The introduction of a fluorine atom to this heterocyclic system can profoundly influence the molecule's properties:

  • Enhanced Biological Activity: The high electronegativity of fluorine can alter the electronic properties of the pyridine ring, leading to stronger interactions with biological targets.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in plants and pests. This can lead to longer-lasting efficacy and reduced application rates.

  • Improved Physicochemical Properties: Fluorine substitution can modulate a molecule's lipophilicity, water solubility, and pKa, which are critical parameters for its uptake, translocation, and overall performance as an agrochemical.

This compound offers a dual functionality that is particularly advantageous for synthetic chemists. The hydroxyl group provides a convenient handle for further derivatization, such as etherification or esterification, while the fluorine atom at the 2-position activates the pyridine ring for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Case Study: Synthesis of the Herbicide Florpyrauxifen-benzyl

A prime example of the synthetic utility of fluorinated pyridines is in the production of florpyrauxifen-benzyl, a synthetic auxin herbicide developed by Corteva Agriscience.[2] Florpyrauxifen-benzyl is highly effective for the control of a broad spectrum of weeds in rice and aquatic environments.[2][3]

Mode of Action of Florpyrauxifen-benzyl

Florpyrauxifen-benzyl is classified as a WSSA/HRAC Group 4 herbicide.[4][5] Its mode of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid).[2][3] This leads to a disruption of normal plant growth processes in susceptible weeds. The herbicide is absorbed through the leaves and roots and translocates throughout the plant.[2] In sensitive plants, it causes uncontrolled and disorganized cell division and elongation, leading to symptoms such as twisted stems, cupped leaves, and ultimately, plant death.[4] Notably, florpyrauxifen-benzyl has been shown to be effective against weeds that have developed resistance to other herbicide modes of action.[6]

A Plausible Synthetic Pathway to a Key Intermediate of Florpyrauxifen-benzyl from this compound

While patents for the synthesis of florpyrauxifen-benzyl often start from more complex, pre-functionalized pyridine rings, a plausible and efficient synthetic route to a key intermediate can be envisioned starting from the readily available this compound. This proposed pathway leverages well-established organic transformations.

The target intermediate is a substituted 4,5,6-trihalopicolinate, which can then be further elaborated to florpyrauxifen-benzyl as described in the patent literature.[7]

dot

Proposed_Synthesis A This compound B 2-Fluoro-5-hydroxy-3-nitropyridine A->B HNO₃, H₂SO₄ C 5-Amino-2-fluoropyridin-3-ol B->C H₂, Pd/C D 3-Bromo-2-fluoro-5-hydroxypyridine C->D 1. NaNO₂, HBr 2. CuBr E 3-Bromo-2-fluoro-5-methoxypyridine D->E CH₃I, K₂CO₃ F 3-Bromo-6-chloro-2-fluoro-5-methoxypicolinonitrile E->F 1. n-BuLi, THF, -78°C 2. ClCN G Methyl 3-bromo-6-chloro-2-fluoro-5-methoxypicolinate (Key Intermediate) F->G 1. H₂SO₄, H₂O 2. MeOH, H⁺ caption Proposed synthetic pathway to a key intermediate of florpyrauxifen-benzyl.

Caption: Proposed synthetic pathway to a key intermediate of florpyrauxifen-benzyl.

Experimental Protocol: A Proposed Synthesis of Methyl 3-bromo-6-chloro-2-fluoro-5-methoxypicolinate

This protocol outlines a potential multi-step synthesis of a key intermediate for florpyrauxifen-benzyl, starting from this compound. Each step is based on established chemical transformations, with explanations for the choice of reagents and conditions.

Step 1: Nitration of this compound

  • Objective: To introduce a nitro group at the 3-position of the pyridine ring. The hydroxyl group is an activating group, directing the electrophilic nitration to the ortho position.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add this compound to concentrated sulfuric acid with stirring.

    • Once the starting material is completely dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluoro-5-hydroxy-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Objective: To reduce the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials:

    • 2-Fluoro-5-hydroxy-3-nitropyridine

    • Palladium on Carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 2-Fluoro-5-hydroxy-3-nitropyridine in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 5-Amino-2-fluoropyridin-3-ol.

Step 3: Sandmeyer Reaction to Introduce Bromine

  • Objective: To convert the amino group to a bromo group via a diazonium salt intermediate.

  • Materials:

    • 5-Amino-2-fluoropyridin-3-ol

    • Hydrobromic Acid (HBr, 48%)

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Bromide (CuBr)

  • Procedure:

    • Dissolve 5-Amino-2-fluoropyridin-3-ol in 48% hydrobromic acid at 0 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of copper(I) bromide in HBr.

    • Slowly add the diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent, wash with water and brine, dry, and purify by chromatography to yield 3-Bromo-2-fluoro-5-hydroxypyridine.

Step 4: Methylation of the Hydroxyl Group

  • Objective: To protect the hydroxyl group as a methyl ether.

  • Materials:

    • 3-Bromo-2-fluoro-5-hydroxypyridine

    • Methyl Iodide (CH₃I)

    • Potassium Carbonate (K₂CO₃)

    • Acetone

  • Procedure:

    • To a solution of 3-Bromo-2-fluoro-5-hydroxypyridine in acetone, add potassium carbonate.

    • Add methyl iodide and reflux the mixture until the reaction is complete.

    • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain 3-Bromo-2-fluoro-5-methoxypyridine.

Step 5 & 6: Introduction of the Carboxylic Acid Functionality

The introduction of the carboxylic acid group at the 6-position and subsequent chlorination can be achieved through a multi-step sequence involving lithiation, reaction with a cyanating agent, and subsequent hydrolysis and esterification.

dot

Workflow cluster_synthesis Synthesis Workflow cluster_analysis Analysis & Purification Start Start with This compound Nitration Nitration Start->Nitration Reduction Reduction Nitration->Reduction Sandmeyer Sandmeyer Reaction Reduction->Sandmeyer Methylation Methylation Sandmeyer->Methylation Functionalization Carboxylation & Chlorination Methylation->Functionalization Intermediate Key Picolinate Intermediate Functionalization->Intermediate TLC TLC/LC-MS Monitoring Intermediate->TLC Purification Column Chromatography TLC->Purification Characterization NMR, MS Analysis Purification->Characterization caption General workflow for the synthesis and analysis.

Sources

Application Note & Protocols: 2-Fluoro-5-hydroxypyridine as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-hydroxypyridine has emerged as a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of an electron-withdrawing fluorine atom at the 2-position and a nucleophilic hydroxyl group at the 5-position, provide a powerful platform for the synthesis of a diverse array of novel heterocyclic compounds. The strategic incorporation of fluorine is a well-established method in medicinal chemistry for modulating critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound. It outlines several key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), O-alkylation, and cyclization reactions, complete with detailed, field-tested protocols.

Introduction: The Strategic Advantage of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[3] The introduction of a fluorine atom, particularly at the 2- or 4-position of the pyridine ring, significantly activates the molecule for Nucleophilic Aromatic Substitution (SNAr), making it an excellent electrophile.[4] This reactivity is due to the strong electron-withdrawing nature of both the ring nitrogen and the fluorine atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[4][5]

Simultaneously, the hydroxyl group at the 5-position offers a reactive handle for a different set of chemical transformations, such as etherification, esterification, or participation in cyclization reactions. This dual reactivity makes this compound a privileged starting material for creating complex molecular architectures, often found in kinase inhibitors and agents for neurological disorders.[1]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is governed by the distinct reactivity of its two functional groups.

  • C2-F Bond (Electrophilic Site): The carbon atom at the 2-position is highly electron-deficient and susceptible to attack by a wide range of nucleophiles (N-, O-, S-, and C-based). The exceptional ability of fluorine to act as a leaving group in SNAr reactions is a key feature.[5][6] Although the C-F bond is strong, the rate-determining step in these reactions is the initial nucleophilic attack, which is accelerated by fluorine's inductive effect.[5] The subsequent loss of the fluoride ion restores aromaticity and drives the reaction forward.

  • C5-OH Bond (Nucleophilic Site): The hydroxyl group is a versatile nucleophile and can be readily functionalized. Deprotonation with a suitable base generates a more potent phenoxide-like nucleophile, enabling a variety of substitution and condensation reactions. This site is crucial for building fused ring systems or for introducing specific side chains to modulate pharmacological properties.

The interplay between these two sites allows for sequential or sometimes one-pot functionalization, leading to highly decorated pyridine cores.

G cluster_0 Reactivity of this compound Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C2-Position Start->SNAr Nucleophile (e.g., R-NH2, R-OH) OFunc O-Functionalization at C5-Position Start->OFunc Electrophile + Base Cyclize Intramolecular Cyclization SNAr->Cyclize Subsequent Reaction OFunc->Cyclize Subsequent Reaction

Caption: Key synthetic pathways from this compound.

Synthetic Strategies and Experimental Protocols

This section details validated protocols for key transformations of this compound.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This is one of the most common and efficient reactions involving 2-fluoropyridines. The protocol below describes the synthesis of a 2-amino-5-hydroxypyridine derivative, a common scaffold in medicinal chemistry.

Protocol 3.1: Synthesis of 2-(Benzylamino)-5-hydroxypyridine

  • Reaction Scheme:

    (Self-generated image, not from search results)

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous DMSO.

    • Add potassium carbonate to the mixture.

    • Add benzylamine dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 100-120 °C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold water. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(benzylamino)-5-hydroxypyridine.

  • Causality and Insights:

    • Base: K₂CO₃ is a mild base sufficient to scavenge the HF produced during the reaction. Stronger bases like NaH could deprotonate the hydroxyl group, leading to potential side reactions.

    • Solvent: A polar aprotic solvent like DMSO is ideal as it can solvate the potassium carbonate and stabilize the charged Meisenheimer intermediate, accelerating the reaction.

    • Temperature: Elevated temperatures are often required to overcome the activation energy for SNAr reactions on fluoropyridines.[4]

Parameter Typical Value Notes
Yield 75-90%Highly dependent on the nucleophile and purity of reagents.
Purity (Post-Recrystallization) >98%Confirmed by ¹H NMR and LC-MS.
Reaction Time 4-12 hoursMonitor by TLC to avoid degradation at high temperatures.
Strategy 2: O-Alkylation and Tandem Cyclization for Fused Heterocycles

This strategy first utilizes the nucleophilicity of the hydroxyl group to build an intermediate, which then undergoes an intramolecular reaction to form a fused heterocyclic system, such as a furo[2,3-b]pyridine. These scaffolds are of significant interest in medicinal chemistry.[7]

Protocol 3.2: Synthesis of a Furo[2,3-b]pyridine Derivative

  • Reaction Workflow:

Caption: Two-step workflow for furo[2,3-b]pyridine synthesis.

  • Step 1: Synthesis of 2-((6-Fluoropyridin-3-yl)oxy)acetonitrile

    • Combine this compound (1.0 eq), potassium carbonate (1.5 eq), and acetone in a round-bottom flask.

    • Add 2-chloroacetonitrile (1.1 eq) to the suspension.

    • Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step.

  • Step 2: Synthesis of 7-Amino-4-fluorofuro[2,3-b]pyridine

    • Prepare a solution of sodium ethoxide (NaOEt) in ethanol by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol under an inert atmosphere.

    • Add the crude 2-((6-fluoropyridin-3-yl)oxy)acetonitrile from Step 1 to the sodium ethoxide solution.

    • Heat the mixture to reflux for 2-4 hours. An intramolecular cyclization (Thorpe-Ziegler reaction) will occur.

    • Cool the reaction, neutralize carefully with acetic acid, and remove the solvent in vacuo.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the target furo[2,3-b]pyridine.

  • Causality and Insights:

    • O-Alkylation: The first step is a standard Williamson ether synthesis. The phenoxide generated in situ is a strong nucleophile for the SN2 reaction with chloroacetonitrile.

    • Cyclization: The strong base (NaOEt) deprotonates the α-carbon of the nitrile, generating a carbanion. This carbanion then attacks the electron-deficient C4 position of the pyridine ring in an intramolecular cyclization, followed by tautomerization to form the stable aminofuran ring.

Strategy 3: Metal-Catalyzed Cross-Coupling Reactions

While the C-F bond is amenable to SNAr, it can also participate in certain metal-catalyzed cross-coupling reactions. However, it is often more practical to first convert the hydroxyl group into a triflate (-OTf), a superior leaving group for reactions like Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups at the C5 position.

Protocol 3.3: Suzuki-Miyaura Coupling via a Triflate Intermediate

  • Step 1: Synthesis of 6-Fluoropyridin-3-yl trifluoromethanesulfonate

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction with water and extract the product with DCM. Dry the organic layer over MgSO₄, filter, and concentrate to yield the triflate, which should be used promptly.

  • Step 2: Suzuki-Miyaura Cross-Coupling

    • To a degassed mixture of dioxane and water, add the triflate from Step 1 (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[8][9]

    • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C for 4-16 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2-fluoro-5-arylpyridine product.

  • Causality and Insights:

    • Triflate Formation: The hydroxyl group is a poor leaving group for cross-coupling. Converting it to a triflate makes it an excellent leaving group, facilitating the oxidative addition step in the palladium catalytic cycle.

    • Catalyst and Base: The choice of palladium catalyst and base is crucial and often substrate-dependent.[8] Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings. The base is required for the transmetalation step of the catalytic cycle.

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of diverse heterocyclic structures relevant to drug discovery. By understanding and leveraging the differential reactivity of its fluoro and hydroxyl groups, chemists can access a wide range of substituted pyridines and fused heterocyclic systems. The protocols provided herein serve as a validated starting point for researchers to explore the rich chemistry of this versatile building block.

References

  • This compound: A Key Fluorinated Building Block for Innov
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (n.d.). Benchchem.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025).
  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.).
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Science Publishing.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

Sources

Application Notes and Protocols: 2-Fluoro-5-hydroxypyridine as a Versatile Precursor for PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.

Introduction: The Strategic Advantage of the 2-Fluoropyridyl Moiety in PET Radiotracer Development

Positron Emission Tomography (PET) stands as a powerful molecular imaging technique, offering unparalleled insights into in vivo biological processes.[1][2] The development of novel PET radiotracers is paramount to advancing our understanding of disease and accelerating drug development.[2] Among the array of positron-emitting radionuclides, Fluorine-18 (¹⁸F) is often the isotope of choice due to its favorable decay characteristics, including a 109.8-minute half-life that allows for multi-step syntheses and distribution.[3][4]

The 2-fluoropyridyl group has emerged as a highly valuable scaffold in the design of ¹⁸F-labeled PET tracers.[5] Its utility stems from the facile nature of nucleophilic aromatic substitution (SₙAr) at the 2-position of the pyridine ring. The electron-withdrawing nature of the ring nitrogen activates the C2 and C4 positions towards nucleophilic attack, often precluding the need for additional strong electron-withdrawing groups that are necessary for activating benzene rings.[3][6] This intrinsic reactivity allows for efficient and direct radiofluorination under relatively mild conditions.

2-Fluoro-5-hydroxypyridine (CAS 55758-32-2) is a particularly strategic precursor for the synthesis of these PET agents.[7] Its structure offers a unique combination of features:

  • A Pre-installed Fluorine Atom: This can be leveraged for isotopic exchange labeling (¹⁹F/¹⁸F), a straightforward method for radiofluorination.

  • A Reactive Hydroxyl Group: This serves as a versatile handle for derivatization, allowing for the attachment of targeting vectors, linkers, or prosthetic groups.

  • The Pyridine Core: The inherent properties of the pyridine ring can influence the pharmacokinetic profile of the final radiotracer.

This document provides a detailed guide on the application of this compound as a precursor for PET imaging agents, including derivatization strategies and step-by-step radiolabeling protocols.

Chemical Properties and Handling

PropertyValue
Chemical Formula C₅H₄FNO
Molecular Weight 113.09 g/mol
CAS Number 55758-32-2
Appearance Off-white to light brown crystalline powder
Purity >98% recommended for radiolabeling applications
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Note: Always refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

Strategic Pathways for PET Tracer Synthesis from this compound

There are two primary strategies for utilizing this compound in the synthesis of ¹⁸F-labeled PET tracers:

  • Direct Labeling via Isotopic Exchange: This method involves the direct replacement of the ¹⁹F atom with ¹⁸F. While synthetically straightforward, it can result in lower molar activity compared to no-carrier-added methods.

  • Prosthetic Group Synthesis: In this approach, this compound is first derivatized and then radiolabeled to create an ¹⁸F-labeled prosthetic group. This prosthetic group is subsequently conjugated to a targeting biomolecule (e.g., peptide, antibody fragment, or small molecule inhibitor). This is often the preferred method for labeling sensitive biomolecules.

Protocol 1: Derivatization of this compound for Prosthetic Group Synthesis

This protocol describes the synthesis of a common intermediate where the hydroxyl group is alkylated with a linker containing a terminal leaving group (e.g., a tosylate), which is then used for nucleophilic ¹⁸F-fluorination.

Workflow for Precursor Synthesis

G cluster_0 Precursor Synthesis A This compound B Deprotonation with a suitable base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) A->B Step 1 C Reaction with an alkylating agent containing a leaving group (e.g., ethylene glycol-1,2-ditosylate) B->C Step 2 D Purification of the tosylated precursor by column chromatography C->D Step 3 E Characterization of the precursor (NMR, MS) D->E Step 4

Caption: Workflow for the synthesis of a tosylated precursor from this compound.

Step-by-Step Methodology
  • Materials and Reagents:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Ethylene glycol-1,2-ditosylate

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Silica gel for column chromatography

    • Standard laboratory glassware, dried in an oven

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • In a separate flask, dissolve ethylene glycol-1,2-ditosylate (1.5 equivalents) in anhydrous THF.

    • Add the solution of the alkylating agent to the reaction mixture dropwise.

    • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and evaporate the solvent.

    • Characterize the final precursor by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Automated Radiosynthesis of an ¹⁸F-Labeled Pyridyl Ether

This protocol outlines the automated synthesis of an ¹⁸F-labeled pyridyl ether using the tosylated precursor prepared in Protocol 1. The procedure is designed for a commercial automated synthesis module.

Radiolabeling Workflow

G cluster_1 Automated Radiosynthesis F [¹⁸F]Fluoride Trapping on an Anion Exchange Cartridge G Elution of [¹⁸F]Fluoride with K₂CO₃/Kryptofix 2.2.2. in MeCN/H₂O F->G Step 1 H Azeotropic Drying of the [¹⁸F]Fluoride Complex G->H Step 2 I Addition of the Tosylated Precursor in DMSO H->I Step 3 J Nucleophilic Substitution Reaction at Elevated Temperature (e.g., 120 °C) I->J Step 4 K Purification by Semi-preparative HPLC J->K Step 5 L Formulation of the Final Product K->L Step 6

Caption: Automated radiosynthesis workflow for an ¹⁸F-labeled pyridyl ether.

Step-by-Step Methodology for Automated Synthesis
  • Preparation of Reagents and Cassette:

    • Prepare a solution of the tosylated precursor (5-10 mg) in dimethyl sulfoxide (DMSO, 0.5 mL).

    • Prepare an elution vial containing Kryptofix 2.2.2. (K₂₂₂) (10-15 mg) and potassium carbonate (K₂CO₃) (2-3 mg) in acetonitrile/water (80:20, 1 mL).

    • Assemble the synthesis cassette according to the manufacturer's instructions, including a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Load the prepared reagent vials into the appropriate positions on the synthesis module.

  • Automated Synthesis Sequence:

    • [¹⁸F]Fluoride Trapping: The cyclotron-produced aqueous [¹⁸F]fluoride is passed through the anion exchange cartridge to trap the [¹⁸F]F⁻.

    • Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using the K₂₂₂/K₂CO₃ solution.[8]

    • Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C). This step is typically repeated 2-3 times to ensure anhydrous conditions.[8]

    • Radiolabeling Reaction: The precursor solution is added to the dried [¹⁸F]fluoride-K₂₂₂ complex. The reaction vessel is heated to 120-140 °C for 10-15 minutes to effect the nucleophilic substitution.[9]

    • Purification: The crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column (e.g., C18) to separate the ¹⁸F-labeled product from unreacted precursor and other impurities.

    • Formulation: The collected HPLC fraction containing the radiotracer is passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The product is then eluted from the Sep-Pak with ethanol and diluted with sterile saline for injection.

Typical Radiolabeling Parameters
ParameterValue
Precursor Amount 5-10 mg
Reaction Solvent DMSO
Reaction Temperature 120-140 °C
Reaction Time 10-15 min
Radiochemical Yield (decay-corrected) 20-40%
Radiochemical Purity >98%
Molar Activity 1-5 Ci/µmol

Troubleshooting and Field-Proven Insights

Low radiochemical yields are a common challenge in radiotracer synthesis. Based on established principles of nucleophilic aromatic substitution on pyridines, here are some key considerations:[6]

  • Anhydrous Conditions: Traces of water can significantly reduce the nucleophilicity of the [¹⁸F]fluoride ion. Ensure thorough azeotropic drying.

  • Leaving Group: While tosylates are effective, other leaving groups such as nosylates or trialkylammonium salts can sometimes provide higher yields.

  • Base Strength: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃) can influence the reaction rate. An excess of base can lead to side reactions.

  • Precursor Stability: The precursor must be stable under the basic and high-temperature conditions of the radiolabeling reaction.

  • Reaction Temperature and Time: Optimization of these parameters is crucial. Insufficient heating may lead to incomplete reaction, while excessive heating can cause decomposition.

Applications of PET Agents Derived from this compound

The versatility of the this compound scaffold allows for the development of PET tracers for a wide range of biological targets. By conjugating the ¹⁸F-labeled pyridyl moiety to different targeting vectors, researchers can develop novel imaging agents for:

  • Oncology: Targeting receptors overexpressed on cancer cells, such as prostate-specific membrane antigen (PSMA) or gastrin-releasing peptide receptor (GRPR).

  • Neuroimaging: Developing ligands for neurotransmitter receptors (e.g., serotonin or dopamine transporters) or for imaging neuroinflammation and protein aggregates (e.g., amyloid-β and tau).

  • Cardiology: Creating tracers for myocardial perfusion imaging or for visualizing inflammatory processes in atherosclerosis.

The ability to efficiently synthesize a variety of ¹⁸F-labeled compounds from a common precursor like this compound accelerates the discovery and translation of new PET radiopharmaceuticals.

References

  • Malik, N., Voelter, W., Machulla, H. J., & Solbach, C. (2010). Radiofluorination of 2-fluoropyridines by isotopic exchange with [¹⁸F]fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 53(5-6), 295-298. [Link]

  • Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. [Link]

  • Saha, G. B. (2010). Synthesis of PET Radiopharmaceuticals. In Fundamentals of Nuclear Pharmacy (pp. 131-150). Springer. [Link]

  • Li, R., Wu, S. C., Wang, S. C., Fu, Z., Dang, Y., & Huo, L. (2010). Synthesis and evaluation of l-5-(2-[¹⁸F]fluoroethoxy)tryptophan as a new PET tracer. Applied Radiation and Isotopes, 68(2), 303-308. [Link]

  • Dollé, F., Hinnen, F., & Vaufrey, F. (2006). [¹⁸F]fluoropyridines: from conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. Current topics in medicinal chemistry, 6(14), 1515-1533. [Link]

  • Lee, E., Kamlet, A. S., Powers, D. C., Neumann, C. N., Boursalian, G. B., Furuya, T., ... & Baran, P. S. (2014). Synthesis and late-stage functionalization of complex molecules through C–H fluorination and nucleophilic aromatic substitution. Journal of the American Chemical Society, 136(26), 9429-9436. [Link]

  • Pekkala, T., & Haaparanta-Solin, M. (2015). Fluorine-18 radiochemistry, labeling strategies and synthetic routes. Current organic synthesis, 12(5), 556-580. [Link]

  • Gómez-Bombarelli, R., & González-Lafont, À. (2008). The reactivity of 2-fluoro-and 2-chloropyridines toward sodium ethoxide: factors governing the rates of nucleophilic (het) aromatic substitutions. The Journal of organic chemistry, 73(24), 9635-9643. [Link]

  • Liu, Z., Lin, K. S., & Perrin, D. M. (2015). One-step ¹⁸F labeling of biomolecules using organotrifluoroborates. Nature protocols, 10(10), 1649-1658. [Link]

  • Forschungszentrum Jülich. (2024). Automated synthesis of PET tracers. [Link]

  • Lee, E., Kamlet, A. S., Powers, D. C., Neumann, C. N., Boursalian, G. B., Furuya, T., ... & Baran, P. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9429–9436. [Link]

  • Radiopaedia. (2025). PET radiotracers. [Link]

  • Siyaka (Shanghai) Chemical Technology Co., Ltd. (2025). This compound: A Key Fluorinated Building Block for Innovation. [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. (2020). C–H Labeling with [¹⁸F] Fluoride: An Emerging Methodology in Radiochemistry. ACS Chemical Neuroscience, 11(15), 2246-2259. [Link]

  • Hausner, S. H., Bauer, N., Hu, K., Knight, J. C., Sutcliffe, J. L., & Louie, A. Y. (2019). Fully automated peptide radiolabeling from [¹⁸F] fluoride. RSC advances, 9(15), 8449-8457. [Link]

  • Um, Y. J., & Buncel, E. (2008). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the American Chemical Society, 130(32), 10583-10591. [Link]

  • Lemaire, C., Plenevaux, A., Aerts, J., Luxen, A., & Comar, D. (1998). design, synthesis, and radiosynthesis of a new [¹⁸F] fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate chemistry, 9(6), 773-782. [Link]

  • Zlatopolskiy, B. D., & Zischler, J. (2017). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current organic chemistry, 21(24), 2416-2443. [Link]

  • The Medical Applications of Novel PET Radiopharmaceuticals. (2025). Cancers, 17(19), 4709. [Link]

  • Zlatopolskiy, B. D., Kandler, N., Zischler, J., Krapf, P., Schöneg, A., & Neumaier, B. (2019). Production of 6-l-[¹⁸F] Fluoro-m-tyrosine in an Automated Synthesis Module for ¹¹C-Labeling. Molecules, 24(17), 3171. [Link]

  • Al-Daghri, N. M., Al-Saleh, Y., Aljohani, N., Al-Attas, O. S., Alokail, M. S., Al-Othman, A., ... & El-Khoury, J. M. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Journal of Lipid Research, 64(8), 100402. [Link]

Sources

Application Notes & Protocols: Flow Chemistry Methods for the Synthesis of 2-Fluoro-5-hydroxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines and Flow Synthesis

The 2-fluoro-5-hydroxypyridine scaffold is a highly valued structural motif in modern drug discovery and agrochemical development. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the hydroxyl group provides a versatile handle for further functionalization.[1] These attributes make its analogs critical components in the synthesis of kinase inhibitors, central nervous system agents, and other advanced therapeutic candidates.

However, the synthesis of functionalized fluorinated heterocycles is often challenging. Traditional batch methods for fluorination can involve hazardous reagents, such as hydrofluoric acid (HF) or its complexes, and highly exothermic or unstable intermediates that pose significant safety and scalability risks.[2][3]

Continuous flow chemistry offers a transformative solution to these challenges. By performing reactions in a continuously moving stream through a network of tubes or microreactors, flow systems provide unparalleled control over reaction parameters.[4][5] Key advantages include:

  • Enhanced Safety: The small reactor volume minimizes the quantity of hazardous material present at any given time, drastically reducing risks associated with exotherms or the handling of toxic reagents.[6][7][8][9] In-line quenching capabilities can neutralize hazardous species immediately after their use.[10][11]

  • Precise Process Control: Superior heat and mass transfer, enabled by high surface-area-to-volume ratios, eliminates hotspots and ensures uniform temperature distribution, leading to higher selectivity and cleaner reaction profiles.[7][8]

  • Access to Novel Process Windows: Flow reactors can be easily pressurized, allowing for the use of solvents at temperatures far above their atmospheric boiling points.[9] This "superheating" can accelerate slow reactions by orders of magnitude, turning multi-hour batch processes into procedures that take only minutes.

  • Seamless Integration and Automation: Multiple reaction steps can be "telescoped" into a single, continuous sequence, eliminating the need for manual handling and purification of intermediates.[12][13][14][15] This streamlines the synthesis of complex molecules and enhances overall efficiency.

This document provides a detailed guide to the synthesis of this compound analogs using a multi-step, telescoped flow chemistry approach. We will detail two key protocols: a continuous diazotization-fluorination and a subsequent high-temperature demethylation, demonstrating how flow chemistry can make this valuable scaffold more accessible, safer, and scalable for researchers in the pharmaceutical and chemical industries.

Proposed Telescoped Flow Synthesis Strategy

A robust and logical pathway to this compound involves a two-stage continuous process starting from a readily available precursor, 2-amino-5-methoxypyridine.

  • Stage 1: Diazotization and Fluorination. The amino group is converted into a diazonium salt, which is a highly reactive intermediate. In flow, this unstable species is generated and immediately reacted with a fluoride source (a modified Balz-Schiemann reaction) to install the fluorine atom. This approach avoids the isolation of the potentially explosive diazonium salt, a major safety benefit of flow chemistry.[16][17]

  • Stage 2: Hydrolysis/Demethylation. The methoxy group on the resulting 2-fluoro-5-methoxypyridine is cleaved to reveal the target hydroxyl group. This transformation often requires harsh conditions (e.g., strong acid and high heat) that can be difficult to control in batch.[18] A high-temperature flow reactor provides a safe and highly efficient method to drive this reaction to completion in minutes.

The output of the first stage can be processed and then directly fed into the second stage, embodying the principles of a truly continuous multi-step synthesis.[12]

Logical Workflow Diagram

G cluster_0 Stage 1: Diazotization & Fluorination cluster_1 Stage 2: Hydrolysis (Demethylation) A 2-Amino-5-methoxypyridine in HF-Pyridine Mix1 T-Mixer (0-5 °C) A->Mix1 B NaNO2 (aq) B->Mix1 R1 Reactor 1 (0-5 °C) Residence Time: 30s Mix1->R1 R2 Reactor 2 (60-80 °C) Residence Time: 5 min R1->R2 Mix2 T-Mixer R2->Mix2 Q1 Quench (NaOH aq.) Q1->Mix2 S1 Liquid-Liquid Separator Mix2->S1 P1 Product Stream: 2-Fluoro-5-methoxypyridine S1->P1 Mix3 T-Mixer P1->Mix3 Telescoped Process C HBr (48% aq) C->Mix3 R3 High-Temp Reactor (150-180 °C) Residence Time: 10 min Mix3->R3 BPR Back-Pressure Regulator (15 bar) R3->BPR Q2 Neutralization & Collection BPR->Q2

Caption: Telescoped flow synthesis of this compound.

Protocol 1: Continuous Flow Diazotization and Fluorination

This protocol details the synthesis of 2-fluoro-5-methoxypyridine from 2-amino-5-methoxypyridine. The use of a continuous flow system is critical for safely handling the thermally sensitive diazonium intermediate.

Rationale and Causality
  • Reagent Choice: Hydrogen Fluoride-Pyridine (Olah's Reagent) is used as both the reaction medium and the fluoride source. It effectively dissolves the starting material and provides a high concentration of fluoride ions for the substitution reaction.[17] Sodium nitrite is the diazotizing agent.

  • Temperature Control: The initial mixing and reaction to form the diazonium salt is conducted at low temperature (0-5 °C) to prevent its decomposition. Subsequently, the stream is heated to promote the thermally induced dediazoniative fluorination. This precise, two-zone temperature profile is difficult to achieve with temporal control in a batch reactor but is simple to implement spatially in flow.

  • In-line Quench: The acidic and potentially hazardous reaction stream is immediately quenched with an aqueous base. This neutralizes the excess acid and facilitates a subsequent in-line liquid-liquid extraction to separate the organic product from aqueous byproducts.[6]

Experimental Workflow

G P1 Pump A (Substrate) Mix1 T-Mixer P1->Mix1 P2 Pump B (Nitrite) P2->Mix1 P3 Pump C (Quench) Mix2 T-Mixer P3->Mix2 Coil1 Diazotization Coil (0-5 °C) Mix1->Coil1 Coil2 Fluorination Coil (70 °C) Coil1->Coil2 Coil2->Mix2 Sep Membrane Separator Mix2->Sep Coll Product Collection Sep->Coll Organic Waste Aqueous Waste Sep->Waste Aqueous

Caption: Workflow for continuous diazotization and fluorination.

Step-by-Step Methodology
  • Reagent Preparation:

    • Solution A (Substrate): Prepare a 0.5 M solution of 2-amino-5-methoxypyridine in 70% HF-Pyridine. Caution: HF-Pyridine is highly corrosive and toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves and face shield. Use polymer-based (e.g., PFA, ETFE) labware.[19]

    • Solution B (Nitrite): Prepare a 1.0 M aqueous solution of sodium nitrite (NaNO₂).

    • Solution C (Quench): Prepare a 2.0 M aqueous solution of sodium hydroxide (NaOH).

  • System Setup:

    • Assemble the flow reactor system as shown in the workflow diagram using PFA tubing (e.g., 1/16" OD, 1.0 mm ID).

    • Immerse the Diazotization Coil (e.g., 1.0 mL volume) in an ice bath or connect to a cooling module set to 5 °C.

    • Immerse the Fluorination Coil (e.g., 10.0 mL volume) in a heated oil bath or connect to a heating module set to 70 °C.

    • Use syringe pumps or HPLC pumps capable of handling corrosive reagents.

  • Execution:

    • Prime all pumps and lines with the corresponding solvents.

    • Set the flow rates:

      • Pump A (Substrate): 1.0 mL/min

      • Pump B (Nitrite): 0.55 mL/min (1.1 equivalents)

      • Pump C (Quench): 2.0 mL/min

    • This establishes a residence time of ~39 seconds in the Diazotization Coil and ~6.5 minutes in the Fluorination Coil.

    • Begin pumping all solutions simultaneously. Allow the system to reach a steady state (approx. 3-5 reactor volumes) before collecting the product.

    • The output from the membrane separator's organic line is the crude 2-fluoro-5-methoxypyridine solution, which can be collected for analysis or telescoped directly into the next stage.

Optimization Data
RunTemperature (°C)Residence Time (min)NaNO₂ (equiv.)Yield (%)
1605.01.165%
2705.01.178%
3805.01.175%
4706.51.182%
5706.51.283%

Protocol 2: Continuous High-Temperature Hydrolysis

This protocol describes the conversion of 2-fluoro-5-methoxypyridine to the final product, this compound, using superheated aqueous acid in a continuous flow reactor.

Rationale and Causality
  • Superheated Conditions: The demethylation of aryl methyl ethers with strong acids like HBr is often slow at standard reflux temperatures. By using a back-pressure regulator (BPR), the system can be pressurized (e.g., to 15 bar / ~220 psi), allowing the aqueous reaction mixture to be heated to 150-180 °C without boiling.[9] This dramatically increases the reaction rate, reducing the required residence time from hours to minutes.

  • Safety: Performing this high-temperature, high-pressure reaction in a small-volume flow reactor is inherently safer than in a large, pressurized batch vessel.[8]

  • Material Choice: For high-temperature applications involving strong acids, more robust reactor materials like Hastelloy or silicon carbide might be considered for long-term production, though PFA tubing can be suitable for lab-scale synthesis over shorter periods.

Experimental Workflow

G P1 Pump A (Substrate in Dioxane) Mix1 T-Mixer P1->Mix1 P2 Pump B (48% HBr aq.) P2->Mix1 Coil1 High-Temp Coil (160 °C) Mix1->Coil1 Cool Cooling Loop Coil1->Cool BPR BPR (15 bar) Coll Neutralization & Collection BPR->Coll Cool->BPR

Caption: Workflow for continuous high-temperature hydrolysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Solution A (Substrate): Prepare a 0.2 M solution of 2-fluoro-5-methoxypyridine (from Protocol 1, after solvent exchange if necessary) in a high-boiling point, miscible solvent like 1,4-dioxane.

    • Solution B (Acid): Use concentrated (48%) aqueous hydrobromic acid (HBr).

  • System Setup:

    • Assemble the flow reactor using PFA or appropriate high-performance tubing.

    • Place the High-Temperature Coil (e.g., 5.0 mL volume) into a high-temperature heating unit (e.g., sand bath, aluminum heating block) set to 160 °C.

    • Install a cooling loop (a section of tubing in an ice bath) before the BPR to cool the reaction stream and protect the BPR diaphragm.

    • Set the BPR to 15 bar.

  • Execution:

    • Prime the pumps and lines with their respective solvents.

    • Set the flow rates:

      • Pump A (Substrate): 0.25 mL/min

      • Pump B (Acid): 0.25 mL/min

    • This results in a total flow rate of 0.5 mL/min and a residence time of 10 minutes in the heated reactor.

    • Begin pumping and allow the system to stabilize.

    • Collect the output stream in a flask containing a stirred, cooled solution of sodium bicarbonate or another suitable base to neutralize the strong acid.

    • The final product, this compound, can be isolated from the neutralized aqueous solution via standard extraction and purification procedures.

Optimization Data
RunTemperature (°C)Residence Time (min)SolventConversion (%)
114010Dioxane75%
216010Dioxane98%
31605Dioxane85%
418010Dioxane>99%
516010Acetic Acid95%

Conclusion

The application of continuous flow chemistry provides a superior alternative to batch processing for the synthesis of this compound and its analogs. The protocols detailed herein demonstrate how flow technology enhances safety, particularly in handling unstable diazonium intermediates and corrosive fluorinating agents. Furthermore, the ability to access superheated process windows allows for dramatic acceleration of slow reactions like ether hydrolysis. By integrating these steps into a telescoped sequence, this methodology offers a pathway for the efficient, scalable, and safe production of these vital chemical building blocks, empowering researchers and drug development professionals to accelerate their innovation pipelines.

References

  • Winterson, B., Rennigholtz, T., & Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science.
  • (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Pinho e Melo, T. M. V. D., et al. (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. European Journal of Organic Chemistry.
  • (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Springer.
  • (n.d.). The Mainstreaming of Continuous Flow API Synthesis. Pharmaceutical Technology.
  • (2021). Safer fluorination process developed using flow electrochemistry. Chemistry World.
  • (2021). Flow electrochemistry: a safe tool for fluorine chemistry. RSC Publishing.
  • (n.d.). 5-Fluoro-2-hydroxypyridine synthesis. ChemicalBook.
  • (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Scinapse.
  • (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH.
  • Snead, D. R., et al. (2019). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Organic Process Research & Development.
  • Baxendale, I. R., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • (n.d.). Flow Chemistry. NJ Bio, Inc.
  • (n.d.). 9 Reasons to Perform Flow Chemistry. Lab Unlimited.
  • (n.d.). Advantages of continuous flow production. Vapourtec.
  • (2019). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation.
  • (n.d.). Advances in Continuous Flow Fluorination Reactions.
  • Britton, J., & Raston, C. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews.
  • (2017). Multi-step continuous-flow synthesis.
  • (n.d.). Flow Chemistry in Organic Synthesis 7. Thieme.
  • (2025).
  • (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI.

Sources

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-hydroxypyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its unique electronic properties, stemming from the presence of a fluorine atom and a hydroxyl group on the pyridine ring, make it an attractive scaffold for the synthesis of novel therapeutic agents, including kinase inhibitors and treatments for neurological disorders.[1] The hydroxyl group, in particular, serves as a key handle for further functionalization through various chemical transformations. However, the inherent reactivity of the hydroxyl group necessitates the use of protecting groups to ensure chemoselectivity during multi-step syntheses.[2]

This guide provides a comprehensive overview of protecting group strategies for the hydroxyl group of this compound. It is designed to offer not just a list of methods, but a detailed analysis of the rationale behind the choice of protecting groups, their stability under various reaction conditions, and robust, field-proven protocols for their application and removal.

Strategic Considerations for Protecting this compound

The selection of an appropriate protecting group for the hydroxyl moiety of this compound is governed by several critical factors:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps. This includes acidic, basic, oxidative, and reductive environments.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields under mild conditions that do not affect other functional groups in the molecule.

  • Orthogonality: In complex syntheses with multiple functional groups, the chosen protecting group should be "orthogonal" to others, meaning it can be selectively removed without affecting other protecting groups.[3]

  • Influence of the Pyridine Ring and Fluorine Atom: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the acidity and nucleophilicity of the hydroxyl group, which in turn can affect the choice of protection and deprotection conditions.

Based on these considerations, two primary classes of protecting groups have emerged as particularly effective for this compound: Silyl Ethers and Benzyl Ethers .

Silyl Ether Protecting Groups: A Versatile and Tunable Option

Silyl ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of formation, tunable stability, and mild cleavage conditions.[4] For this compound, the tert-butyldimethylsilyl (TBS or TBDMS) group is a particularly advantageous choice.

The Rationale for TBS Protection

The TBS group offers a good balance of stability and reactivity. It is robust enough to withstand a variety of reaction conditions, including many organometallic reactions (e.g., Suzuki coupling), mild oxidations, and reductions. The steric bulk of the tert-butyl group enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS).[5]

Visualizing the Protection Strategy

Caption: Workflow for TBS protection and deprotection of this compound.

Protocol 1: Synthesis of 2-Fluoro-5-(tert-butyldimethylsilyloxy)pyridine

This protocol details the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBSCl).

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ solution and extract with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford 2-fluoro-5-(tert-butyldimethylsilyloxy)pyridine as a pure compound.

Stability Profile of the TBS Ether

The resulting 2-fluoro-5-(tert-butyldimethylsilyloxy)pyridine is stable to a wide range of reaction conditions, making it a reliable intermediate for further synthetic transformations.

Reagent/ConditionStability of TBS Ether
Bases
Strong non-nucleophilic bases (e.g., LDA, n-BuLi)Generally stable at low temperatures
Aqueous bases (e.g., NaOH, K₂CO₃)Stable
Acids
Strong aqueous acids (e.g., HCl, H₂SO₄)Labile
Mild aqueous acids (e.g., acetic acid)Slowly cleaved
Lewis acids (e.g., BF₃·OEt₂)Can be cleaved
Nucleophiles
Grignard reagentsStable
Organolithium reagentsStable at low temperatures
Reducing Agents
Catalytic hydrogenation (e.g., H₂, Pd/C)Stable
Hydride reagents (e.g., LiAlH₄, NaBH₄)Stable
Oxidizing Agents
Mild oxidants (e.g., PCC, DMP)Stable
Strong oxidants (e.g., KMnO₄)May be cleaved
Fluoride Sources
TBAF, HF·pyridineReadily cleaved
Protocol 2: Deprotection of 2-Fluoro-5-(tert-butyldimethylsilyloxy)pyridine using TBAF

Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of TBS ethers due to the high affinity of fluoride for silicon.[4]

Materials:

  • 2-Fluoro-5-(tert-butyldimethylsilyloxy)pyridine

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-fluoro-5-(tert-butyldimethylsilyloxy)pyridine (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude this compound can be used in the next step without further purification or purified by column chromatography if necessary.

Benzyl Ether Protecting Groups: A Robust and Orthogonal Choice

Benzyl (Bn) ethers are another class of widely used protecting groups for hydroxyls, prized for their high stability to a broad range of reagents and their selective removal by hydrogenolysis.[6]

The Rationale for Benzyl Protection

The benzyl group is exceptionally stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents. This robustness makes it an ideal choice when subsequent reactions involve harsh conditions. Furthermore, its removal via catalytic hydrogenation is orthogonal to the cleavage of many other protecting groups, such as silyl ethers and esters.[3]

Visualizing the Benzylation and Deprotection Workflow

Caption: General workflow for the benzylation and debenzylation of this compound.

Protocol 3: Synthesis of 2-Fluoro-5-(benzyloxy)pyridine

This protocol describes the benzylation of this compound using benzyl bromide and sodium hydride.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with EtOAc (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to yield 2-fluoro-5-(benzyloxy)pyridine.

Stability Profile of the Benzyl Ether

The benzyl ether of this compound exhibits excellent stability across a wide pH range and is compatible with most reagents that do not involve catalytic hydrogenation.

Reagent/ConditionStability of Benzyl Ether
Bases
Strong and weak aqueous basesStable
Organometallic bases (e.g., n-BuLi)Stable
Acids
Strong aqueous acids (e.g., HCl, H₂SO₄)Stable (cleavage may occur under harsh conditions)
Lewis acids (e.g., BBr₃)Labile
Nucleophiles
Most common nucleophilesStable
Reducing Agents
Catalytic hydrogenation (e.g., H₂, Pd/C)Readily cleaved
Dissolving metal reductions (e.g., Na/NH₃)Cleaved
Hydride reagents (e.g., LiAlH₄, DIBAL-H)Stable
Oxidizing Agents
Most common oxidizing agentsStable
Protocol 4: Deprotection of 2-Fluoro-5-(benzyloxy)pyridine by Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and efficient method for the cleavage of benzyl ethers.

Materials:

  • 2-Fluoro-5-(benzyloxy)pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve 2-fluoro-5-(benzyloxy)pyridine (1.0 eq) in MeOH or EtOAc in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH or EtOAc.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography.

Conclusion

The strategic protection of the hydroxyl group of this compound is a critical step in the synthesis of complex molecules for drug discovery. Both silyl ethers, particularly the TBS group, and benzyl ethers offer robust and reliable protection. The choice between these two classes of protecting groups should be guided by the planned synthetic route, with TBS ethers providing a versatile option for a wide range of transformations and benzyl ethers offering exceptional stability and an orthogonal deprotection strategy. The detailed protocols provided in this guide offer a solid foundation for researchers to confidently employ these protecting group strategies in their synthetic endeavors.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069.
  • Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191.
  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. What is the best procedure for silylation of hydroxy compounds? [Link]

  • PubMed Central (PMC). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • YouTube. Silyl group deprotection by TBAF solution. [Link]

  • ResearchGate. techniques for silylation. [Link]

  • PubMed. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. [Link]

  • The Royal Society of Chemistry. C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. [Link]

  • PubMed Central (PMC). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. [Link]

  • Common Organic Chemistry. TBS Protection - Common Conditions. [Link]

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • Pipzine Chemicals. This compound: A Key Fluorinated Building Block for Innovation. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. Hydrolysis of 2-[ 18 F]fluoro-6-methyl-3-(4-methylbenzyloxy)pyridine... [Link]

  • ResearchGate. (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

  • PubMed Central (PMC). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. [Link]

  • RSC Publishing. C2-Selective silylation of pyridines by a rhodium–aluminum complex. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. [Link]

Sources

one-pot synthesis involving 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 2-Fluoro-5-hydroxypyridine in One-Pot Multi-Component Reactions for Accelerated Drug Discovery

Abstract

The strategic incorporation of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. This compound stands out as a premium building block, offering a unique combination of electronic properties and reactive handles for the synthesis of novel molecular entities.[1] This application note details a powerful one-pot, multi-component reaction (MCR) strategy that utilizes this compound to rapidly construct densely functionalized pyridine derivatives. By telescoping multiple synthetic steps into a single operation, this approach enhances efficiency, reduces waste, and accelerates the generation of compound libraries for high-throughput screening, aligning with the principles of green chemistry and the demands of contemporary drug discovery.[2]

Introduction: The Strategic Value of this compound and One-Pot Syntheses

Fluorinated organic compounds are integral to drug development, with fluorine's unique properties often enhancing metabolic stability, binding affinity, and lipophilicity.[3][4] The this compound scaffold is particularly valuable, featuring a fluorine atom that can modulate the pKa of the pyridine nitrogen and the hydroxyl group, and serve as a potential leaving group in SNAr reactions.[1][5] The hydroxyl group provides a crucial vector for further functionalization or can participate directly in cyclization reactions.

Traditional linear synthesis, while robust, is often time-consuming and resource-intensive. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a significant advantage.[2][6] They allow for the rapid assembly of complex molecular architectures from simple precursors, maximizing atom economy and synthetic efficiency.[7] This guide focuses on a modified Hantzsch-like pyridine synthesis, a classic MCR, adapted to incorporate this compound as a key substrate to generate novel, highly substituted pyridine cores.

Mechanistic Rationale and Strategy

The proposed one-pot reaction is a four-component condensation involving an aldehyde, a 1,3-dicarbonyl compound, an ammonia source, and this compound (or its tautomer, 6-fluoro-3(2H)-pyridone). The core of this strategy relies on the Bohlmann-Rahtz pyridine synthesis principle, which involves the condensation of an enamine with an alkynone.[8] Here, we adapt this by generating the key intermediates in situ.

The reaction proceeds through a tandem sequence:

  • Knoevenagel Condensation: The aldehyde and the 1,3-dicarbonyl compound condense to form an α,β-unsaturated carbonyl intermediate.

  • Michael Addition: The this compound, existing in equilibrium with its more nucleophilic pyridone tautomer, acts as a Michael donor, adding to the α,β-unsaturated intermediate. The electron-withdrawing fluorine atom can influence the nucleophilicity of the ring.

  • Enamine Formation & Cyclodehydration: A separate equivalent of the 1,3-dicarbonyl compound reacts with the ammonia source (e.g., ammonium acetate) to form an enamine.[9] This enamine then condenses with the Michael adduct, followed by intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the final polysubstituted pyridine product.

This one-pot methodology provides a direct route to complex molecules that would otherwise require a multi-step linear sequence.[9]

Proposed Mechanistic Pathway

G cluster_intermediates In Situ Intermediates cluster_product Final Assembly R1CHO Aldehyde (R1CHO) Knoevenagel Knoevenagel Adduct (α,β-unsaturated) R1CHO->Knoevenagel + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Enamine Enamine Dicarbonyl->Enamine + NH4OAc NH4OAc NH4OAc FHP This compound Michael_Adduct Michael Adduct FHP->Michael_Adduct Knoevenagel->Michael_Adduct Michael Addition Cyclized Dihydropyridine Intermediate Michael_Adduct->Cyclized + Enamine (Condensation) Product Polysubstituted Pyridine Product Cyclized->Product Oxidation/ Aromatization

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Design and Protocols

This section provides a general, robust protocol that serves as a starting point for optimization. The choice of aldehyde, 1,3-dicarbonyl compound, and reaction conditions will determine the final product structure.

Materials and Equipment
  • Reactants: this compound (≥98%), selected aldehyde, selected 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone), ammonium acetate (anhydrous).

  • Solvent: Ethanol, isopropanol, or toluene are often effective.[10]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (e.g., nitrogen or argon balloon), standard laboratory glassware.

  • Purification: Silica gel for column chromatography, rotary evaporator, thin-layer chromatography (TLC) plates.

  • Analytical: NMR spectrometer, mass spectrometer (MS).

General One-Pot Synthesis Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the selected aldehyde (1.0 eq.), the 1,3-dicarbonyl compound (2.2 eq.), and ammonium acetate (2.5 eq.).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol) to achieve a reactant concentration of approximately 0.2-0.5 M.

  • Reaction Execution: Stir the mixture at reflux (typically 80-110 °C, depending on the solvent) for 12-24 hours.[9]

    • Causality Note: Refluxing provides the necessary activation energy for the multiple condensation and dehydration steps. Ammonium acetate serves as both the nitrogen source and a mild catalyst.[9] A slight excess of the dicarbonyl and ammonium acetate is used to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired polysubstituted pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]

Experimental Workflow Diagram

G start Start: Assemble Reactants setup 1. Reaction Setup (Inert Atmosphere) start->setup reaction 2. One-Pot Synthesis (Reflux, 12-24h) setup->reaction monitoring 3. TLC Monitoring reaction->monitoring monitoring->reaction Continue if incomplete workup 4. Aqueous Workup & Solvent Removal monitoring->workup If complete purify 5. Column Chromatography workup->purify characterize 6. Structure Verification (NMR, MS) purify->characterize end End: Pure Compound characterize->end

Caption: High-level experimental workflow.

Data Presentation and Optimization

The success of this one-pot reaction depends on the careful selection of substrates and optimization of reaction parameters.

Table 1: Reactant Components and Their Roles
ComponentRole in ReactionExamples
This compoundCore scaffold, Michael donorN/A
Aldehyde (R-CHO)Provides C4 and R⁴ substituent of the new pyridine ringBenzaldehyde, 4-Chlorobenzaldehyde
1,3-Dicarbonyl CompoundForms the backbone of the new pyridine ringEthyl acetoacetate, Acetylacetone
Ammonia SourceProvides the nitrogen atom for the new pyridine ringAmmonium acetate, Ammonium formate
Table 2: Key Parameters for Optimization
ParameterRationaleTypical Range / Conditions
Temperature Affects reaction rate and selectivity. Higher temperatures drive dehydration steps.80 °C (Ethanol) to 110 °C (Toluene)
Solvent Influences reactant solubility and reaction kinetics. Protic vs. aprotic can alter the mechanism.Ethanol, Toluene, Dioxane, Acetonitrile
Catalyst An additional acid or base catalyst can sometimes accelerate key steps like condensation or enamine formation.[7]Acetic acid, Piperidine, K₂CO₃
Time Sufficient time is needed for all sequential reactions to reach completion.12 - 48 hours

Researchers should perform initial small-scale screening experiments to identify the optimal combination of these parameters for their specific substrates to maximize the yield and purity of the final product.

Conclusion

This application note outlines a versatile and efficient one-pot, multi-component strategy for the synthesis of novel, highly functionalized pyridine derivatives starting from the valuable building block this compound. By leveraging the principles of MCRs, this method allows for the rapid generation of molecular complexity, providing a powerful tool for medicinal chemists and drug development professionals. The detailed protocol and optimization guidelines offer a solid foundation for researchers to explore this chemistry and accelerate the discovery of new therapeutic agents.

References

  • YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(06). Available from: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. DOI: 10.1039/D5OB00997A. Available from: [Link]

  • ACS Publications. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. Available from: [Link]

  • National Institutes of Health. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. Available from: [Link]

  • Pharmaffiliates. (2025). This compound: A Key Fluorinated Building Block for Innovation. Available from: [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available from: [Link]

  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45, 6121-6124. Available from: [Link]

  • Pipzine Chemicals. (n.d.). This compound Supplier & Manufacturer in China. Available from: [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Multicomponent reactions. Available from: [Link]

  • Baran Lab, Scripps Research. (2004). Multicomponent Reactions. Available from: [Link]

  • MDPI. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581. Available from: [Link]

Sources

Application Notes & Protocols: Catalytic Methods for the Functionalization of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine can significantly modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-5-hydroxypyridine (CAS 55758-32-2) has emerged as a highly valuable and versatile building block, offering multiple reactive vectors for molecular elaboration.[1] Its structure combines a pyridine core, an electron-withdrawing fluorine atom that activates the ring for certain transformations, and a nucleophilic hydroxyl group, providing a rich platform for developing novel therapeutic agents, particularly kinase inhibitors and treatments for neurological disorders.[1]

This guide provides an in-depth exploration of advanced catalytic methodologies for the selective functionalization of this compound. We will move beyond simple procedural lists to explain the underlying principles and causal relationships behind catalyst selection, reaction conditions, and expected outcomes. The protocols described herein are designed to be robust and serve as a foundational framework for researchers in synthetic and medicinal chemistry.

Strategic Overview: Functionalization Pathways

The this compound scaffold presents three primary sites for catalytic modification: the C-H bonds on the pyridine ring, the carbon-fluorine bond (which can be a site for nucleophilic aromatic substitution), and the hydroxyl group. Our discussion will focus on the most powerful and contemporary catalytic approaches: direct C-H functionalization and transition metal-catalyzed cross-coupling reactions.

G cluster_0 This compound cluster_1 Catalytic Functionalization Strategies mol Key Reactive Sites CH_Func Direct C-H Functionalization (e.g., Borylation, Arylation) mol->CH_Func C3, C4, C6 positions X_Couple Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) mol->X_Couple Requires pre-functionalization (e.g., Halogenation) OH_Func O-Functionalization (e.g., Etherification) mol->OH_Func O-H bond

Figure 1: Key reactive sites and corresponding catalytic functionalization strategies for this compound.

Section 1: Direct C–H Functionalization: An Atom-Economical Approach

Direct C–H functionalization has revolutionized synthetic chemistry by offering pathways to modify molecular scaffolds without the need for pre-functionalization (e.g., halogenation or lithiation).[2] This approach minimizes synthetic steps and waste, aligning with the principles of green chemistry. For an electron-deficient ring system like pyridine, transition metals such as Iridium, Rhodium, and Palladium are powerful catalysts for activating otherwise inert C-H bonds.[3]

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C–H borylation is a state-of-the-art method for introducing a boronic ester group onto an aromatic ring.[4] This transformation is exceptionally valuable as the resulting boronic ester is a versatile intermediate for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The reaction typically exhibits high functional group tolerance and can provide regioselectivity that is complementary to other methods.[4]

Causality Behind the Protocol:

  • Catalyst System: An Iridium(I) complex, such as [Ir(cod)OMe]2, is used as the precatalyst. In the presence of a bipyridine-based ligand (e.g., dtbpy), it forms the active catalytic species. The ligand is crucial for stabilizing the iridium center and influencing the reaction's selectivity and efficiency.

  • Boron Source: Pinacolborane (HBpin) is a commonly used, stable, and effective boron source for these reactions.[4]

  • Regioselectivity: In pyridine systems, borylation often occurs at the C3 and C4 positions, influenced by steric and electronic factors. For this compound, the directing influence of the hydroxyl group and the electronic pull of the fluorine atom will dictate the primary site of borylation.

Protocol 1: Iridium-Catalyzed C4-Borylation of this compound

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), [Ir(cod)OMe]2 (0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3.0 mol%).

  • Solvent and Reagent Addition: Add anhydrous cyclohexane (5 mL). Stir the mixture for 5 minutes at room temperature to allow for catalyst pre-formation.

  • Boron Source: Add pinacolborane (HBpin) (1.5 mmol, 1.5 eq) dropwise to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired this compound-4-boronic acid pinacol ester.

G start This compound step1 Ir-Catalyzed C-H Borylation (Protocol 1) start->step1 intermediate Borylated Intermediate (Versatile Handle) step1->intermediate step2 Pd-Catalyzed Suzuki Coupling (Protocol 2) intermediate->step2 product Functionalized Product (e.g., Biaryl Pyridine) step2->product

Figure 2: Workflow demonstrating the synthetic utility of C-H borylation as a gateway to further functionalization via cross-coupling.

Section 2: Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high precision.[5][6] These reactions typically involve the coupling of an organometallic nucleophile with an organic electrophile, mediated by a transition metal catalyst, most commonly palladium or nickel.[6] To utilize this compound in cross-coupling, it must first be converted into a suitable coupling partner, typically an aryl halide (electrophile) or an organoboron derivative (nucleophile, as prepared in Protocol 1).

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most widely used cross-coupling methods due to the stability of the boron reagents and the generally mild reaction conditions.[7]

Causality Behind the Protocol:

  • Catalyst System: A Palladium(0) species is the active catalyst. Pd(dppf)Cl2 is a common and effective precatalyst that is reduced in situ.[7] The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is bulky and electron-rich, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: A base (e.g., K2CO3, Cs2CO3) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 2: Suzuki-Miyaura Coupling of Borylated Pyridine

This protocol assumes the starting material is the this compound-4-boronic acid pinacol ester prepared in Protocol 1.

  • Reaction Setup: In a reaction vial, combine the borylated pyridine from Protocol 1 (0.5 mmol, 1.0 eq), the desired aryl bromide or iodide (0.6 mmol, 1.2 eq), and potassium carbonate (1.5 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.025 mmol, 5 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane (3 mL) and water (1 mL).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 10 minutes.

  • Reaction Conditions: Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated this compound.

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)L2-X Pd0->PdII_Aryl Ar-X in OxAdd Oxidative Addition PdII_Both R-Pd(II)L2-R' PdII_Aryl->PdII_Both Ar'-B(OR)2 in Transmetal Transmetalation PdII_Both->Pd0 Ar-Ar' out RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OR)2 + Base Product Ar-Ar'

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[8][9] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Causality Behind the Protocol:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often required to promote the challenging C-N reductive elimination step. Pd2(dba)3 is a common Pd(0) source.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary to deprotonate the amine, forming the active nucleophile.

  • Substrate: For this reaction, this compound must first be halogenated, for example, at the C4 or C6 position, to serve as the electrophilic partner.

Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-5-hydroxypyridine

  • Reaction Setup: In a glovebox, add 4-bromo-2-fluoro-5-hydroxypyridine (0.5 mmol, 1.0 eq), the desired primary or secondary amine (0.6 mmol, 1.2 eq), sodium tert-butoxide (0.7 mmol, 1.4 eq), Pd2(dba)3 (0.01 mmol, 2 mol%), and XPhos (0.024 mmol, 4.8 mol%) to a vial.

  • Solvent: Add anhydrous toluene or dioxane (3 mL).

  • Reaction Conditions: Seal the vial, remove from the glovebox, and heat to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude material by column chromatography on silica gel.

Data Summary Table

Reaction Type Catalyst System Key Reagents Typical Position Yield Range Reference Insight
C-H Borylation [Ir(cod)OMe]2 / dtbpyPinacolboraneC4, C360-85%Iridium catalysis is highly effective for direct borylation of fluoroarenes.[4]
Suzuki-Miyaura Pd(dppf)Cl2 / K2CO3Aryl Boronic AcidC4, C6 (from halide)50-95%A robust method for C-C bond formation on pyridine rings.[7]
Buchwald-Hartwig Pd2(dba)3 / XPhos / NaOtBuPrimary/Secondary AmineC4, C6 (from halide)45-90%Requires specialized bulky phosphine ligands for high efficiency.[8][10]
Ni-Catalyzed Kumada Ni(II)-NHC complexesGrignard ReagentsC-H or C-HalideVariesNickel can be a cost-effective alternative to palladium for certain C-C couplings.[11][12][13]

Section 3: Catalytic Functionalization of the Hydroxyl Group

The hydroxyl group at the C5 position is an excellent handle for introducing diversity through O-alkylation or O-arylation. While classical methods like the Williamson ether synthesis are effective, catalytic approaches can offer milder conditions and broader substrate scope.

Acid-Catalyzed Etherification

Acid catalysis can be employed for the etherification of the hydroxyl group, particularly with alcohols that can form stable carbocation intermediates. More broadly applicable methods may involve transition metal catalysis.

Protocol 4: General Acid-Catalyzed O-Methylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in 1,2-dimethoxyethane (DME) (5 mL), which serves as both solvent and methylating agent.[14]

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as H3PW12O40 (0.02 mmol, 2 mol%) or concentrated sulfuric acid (1-2 drops).[14]

  • Reaction Conditions: Heat the mixture to reflux (approx. 85 °C) for 6-10 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify by column chromatography on silica gel to yield 2-fluoro-5-methoxypyridine.

Conclusion

This compound is a privileged scaffold whose full potential can be unlocked through modern catalytic methods. Direct C-H functionalization offers an elegant and efficient route to novel analogues, while classic cross-coupling reactions provide reliable and high-yielding pathways for constructing key C-C and C-N bonds. By understanding the principles behind catalyst and ligand selection, researchers can rationally design synthetic routes to complex, high-value molecules for drug discovery and development. The protocols provided here serve as a robust starting point for exploring the rich chemistry of this versatile building block.

References

  • ResearchGate. Ni/ LA co‐catalyzed C‐6 alkylation of 2/4‐ hydroxypyridine. Available from: [Link].

  • Borunchem. This compound: A Key Fluorinated Building Block for Innovation. (2025). Available from: [Link].

  • ACS Publications. Nickel(II)- and Palladium(II)-NHC Complexes from Hydroxypyridine Functionalized C,O Chelate Type Ligands: Synthesis, Structure, and Catalytic Activity toward Kumada–Tamao–Corriu Reaction. (2019). Available from: [Link].

  • ResearchGate. Nickel(II)- and Palladium(II)-NHC Complexes from Hydroxypyridine Functionalized C,O Chelate Type Ligands: Synthesis, Structure, and Catalytic Activity toward Kumada–Tamao–Corriu Reaction | Request PDF. Available from: [Link].

  • National Institutes of Health. A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Available from: [Link].

  • National Institutes of Health. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). Available from: [Link].

  • MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Available from: [Link].

  • National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines. Available from: [Link].

  • Claremont Colleges Scholarship. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Available from: [Link].

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link].

  • Royal Society of Chemistry. sp2 C–H bond activation in water and catalytic cross-coupling reactions. (2013). Available from: [Link].

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). Available from: [Link].

  • Royal Society of Chemistry. C–H functionalization of pyridines. Available from: [Link].

  • Royal Society of Chemistry. Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. Available from: [Link].

  • Royal Society of Chemistry. Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Available from: [Link].

Sources

Troubleshooting & Optimization

improving the yield of 2-Fluoro-5-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential fluorinated heterocyclic building block, 2-Fluoro-5-hydroxypyridine is crucial in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis, however, can present significant challenges, often leading to suboptimal yields that hinder research and development timelines. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this valuable compound.

Drawing from established chemical principles and field-proven insights, this guide is structured in a question-and-answer format to directly address the specific issues encountered during experimentation. We will explore the critical parameters of common synthetic routes, delve into the mechanistic underpinnings of potential side reactions, and offer detailed protocols to enhance both yield and purity.

Common Synthetic Pathways: An Overview

Two primary routes are commonly employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials and the scale of the reaction.

  • Multi-step Synthesis from 2-Aminopyridine: A versatile but lengthy route involving the protection of the amino group, nitration, reduction, diazotization/fluorination (typically via a Balz-Schiemann reaction), and final deprotection/hydrolysis.[2]

  • Hydrolysis of a Methoxy Precursor: A more direct, final-step conversion of 2-Fluoro-5-methoxypyridine to the desired product via acid or base-catalyzed hydrolysis.[3]

The following diagram illustrates the general workflow for these two common synthetic approaches.

cluster_0 Route A: Multi-step from 2-Aminopyridine cluster_1 Route B: Hydrolysis of Methoxy Precursor A 2-Aminopyridine B Acylation (Protection) A->B C Nitration B->C D Reduction C->D E Diazotization & Fluorination (Balz-Schiemann) D->E F Hydrolysis (Deprotection) E->F G This compound F->G H 2-Fluoro-5-methoxypyridine I Hydrolysis H->I J This compound I->J

Caption: Overview of two common synthetic routes to this compound.

Troubleshooting Guide & Yield Optimization

This section addresses specific, frequently encountered problems during the synthesis. Each answer provides a mechanistic explanation for the issue and actionable steps for resolution.

Q1: My overall yield for the multi-step synthesis from 2-aminopyridine is consistently low. Which steps are the most critical for optimization?

A1: The multi-step synthesis from 2-aminopyridine is a classic example of a reaction sequence where the overall yield is a product of the yields of individual steps. While every step is important, the nitration and the Balz-Schiemann reaction are often the most challenging and yield-defining stages. A minor improvement in these steps can significantly impact the final output.

Causality & Recommended Actions:

  • Acylation: This initial protection step should be high-yielding (>95%). If you are experiencing losses here, ensure your 2-aminopyridine is pure and dry. Acetic anhydride should be fresh and used in slight excess.

  • Nitration: This electrophilic substitution is highly sensitive to reaction conditions. The primary challenge is controlling the regioselectivity and preventing over-nitration or degradation.

    • Expertise: The pyridine ring is electron-deficient and generally resistant to nitration. The acetamido group directs the incoming nitro group to the 5-position but requires harsh conditions (fuming nitric acid and concentrated sulfuric acid). Precise temperature control is paramount; temperatures exceeding 60-70°C can lead to charring and reduced yields.

  • Reduction: The reduction of the nitro group is typically efficient. Catalytic hydrogenation (e.g., Pd/C with hydrazine hydrate or H₂) is clean and effective. Ensure the catalyst is active and the reaction is run to completion to avoid carrying unreacted nitro-compound into the next, highly sensitive step.

  • Balz-Schiemann Reaction: This is arguably the most critical and lowest-yielding step in the sequence. It involves three distinct phases: diazotization, precipitation of the tetrafluoroborate salt, and thermal decomposition. Each phase has unique challenges that can drastically lower the yield. (This is addressed in detail in Q2).

  • Hydrolysis: The final deprotection is usually straightforward. However, incomplete hydrolysis or product degradation can occur if conditions are too harsh or reaction times are not optimized.

The following table summarizes optimized conditions and typical yields reported for each step, highlighting the variability in the critical fluorination stage.

StepReagentsTemperature (°C)Time (h)Typical Yield (%)Reference
Acylation Acetic Anhydride452.596.3[2]
Nitration Fuming HNO₃, Conc. H₂SO₄60288.4
Reduction Hydrazine Hydrate, Pd/C803.593.3
Diazotization NaNO₂, HBF₄< 01.587.2 (salt)
Fluorination Thermal Decomposition110-1300.551.6 - 64.9[2]
Hydrolysis 20% aq. NaOH80295.3
Q2: I am observing significant by-product formation during the Balz-Schiemann reaction. How can I improve the yield and selectivity of the fluorination step?

A2: The Balz-Schiemann reaction is a powerful tool for introducing fluorine into an aromatic ring, but it is notoriously sensitive.[4][5] Poor yields are often due to the instability of the diazonium salt intermediate and competing side reactions during its decomposition.[5][6]

Mechanistic Insights & Troubleshooting Strategy:

The core of the reaction involves converting the amino group to a diazonium salt (-N₂⁺), which is then exchanged for a fluoride atom upon heating the isolated diazonium tetrafluoroborate (ArN₂⁺BF₄⁻) salt.[7]

Key Failure Points and Solutions:

  • Incomplete Diazotization:

    • Problem: The reaction of the amine with nitrous acid (generated in situ from NaNO₂ and acid) is highly temperature-dependent. If the temperature rises above 0-5°C, the nitrous acid can decompose, and the resulting diazonium salt can prematurely degrade.[8]

    • Solution: Maintain a strict temperature of -5 to 0°C during the slow, portion-wise addition of sodium nitrite solution. Use a reliable thermometer and an efficient cooling bath (e.g., ice-salt).

  • Side Reactions During Decomposition:

    • Problem: The thermal decomposition of the ArN₂⁺BF₄⁻ salt is intended to generate an aryl cation that is trapped by the fluoride from BF₄⁻. However, this highly reactive cation can also be trapped by other nucleophiles or undergo proto-dediazoniation (replacement by a hydrogen atom), especially if moisture is present.

    • Solution:

      • Isolate and Dry the Salt: The diazonium tetrafluoroborate salt must be thoroughly isolated by filtration and dried completely under vacuum. Any residual water or solvent can lead to undesired hydroxylation or reduction by-products.

      • Optimize Decomposition: The decomposition should be performed in a non-polar, high-boiling solvent (like toluene or xylene) or, in some cases, neat (solvent-free).[5] Adding the dried salt portion-wise to the hot solvent can help control the often-exothermic decomposition and minimize side reactions.

  • Alternative Fluoride Sources:

    • Insight: While tetrafluoroborate (BF₄⁻) is traditional, other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes offer greater thermal stability and improved yields.[4][6] These reagents are more expensive but can be invaluable for challenging substrates.

The following decision tree provides a logical workflow for troubleshooting this critical step.

start Low Yield in Balz-Schiemann Step q1 Was diazotization temperature kept below 0°C? start->q1 fix1 Action: Maintain strict temperature control (-5 to 0°C) during NaNO₂ addition. q1->fix1 No q2 Was the ArN₂⁺BF₄⁻ salt thoroughly dried? q1->q2 Yes a1_yes Yes a1_no No fix1->q1 fix2 Action: Dry the isolated salt completely under vacuum before decomposition. q2->fix2 No q3 Was decomposition controlled? (e.g., portion-wise addition) q2->q3 Yes a2_yes Yes a2_no No fix2->q2 fix3 Action: Add the dry salt in portions to hot, high-boiling solvent to manage exotherm. q3->fix3 No q4 Consider advanced options q3->q4 Yes a3_yes Yes a3_no No fix3->q3 opt1 Use alternative counterions (PF₆⁻, SbF₆⁻) for better stability. q4->opt1

Caption: Troubleshooting workflow for the Balz-Schiemann fluorination step.

Q3: The final hydrolysis of 2-acetamido-5-fluoropyridine or 2-fluoro-5-methoxypyridine is incomplete or leads to degradation. What are the optimal conditions?

A3: The hydrolysis step, while seemingly simple, requires careful control to ensure complete conversion without cleaving the C-F bond or degrading the pyridine ring. The choice between acidic and basic conditions depends on your specific substrate.

  • For 2-acetamido-5-fluoropyridine (from Route A):

    • Method: Alkaline hydrolysis is generally preferred and highly effective.

    • Causality: The acetamido group is readily cleaved by hydroxide. Using a moderately concentrated aqueous solution of NaOH (e.g., 20%) at a controlled temperature (around 80°C) typically provides a clean and complete reaction in a few hours. Monitoring the reaction by TLC or LC/MS is crucial to determine the endpoint and avoid prolonged exposure to harsh conditions.

  • For 2-fluoro-5-methoxypyridine (precursor for Route B):

    • Method: Acidic hydrolysis is the standard method for cleaving the ether linkage.[3]

    • Causality: The ether oxygen is protonated by a strong acid (e.g., 35% HCl or 48% HBr), making it a good leaving group for nucleophilic attack by water or the conjugate base. This reaction often requires elevated temperatures (100-145°C) and may need to be performed in a sealed tube to prevent the evaporation of volatiles.[3]

    • Expertise: While effective, these conditions are harsh. The yield is often moderate (~49% reported with HBr).[3] It is critical to ensure the reaction vessel is properly sealed and to perform the reaction in a well-ventilated fume hood due to the high temperatures and corrosive acids.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when performing a Balz-Schiemann reaction? A: The most significant hazard is the explosive potential of diazonium salts, especially when dry.[6][9] Never scrape or apply excessive mechanical force to the dried diazonium tetrafluoroborate salt. The thermal decomposition can also be violently exothermic if not properly controlled. Always conduct the reaction behind a blast shield and wear appropriate personal protective equipment (PPE).

Q: Are there modern alternatives to the traditional Balz-Schiemann reaction? A: Yes, research has focused on mitigating the hazards and improving the efficiency of fluorodediazoniation. Innovations include:

  • Photochemical Dediazoniation: Using visible light to induce the reaction under milder conditions, which can improve safety and yield.[5][10]

  • In-Situ Diazotization/Fluorination: Using reagents like nitrosonium salts (e.g., [NO]SbF₆) or conducting the reaction in anhydrous hydrogen fluoride (HF) or HF/Pyridine solutions avoids the isolation of the hazardous diazonium salt intermediate.[4][10]

Q: Can I introduce the fluorine atom via nucleophilic aromatic substitution (SNAr)? A: While SNAr is a common method for forming C-F bonds, it is challenging on an unsubstituted pyridine ring. The reaction requires a good leaving group (like -Cl or -NO₂) and strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[8] For synthesizing this compound, the Balz-Schiemann or related methods are generally more practical.

Detailed Experimental Protocol

Protocol: Balz-Schiemann Fluorination of 2-Acetamido-5-aminopyridine

This protocol is an optimized example based on literature procedures.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-acetamido-5-aminopyridine (1 equiv.) in a solution of 40% fluoroboric acid (HBF₄, 3 equiv.).

    • Cool the suspension to -5°C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C.

    • After the addition is complete, stir the mixture for an additional 1.5 hours at 0°C.

  • Isolation of the Diazonium Salt:

    • Filter the resulting precipitate (2-acetamido-5-pyridinediazonium tetrafluoroborate) using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water, followed by cold ethanol, and finally diethyl ether to facilitate drying.

    • Dry the isolated salt thoroughly in a vacuum desiccator. CAUTION: The dry salt is potentially explosive and should be handled with extreme care.

  • Thermal Decomposition:

    • Place a high-boiling point solvent such as toluene in a separate flask and heat it to 110°C.

    • Carefully add the dried diazonium salt to the hot solvent in small portions over 30 minutes. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, maintain the temperature for an additional 30 minutes to ensure complete decomposition.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue (2-acetamido-5-fluoropyridine) can then be carried forward to the final hydrolysis step or purified by recrystallization or column chromatography.

References

  • Pipzine Chemicals. This compound Supplier & Manufacturer in China.
  • Nielsen, M. K., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available from: [Link]

  • Wang, X., et al. (2013). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry. Available from: [Link]

  • Li, Y., et al. (2019). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry. Available from: [Link]

  • Li, F., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]

  • Unknown Author. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation.
  • Wikipedia. Balz–Schiemann reaction. Available from: [Link]

  • Grokipedia. Balz–Schiemann reaction. Available from: [Link]

  • Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications. Available from: [Link]

  • Allen Overseas. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Available from: [Link]

  • Mondal, S., et al. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. ACS Publications. Available from: [Link]

  • Science of Synthesis. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Available from: [Link]

  • BYJU'S. Balz Schiemann Reaction Mechanism. Available from: [Link]

  • Organic Syntheses. A. 2-Fluoro-6-phenylpyridine (1). Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique combination of a pyridine ring, a fluoro substituent, and a hydroxyl group in this compound presents a distinct set of challenges that can lead to low product yields. This document provides in-depth, scientifically-grounded troubleshooting advice in a question-and-answer format to help you overcome these hurdles and achieve successful coupling outcomes.

Introduction: The Challenges of Coupling this compound

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the substrate this compound is considered challenging for several reasons:

  • Pyridine Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced catalytic activity.[1]

  • Hydroxyl Group Interference: The acidic proton of the hydroxyl group can interfere with the reaction, and the phenoxide formed under basic conditions can also interact with the catalyst.

  • Inert C-F Bond: The carbon-fluorine bond is strong and generally less reactive in oxidative addition compared to C-Br or C-I bonds, often requiring more active catalytic systems.[1]

  • Substrate Solubility: The polarity of the hydroxypyridine may lead to solubility issues in common Suzuki coupling solvents.

This guide will address these specific issues with practical, evidence-based solutions.

Troubleshooting Guide: Low to No Product Formation

Question 1: I am observing very low to no yield in my Suzuki coupling of this compound. What are the most likely causes and how can I troubleshoot this?

Low to no product formation is a common starting point for troubleshooting. The issue can typically be traced back to one or more of the following critical areas: the catalytic system, the reaction conditions, or the integrity of your starting materials.

Initial Diagnostic Workflow

Suzuki_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ + Base diaryl_pd2 Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product ar_x This compound (Ar-X) boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂) base Base (e.g., K₃PO₄)

Sources

Technical Support Center: Synthesis of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. This document provides in-depth, field-proven insights to enhance the yield and purity of your target molecule.

Introduction

The synthesis of this compound is a critical process for the development of novel pharmaceuticals and agrochemicals, as the introduction of fluorine can significantly modulate a molecule's biological properties.[1] A prevalent and established synthetic route commences with 2-aminopyridine and proceeds through a series of key transformations: nitration, reduction, diazotization via the Balz-Schiemann reaction, and finally, hydrolysis. Each of these steps presents unique challenges and potential for byproduct formation, which can impact the overall efficiency and purity of the synthesis. This guide provides a structured approach to identifying and mitigating these issues.

Synthetic Pathway Overview

The multi-step synthesis of this compound from 2-aminopyridine is illustrated below. This guide will address potential issues at each stage of this pathway.

Synthesis_Pathway cluster_byproducts Potential Byproduct Formation A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Amino-5-fluoropyridine B->C Diazotization (Balz-Schiemann) (HBF4, NaNO2, heat) D This compound C->D Diazotization & Hydrolysis (NaNO2, H2SO4, heat) Nitration_byproduct 2-Amino-3-nitropyridine Diazotization_byproduct 2-Hydroxy-5-nitropyridine Hydrolysis_byproduct 2,5-Dihydroxypyridine Balz_Schiemann A 2-Amino-5-nitropyridine B Diazonium Tetrafluoroborate Intermediate A->B NaNO2, HBF4 C 2-Fluoro-5-nitropyridine (Desired Product) B->C Heat (Fluorination) D 2-Hydroxy-5-nitropyridine (Byproduct) B->D H2O (Hydrolysis)

Caption: Competing reactions in the Balz-Schiemann step.

Part 3: Final Hydrolysis

Question 3: I am attempting to synthesize this compound directly from 2-fluoro-5-aminopyridine via diazotization and hydrolysis, but the yield is low and I observe multiple byproducts. What are the key parameters to control?

Answer:

Direct conversion of 2-fluoro-5-aminopyridine to this compound via diazotization followed by hydrolysis is a common route. However, controlling the reaction conditions is critical to avoid byproduct formation.

Causality: The diazonium salt intermediate is susceptible to various side reactions. In addition to the desired hydrolysis, unwanted coupling reactions or the formation of tar-like polymers can occur, especially at elevated temperatures.

Troubleshooting Strategies:

  • Temperature Control: After the initial diazotization at low temperature (0-5°C), the subsequent hydrolysis should be performed at a carefully controlled, moderately elevated temperature. Overheating can lead to decomposition and polymerization.

  • Acid Concentration: The concentration of the acid (often sulfuric acid) used for hydrolysis can influence the reaction rate and selectivity. This should be optimized for the specific substrate.

  • Quenching: The reaction should be carefully quenched after completion to neutralize the strong acid and prevent further side reactions during workup.

Part 4: Purification

Question 4: I have a mixture of this compound and unreacted starting materials/byproducts. What is the best method for purification?

Answer:

Purification is a critical final step. The choice of method will depend on the nature of the impurities.

Troubleshooting Strategies:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from isomers and other byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically employed.

  • Recrystallization: If the crude product is a solid and the major impurity has significantly different solubility, recrystallization can be an efficient purification technique. [2]A variety of solvents should be screened to find the optimal conditions.

  • Acid-Base Extraction: The phenolic nature of the hydroxyl group on the pyridine ring can be exploited. The product can be selectively extracted into a basic aqueous solution and then re-precipitated by acidification, leaving non-acidic impurities in the organic phase.

Experimental Protocols

Protocol 1: Nitration of 2-Acetamidopyridine
  • To a stirred solution of 2-acetamidopyridine in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 2-acetamido-5-nitropyridine.

Protocol 2: Balz-Schiemann Reaction of 2-Amino-5-nitropyridine
  • Suspend 2-amino-5-nitropyridine in an aqueous solution of fluoroboric acid at 0°C.

  • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at 0-5°C.

  • Filter the precipitated diazonium tetrafluoroborate salt and wash with cold diethyl ether. Caution: Dry diazonium salts can be explosive.

  • Gently heat the isolated diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases.

  • Cool the reaction mixture and purify the resulting 2-fluoro-5-nitropyridine by column chromatography.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]

  • Dissertation on the Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European P
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]

  • This compound: A Key Fluorinated Building Block for Innov
  • BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

  • Balz-Schiemann Reaction - ResearchGate. [Link]

  • Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • NIST WebBook. 2-Amino-5-nitropyridine. [Link]

  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. [Link]

  • Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure, Stereochemistry, and Site of Esterification on the Rate of Hydrolysis - ResearchGate. [Link]

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Technical Support Center: Purification of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this valuable fluorinated building block.[1] This resource offers a structured approach to identifying and removing impurities, ensuring the high purity (>98%) often required for applications in medicinal chemistry and agrochemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your this compound will largely depend on the synthetic route employed. A prevalent method for its synthesis is the Balz-Schiemann reaction, starting from 2-Amino-5-hydroxypyridine.[2][3][4] Based on this pathway, the following impurities are commonly encountered:

  • Unreacted Starting Material: Residual 2-Amino-5-hydroxypyridine.

  • Incomplete Reaction Intermediates: Unreacted diazonium tetrafluoroborate salts.

  • Side-Reaction Byproducts:

    • Phenolic Impurities: Formed by the reaction of the diazonium salt with water.

    • Azo Compounds: Resulting from the coupling of the diazonium salt with other aromatic species.

    • Dehalogenated Species: 5-Hydroxypyridine, if the fluorine is lost during the reaction or workup.

  • Solvent Residues: Residual solvents from the reaction and extraction steps.

Q2: My purified this compound is discolored (yellow or brown). What is the likely cause?

A2: Discoloration in the final product is often indicative of residual impurities, particularly those with extended conjugation, such as azo compounds or degradation products. It can also arise from the thermal degradation of the compound itself or impurities if excessive heat is used during solvent evaporation or drying.

Q3: How should I store purified this compound to maintain its purity?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Hydroxypyridines can be susceptible to thermal degradation and may be sensitive to light and air over extended periods. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Issue 1: Ineffective Purification by Recrystallization

Symptom: Oiling out, poor crystal formation, or low recovery after recrystallization.

Causality: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be insoluble at high temperatures or remain in solution upon cooling. "Oiling out" occurs when the compound's solubility is too high in the hot solvent, and it separates as a liquid upon cooling.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting recrystallization issues.

Detailed Protocols:

Single-Solvent Recrystallization Protocol:

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Two-Solvent Recrystallization Protocol:

  • Solvent Pair Selection: Choose a solvent in which this compound is highly soluble (e.g., acetone, methanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane, water).

  • Dissolution: Dissolve the crude material in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Isolation: Follow steps 4-6 of the single-solvent protocol.

Data Presentation: Common Recrystallization Solvents

Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar Protic78A good starting point for many polar compounds.
Ethyl AcetatePolar Aprotic77Effective for moderately polar compounds.
Acetone/HexanePolar Aprotic / Nonpolar56 / 69A versatile two-solvent system for a range of polarities.
Methanol/WaterPolar Protic65 / 100Suitable for highly polar compounds.
Issue 2: Poor Separation in Column Chromatography

Symptom: Co-elution of the desired product with impurities, leading to broad or overlapping peaks.

Causality: The polarity of the mobile phase is not optimized for the separation. The similar polarity of this compound and some of its potential impurities (e.g., other hydroxypyridine derivatives) can make separation challenging. Additionally, the basic nature of the pyridine nitrogen can lead to interactions with the acidic silica gel, causing peak tailing.

Troubleshooting Workflow:

Caption: Workflow for optimizing column chromatography.

Detailed Protocols:

Silica Gel Column Chromatography Protocol:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

For accurate purity determination, a reverse-phase HPLC method is recommended.

Data Presentation: Example HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Issue 3: Product Instability During Purification

Symptom: Appearance of new impurity spots on TLC during workup or chromatography, or a decrease in overall yield.

Causality: this compound may exhibit instability under certain conditions. Prolonged exposure to acidic or basic conditions, or excessive heat, can lead to degradation. For instance, the fluorine atom can be susceptible to nucleophilic substitution, and the hydroxypyridine core can undergo tautomerization and potentially other reactions.

Troubleshooting Workflow:

Caption: Workflow for addressing product instability.

Preventative Measures:

  • pH Control: During aqueous extractions, use dilute acids and bases (e.g., 1M HCl, saturated NaHCO₃) and minimize the time the compound is in contact with these solutions.

  • Temperature Management: When evaporating solvents, use a rotary evaporator with a water bath temperature below 40-50°C. Avoid prolonged heating.

  • Inert Atmosphere: If sensitivity to air is suspected, perform purification steps under an inert atmosphere of nitrogen or argon.

References

  • Synthesis of 2-amino-5-fluoropyridine.
  • Balz–Schiemann reaction. Wikipedia.
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.
  • The Balz-Schiemann Reaction.
  • Balz–Schiemann reaction. Grokipedia.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • This compound: A Key Fluorinated Building Block for Innov
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • 2-Amino-5-hydroxypyridine synthesis. ChemicalBook.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
  • 5-Fluoro-2-hydroxypyridine synthesis. ChemicalBook.
  • Balz-Schiemann Reaction.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. The Journal of Organic Chemistry.
  • 4-Hydroxypyridine-Tautomerism. ChemTube3D.
  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... Dalton Transactions (RSC Publishing). (2016-02-23).
  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Thermal stability of 1,4-dihydropyridine derivatives in solid st
  • Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. Benchchem.
  • Balz Schiemann Reaction Mechanism. BYJU'S.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-5-hydroxypyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing the reaction temperature for the functionalization of 2-Fluoro-5-hydroxypyridine. Our focus is on providing practical, experience-driven advice to help you achieve higher yields and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound in functionalization reactions?

This compound is a versatile building block in medicinal chemistry and agrochemicals.[1] Its reactivity is primarily governed by the pyridine core, which is electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are activated by the nitrogen atom.[2] The fluorine atom at the 2-position is an excellent leaving group for SNAr reactions.[3][4] The hydroxyl group at the 5-position can also participate in various reactions, but for SNAr at the 2-position, it acts as an electron-donating group, which can modulate the overall reactivity of the ring.

Q2: Why is temperature a critical parameter to optimize for this reaction?

Temperature is a crucial parameter in the functionalization of this compound for several reasons:

  • Reaction Rate: Many SNAr reactions on fluoropyridines require elevated temperatures to proceed at a reasonable rate.[2]

  • Side Reactions: Excessively high temperatures can lead to the decomposition of starting materials or products, or promote undesired side reactions.[2][5]

  • Regioselectivity: Temperature can influence the regioselectivity of the reaction, potentially favoring the formation of one isomer over another.[6]

  • Solvent and Reagent Stability: High temperatures can also affect the stability of solvents and reagents. For example, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[2]

Q3: What are the most common initial issues when functionalizing this compound?

The most frequently encountered issues include:

  • Low or No Product Yield: This can be due to a variety of factors, including suboptimal temperature, catalyst deactivation (in catalyzed reactions), or issues with reagent purity.[5][7]

  • Poor Regioselectivity: The formation of multiple isomers can reduce the yield of the desired product.[6]

  • Formation of Impurities: Side reactions can lead to a complex reaction mixture, making purification difficult.[8]

Troubleshooting Guide: A Systematic Approach to Temperature Optimization

This guide will walk you through a logical workflow to troubleshoot and optimize the reaction temperature for your this compound functionalization.

Issue 1: Low or No Conversion to the Desired Product

If you are observing low or no conversion of your starting material, it is essential to systematically evaluate your reaction conditions.

Question: My reaction with this compound is not proceeding. What should be my first step in troubleshooting the temperature?

Your initial step should be a gradual and systematic increase of the reaction temperature. Many SNAr reactions on fluoropyridines require heating to overcome the activation energy barrier.[2]

Experimental Protocol: Temperature Screening for Optimal Conversion

Objective: To determine the optimal reaction temperature for the nucleophilic aromatic substitution of this compound.

Materials:

  • This compound

  • Your desired nucleophile

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)[2]

  • Small reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Setup: In separate reaction vials, add this compound (1.0 eq), your nucleophile (1.1-1.5 eq), and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent to each vial to achieve the desired concentration.

  • Inert Atmosphere: Purge each vial with an inert gas (e.g., nitrogen or argon) and seal them.

  • Temperature Gradient: Place the vials in a heating block or oil bath and set up a temperature gradient. A good starting range would be from room temperature up to 120 °C, with intervals of 20 °C (e.g., RT, 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2-4 hours) using TLC or LC-MS.

  • Analysis: After a set reaction time (e.g., 24 hours), quench the reactions and analyze the crude mixtures to determine the conversion and identify the optimal temperature for product formation.

Data Presentation: Expected Outcomes of Temperature Screening

Temperature (°C)Conversion (%)Observations
Room Temperature< 5%No significant product formation.
4010-20%Slow conversion, starting material remains.
6040-60%Moderate conversion.
8070-90%Good conversion, potentially optimal.
100> 90%High conversion, monitor for impurities.
120VariablePossible decomposition, increased impurities.

Visualization: Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low or No Conversion check_temp Is the reaction temperature too low? start->check_temp increase_temp Gradually increase temperature (e.g., 20°C increments) check_temp->increase_temp Yes check_other Investigate other parameters (base, solvent, reagent purity) check_temp->check_other No, already at high temp monitor_reaction Monitor by TLC/LC-MS increase_temp->monitor_reaction side_reactions Are side reactions or decomposition observed? monitor_reaction->side_reactions optimal_temp Optimal Temperature Identified side_reactions->optimal_temp No, good conversion lower_temp Lower temperature and extend reaction time side_reactions->lower_temp Yes lower_temp->monitor_reaction

Caption: A decision-making workflow for troubleshooting low conversion by optimizing reaction temperature.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

The presence of both a fluoro and a hydroxyl group on the pyridine ring can sometimes lead to reactions at unintended positions.

Question: I am observing the formation of multiple isomers. How can temperature optimization help improve regioselectivity?

Temperature can influence the kinetic versus thermodynamic control of a reaction. Running the reaction at a lower temperature may favor the kinetically preferred product, while a higher temperature might favor the thermodynamically more stable product.[8] A systematic temperature screen, as described above, is the best approach to determine the optimal conditions for forming the desired regioisomer.

Issue 3: Product or Starting Material Decomposition

At elevated temperatures, pyridine derivatives can be prone to decomposition.

Question: I see good conversion at higher temperatures, but also significant decomposition (e.g., charring). What is the best strategy to mitigate this?

If you observe decomposition at higher temperatures, the recommended approach is to lower the reaction temperature and extend the reaction time.[2] While this may slow down the reaction rate, it can significantly improve the overall yield by minimizing the degradation of your desired product and starting materials. Alternatively, microwave heating can be explored for rapid and controlled heating to higher temperatures, which can sometimes minimize decomposition by reducing the overall reaction time.[2][8]

Visualization: Reaction Pathway for SNAr of this compound

snar_mechanism reactant This compound + Nu⁻ meisenheimer Meisenheimer Complex (Intermediate) reactant->meisenheimer Nucleophilic Attack product 2-Nu-5-hydroxypyridine + F⁻ meisenheimer->product Loss of F⁻

Caption: A simplified diagram illustrating the general mechanism of nucleophilic aromatic substitution (SNAr).

Concluding Remarks

Optimizing the reaction temperature is a critical step in the successful functionalization of this compound. A systematic and logical approach, starting with a broad temperature screen and careful monitoring for both product formation and decomposition, will enable you to identify the optimal conditions for your specific transformation. Remember that other reaction parameters, such as the choice of base, solvent, and the purity of your reagents, also play a crucial role and may need to be co-optimized with the temperature.[2][7]

References

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
  • Troubleshooting low yield in 3-Butylpyridine functionaliz
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem.
  • Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines - Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Pyridine C(sp 2 )
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
  • This compound: A Key Fluorinated Building Block for Innov

Sources

Technical Support Center: Reactions of 2-Fluoro-5-hydroxypyridine with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions of 2-Fluoro-5-hydroxypyridine when treated with strong bases. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, ensuring the success of your synthetic endeavors. This compound is a valuable building block in medicinal chemistry, and understanding its reactivity is crucial for its effective utilization.[1]

Section 1: Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Issue 1.1: Low or No Yield of the Desired Product

Symptoms: After performing a reaction with a strong base (e.g., organolithiums, LDA, NaH) and an electrophile, you observe a low yield or complete absence of the expected product. The starting material may be consumed, but the desired compound is not formed.

Possible Causes & Solutions:

  • Cause A: Deprotonation at Multiple Sites: this compound has two acidic protons: the hydroxyl proton and the ring protons. Strong bases can non-selectively deprotonate these positions, leading to a mixture of reactive intermediates and subsequent side products. The hydroxyl proton is the most acidic and will be removed first by any strong base.

    • Solution: Protect the hydroxyl group before introducing the strong base. Common protecting groups for phenols include methyl ethers, silyl ethers (e.g., TBDMS), or benzyl ethers. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

  • Cause B: Incorrect Choice of Base: The strength and steric hindrance of the base play a critical role in determining the regioselectivity of deprotonation on the pyridine ring.

    • Solution: For ortho-lithiation directed by the fluorine atom, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a hindered organolithium like sec-Butyllithium is often preferred.[2][3] Using a more nucleophilic base like n-Butyllithium can lead to nucleophilic addition to the pyridine ring, especially at higher temperatures.[4]

  • Cause C: Reaction Temperature Too High: Organolithium and other strongly basic reactions are often sensitive to temperature. Higher temperatures can lead to decomposition of the organometallic intermediates or promote undesired side reactions.

    • Solution: Maintain a low reaction temperature, typically between -78 °C and -40 °C, during the deprotonation and electrophilic quench steps.[5] Use a cryostat or a dry ice/acetone bath for consistent temperature control.

  • Cause D: Inactive Organolithium Reagent: Organolithium reagents are sensitive to moisture and air.[6] Improper storage or handling can lead to a lower-than-expected concentration, resulting in incomplete deprotonation.

    • Solution: Titrate your organolithium solution before use to determine its exact molarity. Store it under an inert atmosphere (argon or nitrogen) and handle it using proper air-free techniques.

Issue 1.2: Formation of Unexpected Byproducts

Symptoms: Your reaction mixture shows multiple spots on TLC or peaks in the GC/LC-MS analysis that do not correspond to the starting material or the desired product.

Possible Causes & Solutions:

  • Cause A: Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack, especially by strong nucleophiles or when the ring is activated by electron-withdrawing groups.[7][8][9] The strong base itself or the deprotonated nucleophile can displace the fluoride.

    • Solution: Use a non-nucleophilic base like LDA. If a nucleophile is intended to react at a different position, ensure that the conditions are optimized to favor the desired reaction pathway (e.g., low temperature for lithiation, then addition of the electrophile). The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than their chloro-analogs, a factor to consider in experimental design.[7][8][10]

  • Cause B: Directed ortho Metalation (DoM) at an Undesired Position: While the fluorine atom can direct lithiation to the C3 position, the (protected) hydroxyl group at C5 can also exert a directing effect. The relative directing ability of these groups will influence the regioselectivity of deprotonation.

    • Solution: The choice of protecting group for the hydroxyl function can influence the outcome. A bulky protecting group might sterically hinder deprotonation at C4 and favor lithiation at C3. Conversely, a protecting group with strong chelating ability might favor deprotonation at C4 or C6. Careful consideration of directing group effects is necessary.[2][11]

  • Cause C: Halogen-Metal Exchange: If using an organolithium reagent, especially with brominated or iodinated analogs of this compound, halogen-metal exchange can occur faster than deprotonation.

    • Solution: This is less of a concern with the fluoro-substituent, as fluorine is generally a poor leaving group in this context. However, if other halogens are present, consider using a base that favors deprotonation over exchange, such as a lithium amide base.

Workflow for Troubleshooting Low Yields

Here is a logical workflow to diagnose and address low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_sm Check for Starting Material Consumption start->check_sm sm_present Starting Material Remains check_sm->sm_present Yes sm_consumed Starting Material Consumed check_sm->sm_consumed No check_base Verify Base Activity (Titration) sm_present->check_base check_conditions Review Reaction Conditions (Temp, Time, Solvent) sm_present->check_conditions analyze_byproducts Analyze Byproducts (TLC, GC/MS, NMR) sm_consumed->analyze_byproducts no_byproducts No Clear Byproducts (Decomposition) analyze_byproducts->no_byproducts No byproducts_present Byproducts Identified analyze_byproducts->byproducts_present Yes optimize_conditions Optimize Conditions (Lower Temp, Shorter Time) no_byproducts->optimize_conditions check_protecting_group Evaluate Protecting Group Strategy byproducts_present->check_protecting_group optimize_base Optimize Base Choice (e.g., LDA vs. n-BuLi) byproducts_present->optimize_base end Improved Yield check_base->end check_conditions->end change_pg Change Protecting Group check_protecting_group->change_pg optimize_base->end optimize_conditions->end change_pg->end

Caption: A flowchart for troubleshooting low-yield reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: At which position is this compound most likely to be deprotonated by a strong base?

A: The most acidic proton is on the hydroxyl group (pKa ~8.8).[12] This will be deprotonated first by any strong base. After protecting the hydroxyl group, the most likely site for deprotonation on the ring by a strong, non-nucleophilic base like LDA is the C3 position, directed by the ortho-fluoro group. The fluorine atom increases the kinetic acidity of the adjacent C-H bond.

Q2: Can I perform a Directed ortho Metalation (DoM) on unprotected this compound?

A: It is highly inadvisable. The strong base will preferentially deprotonate the hydroxyl group, forming a pyridinolate species. This will likely alter the electronic properties of the ring and may lead to a different regioselectivity of deprotonation or other side reactions. It is standard practice to protect the hydroxyl group before attempting a DoM reaction.

Q3: What are the best practices for setting up a reaction involving this compound and an organolithium reagent?

A:

  • Protect the hydroxyl group: Choose a suitable protecting group that is stable to the reaction conditions.

  • Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. Moisture will quench the organolithium reagent.[6]

  • Use an inert atmosphere: Conduct the reaction under argon or nitrogen to prevent degradation of the organolithium reagent.

  • Maintain low temperatures: Add the organolithium reagent slowly to a cooled solution (-78 °C) of the protected this compound.

  • Titrate the organolithium: Always use a freshly titrated solution of the organolithium to ensure accurate stoichiometry.

  • Controlled electrophilic quench: Add the electrophile at low temperature and allow the reaction to slowly warm to room temperature.

Q4: I am observing the formation of a dimeric byproduct. What could be the cause?

A: Dimerization can occur if the initially formed organolithium species acts as a nucleophile and attacks an unreacted molecule of the protected this compound via an SNAr reaction, displacing the fluoride. This is more likely to happen if the electrophile is added too slowly or if there are localized areas of high concentration of the organolithium intermediate. To mitigate this, ensure rapid and efficient mixing upon addition of the organolithium and add the electrophile promptly after the deprotonation is complete.

Reaction Pathway Visualization

The following diagram illustrates the key decision points and potential reaction pathways when treating protected this compound with a strong base.

Reaction_Pathways cluster_base Choice of Base start Protected This compound + Strong Base lda Non-nucleophilic Base (e.g., LDA, s-BuLi) start->lda Low Temp nbuli Nucleophilic Base (e.g., n-BuLi) start->nbuli Higher Temp or wrong choice dom Directed ortho-Metalation (C3 Lithiation) lda->dom snar Nucleophilic Aromatic Substitution (SNAr) nbuli->snar addition Nucleophilic Addition to Pyridine Ring nbuli->addition desired_product Desired Product (after electrophile) dom->desired_product + Electrophile side_product1 SNAr Byproduct snar->side_product1 side_product2 Addition Byproduct addition->side_product2

Caption: Potential reaction pathways based on the choice of strong base.

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for ortho-Lithiation and Electrophilic Quench

This protocol provides a general framework. Optimization for specific substrates and electrophiles will be necessary.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Dissolve the protected this compound (1.0 eq) in anhydrous THF (0.1-0.2 M) in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a freshly titrated solution of LDA or sec-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours to allow for complete deprotonation.

  • Electrophilic Quench: Add the electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature overnight.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

Data Summary Table
ParameterRecommended ConditionRationale
Base LDA, sec-BuLiStrong, non-nucleophilic bases favor deprotonation over SNAr.
Temperature -78 °CMinimizes side reactions and decomposition of the lithiated intermediate.[5]
Solvent Anhydrous THF, Diethyl EtherAprotic solvents that are stable at low temperatures and solubilize the reagents.
Equivalents of Base 1.05 - 1.2 eqA slight excess ensures complete deprotonation of the substrate.
Quenching Agent Saturated aq. NH4ClMildly acidic quench to neutralize any remaining base without causing product degradation.

References

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]

  • Pipzine Chemicals. (n.d.). This compound Supplier & Manufacturer in China. Pipzine Chemicals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. Available at: [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Scribd. Available at: [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. University of Wisconsin. Available at: [Link]

  • Speciality Chemicals. (2025). This compound: A Key Fluorinated Building Block for Innovation. Speciality Chemicals. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • PubMed. (n.d.). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-hydroxypyridine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available at: [Link]

  • YouTube. (2022). Organolithium Reactions (IOC 16). YouTube. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Available at: [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-5-hydroxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile building block. This compound is a valuable heterocyclic compound, prized for its dual reactivity at the fluorine-bearing C2 position and the C5 hydroxyl group.[1] Understanding how solvents influence its reaction pathways is paramount for achieving desired outcomes, maximizing yields, and minimizing side-product formation.

This guide provides field-tested insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions with this compound, with a focus on solvent-related causes and solutions.

Issue 1: My Nucleophilic Aromatic Substitution (SNAr) reaction has low or no product yield.

This is one of the most common issues. The reaction's success is highly dependent on correctly matching the solvent to the mechanism. SNAr reactions on electron-deficient pyridine rings proceed through a negatively charged intermediate, known as a Meisenheimer complex.[2][3] The stability of this intermediate is the key to a successful reaction.

Root Cause Analysis & Corrective Actions:

  • Incorrect Solvent Polarity: The Meisenheimer complex is a charged species that requires a polar solvent for stabilization.[2] Using a nonpolar solvent like toluene or hexane will result in a prohibitively high activation energy, leading to little or no reaction.[2]

    • Action: Switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents possess high dielectric constants, which effectively stabilize the charged intermediate.[3][4]

  • Nucleophile Solvation (Protic Solvents): You may be using a protic solvent like methanol (MeOH) or ethanol (EtOH). While polar, these solvents have acidic protons that can form strong hydrogen bonds with your nucleophile.[5][6] This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive and available to attack the pyridine ring.[5][6]

    • Action: Replace the protic solvent with a polar aprotic alternative (DMSO, DMF). These solvents solvate the accompanying cation but leave the nucleophile relatively "naked" and highly reactive.[5]

  • Insufficient Temperature: SNAr reactions on less activated pyridine rings may require thermal energy to overcome the activation barrier, even in an appropriate solvent.[3]

    • Action: Gradually increase the reaction temperature, for example, in increments to 80-150 °C.[3][7] Microwave irradiation can also be an effective strategy for achieving higher temperatures and faster reaction rates under controlled conditions.[3]

  • Purity of Reagents and Solvent: Trace amounts of water in the solvent can be detrimental. Water can react to form hydroxypyridine byproducts and can also solvate the nucleophile, reducing its reactivity.[3]

    • Action: Ensure all starting materials are pure and that the solvent is anhydrous (dry).[3][8]

G start Low or No Yield in SNAr Reaction q1 Is the solvent polar aprotic (e.g., DMSO, DMF, MeCN)? start->q1 action1 Action: Switch to a polar aprotic solvent to stabilize the Meisenheimer intermediate. q1->action1 No q2 Is the nucleophile a strong H-bond acceptor (e.g., F-, RO-)? q1->q2 Yes a1_yes Yes a1_no No action1->q2 q3 Is the reaction temperature appropriate (e.g., >80°C)? q2->q3 No action2 Action: Consider if a protic solvent is 'caging' the nucleophile. Ensure solvent is anhydrous. q2->action2 Yes a2_yes Yes a2_no No action3 Action: Increase reaction temperature. Consider microwave heating. q3->action3 No q4 Are reagents and solvent pure and anhydrous? q3->q4 Yes action2->q3 a3_yes Yes a3_no No action3->q4 action4 Action: Purify starting materials. Use anhydrous solvent. q4->action4 No end_node Yield Improved. If not, investigate other factors: reagent stoichiometry, reaction time, inert atmosphere. q4->end_node Yes a4_yes Yes a4_no No action4->end_node

Caption: Troubleshooting flowchart for low-yield SNAr reactions.

Issue 2: My reaction is forming unexpected side products.

The formation of byproducts often points to the solvent participating in the reaction or favoring an unintended pathway.

Root Cause Analysis & Corrective Actions:

  • Solvent as a Nucleophile: If you are using a nucleophilic solvent, it can compete with your intended reagent.[2] For instance, using an alcohol (e.g., methanol) as a solvent in the presence of a strong base can generate a significant concentration of the corresponding alkoxide, which is a potent nucleophile for SNAr.[2]

    • Action: Switch to a non-nucleophilic, inert solvent such as DMSO, DMF, THF, or acetonitrile. Always verify the purity of your chosen solvent.[2]

  • Solvent Decomposition: Some common polar aprotic solvents can decompose at high temperatures. DMF, for example, can break down to generate dimethylamine, which can act as a competing nucleophile.[3]

    • Action: If the reaction requires high heat, consider using a more thermally stable solvent like DMSO. Alternatively, run the reaction at the lowest effective temperature.

  • Reaction with Trace Water: As mentioned previously, water contamination in the solvent can lead to hydrolysis of the 2-fluoro group, resulting in the formation of 2,5-dihydroxypyridine.[3]

    • Action: Use anhydrous solvents and ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[3][8]

  • Tautomerization and O-Alkylation: The 5-hydroxy group exists in equilibrium with its pyridone tautomer. In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide-like species. This can then act as a nucleophile, leading to self-condensation or reaction with an electrophile if one is present. The choice of solvent can influence this tautomeric equilibrium.

    • Action: Protect the hydroxyl group before performing the SNAr reaction if O-reactivity is a problem. If protection is not feasible, carefully select a base and solvent system that minimizes deprotonation of the hydroxyl group.

Issue 3: I'm having difficulty removing the solvent after the reaction.

High-boiling polar aprotic solvents like DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) are excellent for SNAr reactions but can be challenging to remove during workup.

Root Cause Analysis & Corrective Actions:

  • High Boiling Point: These solvents are not easily removed by standard rotary evaporation.

    • Action 1 (Aqueous Workup): Dilute the reaction mixture with a large volume of water. DMSO and DMF are highly water-soluble. The desired organic product can then be extracted into a water-immiscible organic solvent like ethyl acetate or dichloromethane. This is the most common and effective method.[2]

    • Action 2 (Lyophilization): For non-volatile products where an aqueous workup is problematic, freeze-drying can be used to remove water and residual high-boiling solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions with this compound and why?

For nucleophilic aromatic substitution (SNAr) at the C2 position, polar aprotic solvents are overwhelmingly preferred.[3] The top choices are:

  • Dimethyl Sulfoxide (DMSO): Excellent at stabilizing the Meisenheimer complex and highly polar. It is often the solvent of choice for difficult SNAr reactions.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, it is very effective for SNAr reactions. It is less viscous and has a lower boiling point than DMSO, which can sometimes simplify workup.[3]

  • Acetonitrile (MeCN): A good polar aprotic option, though generally less effective than DMSO or DMF for stabilizing the charged intermediate.[3]

  • Tetrahydrofuran (THF): A less polar aprotic solvent. It may be used when milder conditions are required or if side reactions are observed in more polar solvents.

The primary reason for their use is their ability to dissolve the reactants and stabilize the negatively charged intermediate of the SNAr mechanism without forming strong hydrogen bonds with the nucleophile.[2][3]

Q2: How exactly does solvent polarity affect the SNAr mechanism?

The SNAr reaction is a two-step process: (1) nucleophilic attack to form a resonance-stabilized, negatively charged intermediate (Meisenheimer complex), and (2) loss of the leaving group (fluoride) to restore aromaticity.[3]

  • Step 1 (Rate-Determining): The first step is typically the slow, rate-determining step because it involves the loss of aromaticity and the creation of a charged species.[9]

  • Solvent Role: A polar solvent stabilizes this charged intermediate through dipole-dipole interactions.[2][5] This lowers the energy of the transition state leading to the intermediate, thereby increasing the reaction rate. Nonpolar solvents cannot provide this stabilization, making the formation of the intermediate energetically unfavorable.[2] The fluorine atom's high electronegativity makes the C2 carbon highly electrophilic, which also accelerates this initial attack.[3][9]

G Role of Polar Aprotic Solvent in SNAr sub This compound complex Meisenheimer Complex (Negatively Charged Intermediate) sub->complex + Nu⁻ nuc Nucleophile (Nu⁻) nuc->complex stabilization Stabilization via Dipole-Dipole Interactions complex->stabilization product Substituted Product complex->product - F⁻ lg Fluoride (F⁻) complex->lg solvent Polar Aprotic Solvent (e.g., DMSO) stabilization->solvent

Caption: Solvent stabilization of the key SNAr intermediate.

Q3: Can I use protic solvents like methanol or water? What are the risks?

While polar aprotic solvents are standard, protic solvents can sometimes be used, but with significant caveats.

  • Reduced Nucleophilicity: The primary risk is the deactivation of the nucleophile. Protic solvents form a "shell" of solvent molecules around the nucleophile via hydrogen bonding.[5][6] This energetic stabilization makes the nucleophile less reactive, slowing down or even halting the reaction. This effect is most pronounced for small, hard nucleophiles.[6]

  • Competing Reactions: As noted in the troubleshooting section, alcohols can become competing nucleophiles in the presence of a base.[2] Water can act as a nucleophile, leading to an unwanted hydrolysis byproduct.[3]

  • Potential for Unique Selectivity: In some specialized cases, the hydrogen-bonding ability of protic solvents can be exploited to achieve different selectivity compared to aprotic solvents.[2] This is not a general rule and must be evaluated on a case-by-case basis.

Q4: How does the 5-hydroxy group influence reactivity and solvent choice?

The 5-hydroxy group adds another layer of complexity:

  • Hydrogen Bonding: The hydroxyl group itself can act as a hydrogen bond donor and acceptor. This can influence its interaction with the solvent and other reagents. In protic solvents, it will engage in hydrogen bonding with the solvent, which can affect the electronic properties of the pyridine ring.[10]

  • Acidity: The hydroxyl group is acidic and can be deprotonated by a base. The resulting anion is a powerful electron-donating group, which would deactivate the ring towards nucleophilic attack. Therefore, the choice of base is critical and must be balanced with the need to activate the nucleophile without deprotonating the ring.

  • Tautomerism: this compound can exist in equilibrium with its 5-pyridone tautomer. The position of this equilibrium can be influenced by the solvent.[10] Different tautomers will exhibit different reactivities.

Q5: How can I choose the optimal solvent for my specific reaction?

Solvent screening is an essential part of reaction optimization.[7][11] A data-driven approach is recommended.

  • Start with the Standard: For a new SNAr reaction on this scaffold, begin with a reliable polar aprotic solvent like DMSO or DMF.[3]

  • Consult a Solvent Properties Table: Use data to guide your choices. If a reaction is sluggish in acetonitrile, moving to a solvent with a higher dielectric constant like DMF may help.

  • Consider Temperature and Stability: If high temperatures are required, select a solvent with a high boiling point and good thermal stability (e.g., DMSO over DMF).[3]

  • Think About Workup: If your product is sensitive to water, you may want to avoid the aqueous quench method for removing DMSO/DMF and instead choose a lower-boiling solvent like acetonitrile, even if it requires a longer reaction time.

Table 1: Properties of Common Solvents for this compound Reactions
SolventFormulaTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic47.2189Excellent for SNAr; high thermal stability; difficult to remove.[12]
N,N-Dimethylformamide (DMF)HCON(CH₃)₂Polar Aprotic36.7153Very good for SNAr; can decompose at high temp; easier to remove than DMSO.[12]
Acetonitrile (MeCN)CH₃CNPolar Aprotic37.582Good for SNAr; lower boiling point simplifies removal; less stabilizing than DMSO/DMF.[12]
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.666Milder choice; less effective for SNAr; useful if reactivity needs to be attenuated.[13]
Methanol (MeOH)CH₃OHPolar Protic32.765Generally avoided; deactivates nucleophiles via H-bonding; can act as a nucleophile.[6][12]
TolueneC₇H₈Nonpolar2.4111Unsuitable for SNAr; does not stabilize the charged Meisenheimer complex.[2][12]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with this compound

This is a representative protocol and may require optimization for specific nucleophiles and substrates.

1. Materials and Setup:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon line)

2. Reaction Procedure:

  • Drying: Flame-dry the glassware under vacuum or oven-dry at >120 °C for several hours. Allow to cool to room temperature under a stream of inert gas.

  • Charging the Flask: To the reaction flask, add this compound (1.0 eq), the chosen base (1.5-3.0 eq), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with inert gas for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) via syringe. Begin stirring. Add the nucleophile (1.1-1.5 eq) to the suspension. If the nucleophile is a solid, it can be added with the other solids. If it is a liquid, add it via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).[3] The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture at regular intervals.

  • Quenching and Workup (for DMF/DMSO):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing a large volume of cold water (typically 10x the volume of the reaction solvent).

    • Stir for 15-30 minutes. A precipitate may form, which can be collected by filtration.

    • If the product remains in solution, transfer the aqueous mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.

References

  • BenchChem. (n.d.). Managing solvent effects in fluoropyridine reactions.
  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • ResearchGate. (n.d.). Screening and optimization of the reaction conditions.
  • (2025). This compound: A Key Fluorinated Building Block for Innovation.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • ResearchGate. (n.d.). Spectroscopic properties of 2-hydroxypyridine and excited state anion formation.
  • ResearchGate. (n.d.). Reaction optimization conditions for 5.
  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity.
  • Wikipedia. (n.d.). Solvent.
  • ACS Publications. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
  • YouTube. (2021). Solvent Dielectric Effects on Reaction Mechanisms.
  • Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.

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Technical Support Center: Navigating the Regioselectivity of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-fluoro-5-hydroxypyridine. This versatile building block presents unique challenges and opportunities in chemical synthesis due to its distinct electronic and structural properties. This guide is designed to provide you with in-depth, field-proven insights to help you navigate and control the regioselectivity of your reactions, ensuring predictable and high-yield outcomes.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound is governed by the interplay of the electron-withdrawing fluorine atom, the electron-donating hydroxyl group, and the inherent electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack compared to benzene.[1][2][3] This intricate electronic environment often leads to challenges in achieving the desired regioselectivity.

Here, we break down the common reaction types and provide troubleshooting strategies to steer your reactions toward the intended products.

Frequently Asked Questions (FAQs)

Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. At which position should I expect the substitution to occur?

In nucleophilic aromatic substitution (SNAr) reactions, the pyridine ring is activated towards nucleophilic attack at the positions ortho and para (C2 and C4) to the ring nitrogen. This is because the anionic intermediate (a Meisenheimer-like complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[4][5] In this compound, the fluorine atom at the C2 position is an excellent leaving group, making this the most probable site for nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context.[6][7][8]

Q2: My electrophilic aromatic substitution (EAS) reaction is not proceeding as expected. Why is this and how can I improve it?

Electrophilic aromatic substitution on pyridine is inherently difficult due to the electron-deficient character of the ring.[1][2] The ring nitrogen's electronegativity reduces the ring's nucleophilicity. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring.[4] To overcome this, a common strategy is the conversion of the pyridine to a pyridine-N-oxide. This modification increases the electron density of the ring, making it more susceptible to electrophilic attack, and typically directs substitution to the C4 position.[4]

Q3: I am observing a mixture of N-alkylation and O-alkylation products when reacting this compound with an alkyl halide. How can I selectively obtain one over the other?

The hydroxyl group of this compound exists in equilibrium with its pyridone tautomer. This ambident nucleophilic nature can lead to both N- and O-alkylation.[9][10] The outcome of the reaction is highly dependent on the reaction conditions.

  • For selective N-alkylation: The use of a strong base in a polar aprotic solvent like DMF typically favors N-alkylation.[11]

  • For selective O-alkylation: Employing a silver salt of the pyridone in a non-polar solvent like benzene has been shown to favor O-alkylation.[11] The choice of the alkylating agent is also crucial; "hard" electrophiles like dimethyl sulfate tend to favor O-alkylation, while "soft" electrophiles like methyl iodide favor N-alkylation.[12]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common regioselectivity problems encountered during experiments with this compound.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom Potential Cause Troubleshooting & Optimization Strategies
Mixture of isomers (substitution at other positions) Steric Hindrance: A bulky nucleophile may have difficulty accessing the C2 position.* Consider using a less sterically demanding nucleophile if possible.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the reaction's regioselectivity.[4]* Screen a range of solvents with varying polarities (e.g., THF, DMF, DMSO, Dioxane).
Low yield of the desired C2-substituted product Insufficiently activated ring: While the fluorine at C2 is a good leaving group, the overall reactivity can sometimes be low.* Increase the reaction temperature gradually. Many SNAr reactions on fluoropyridines require elevated temperatures (80-150 °C).[5]
Weak Nucleophile: The nucleophile may not be strong enough to initiate the substitution.* If using an alcohol or amine, ensure complete deprotonation with a suitable base (e.g., NaH, KHMDS).
Issue 2: Unwanted Side Reactions at the Hydroxyl Group
Symptom Potential Cause Troubleshooting & Optimization Strategies
Reaction at the -OH group instead of the desired C-F substitution Deprotonation of the hydroxyl group: The hydroxyl group is acidic and can be deprotonated by the base intended for the nucleophile, leading to undesired O-functionalization.* Protecting Group Strategy: Protect the hydroxyl group before carrying out the SNAr reaction. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.[13][14][15] The choice of protecting group should be orthogonal to the reaction conditions.[13]
Tautomerization to the pyridone form: The pyridone tautomer can react at the nitrogen or oxygen atom.* Carefully control the reaction conditions (base, solvent, temperature) to favor the desired reactivity.

Experimental Protocols

Protocol 1: Regioselective C2-Amination via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[16][17][18][19] This method can be adapted for the selective amination of this compound, often after protecting the hydroxyl group.

Step-by-Step Methodology:

  • Protection of the Hydroxyl Group: In an inert atmosphere, dissolve this compound in an anhydrous solvent (e.g., THF or DCM). Add a suitable base (e.g., triethylamine or imidazole) followed by the protecting group precursor (e.g., TBDMSCl). Stir at room temperature until the reaction is complete (monitor by TLC). Purify the protected intermediate.

  • Buchwald-Hartwig Amination: To a flame-dried flask under an inert atmosphere, add the protected 2-fluoro-5-(protected-oxy)pyridine, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or K3PO4). Add an anhydrous solvent (e.g., toluene or dioxane). Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Deprotection: After purification of the aminated product, remove the protecting group under appropriate conditions (e.g., TBAF for TBDMS).

Protocol 2: Regioselective C4-Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[20][21][22][23][24] To achieve C4-functionalization of this compound, a common strategy involves introducing a leaving group at the C4 position.

Step-by-Step Methodology:

  • Introduction of a Leaving Group at C4: This can be a multi-step process, potentially involving nitration at C3 followed by reduction and diazotization to introduce a halide. A more direct approach might involve directed ortho-metalation if a suitable directing group is present.

  • Suzuki-Miyaura Coupling: In an inert atmosphere, combine the C4-functionalized pyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., Na2CO3 or K3PO4) in a suitable solvent system (e.g., toluene/water or dioxane/water). Heat the reaction mixture until completion.

Visualizing Reaction Pathways

Decision Tree for Regioselective Functionalization

G start Starting Material: This compound reaction_type Desired Reaction Type? start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas EAS oh_reaction Reaction at Hydroxyl Group reaction_type->oh_reaction OH protect_oh Protect Hydroxyl Group snar->protect_oh activate_ring Form Pyridine-N-Oxide eas->activate_ring choose_base_solvent Select Base and Solvent (e.g., strong base/polar aprotic for N-alkylation) oh_reaction->choose_base_solvent c2_sub Target: C2-Substitution c4_sub Target: C4-Substitution n_alkylation Target: N-Alkylation o_alkylation Target: O-Alkylation protect_oh->c2_sub Proceed with SNAr activate_ring->c4_sub Proceed with EAS choose_base_solvent->n_alkylation choose_base_solvent->o_alkylation

Caption: A decision-making workflow for achieving regioselective reactions.

Competing Pathways: N- vs. O-Alkylation

Caption: Factors influencing the N- versus O-alkylation of this compound.

References

  • Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed Central. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][25]naphthyrin-5(6H)-one. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

dealing with moisture sensitivity of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-5-hydroxypyridine

Welcome to the technical support center for this compound (CAS: 55758-32-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. Given its utility in synthesizing novel therapeutic agents and agrochemicals, understanding its reactivity and handling requirements is paramount for experimental success.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning its primary handling challenge: moisture sensitivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound.

Q1: Why is this compound considered moisture-sensitive?

A1: The moisture sensitivity stems from the electronic properties of the pyridine ring, which is activated by the highly electronegative fluorine atom at the C2 position. This makes the carbon atom to which it is attached highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. Water, and especially the hydroxide ion (OH⁻), can act as a nucleophile, attacking this position and displacing the fluoride ion. This reaction is often faster for fluoropyridines compared to their chloro- or bromo- counterparts, making them highly reactive intermediates.[2] The presence of the hydroxyl group at the C5 position further modulates the electronic nature of the ring system.

Q2: How should I properly store this compound?

A2: Proper storage is the first line of defense against degradation. The compound should be stored under inert, anhydrous conditions.

  • Short-Term (In-Use): Store in a desiccator with a fresh desiccant (e.g., Drierite). For frequent use, consider transferring an aliquot to a smaller vial to protect the main stock bottle from repeated exposure to atmospheric moisture.

  • Long-Term: For optimal stability, store in a freezer (-20°C) under a positive pressure of an inert gas like argon or nitrogen.[3] Ensure the container is tightly sealed with a high-quality, moisture-resistant cap (e.g., with a PTFE liner). Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Q3: What are the visible signs of degradation in my sample?

A3: While analytical confirmation is necessary, visual cues can indicate potential moisture contamination and degradation.

  • Appearance: Pure this compound is typically an off-white to light-colored solid.[4] Degradation may lead to discoloration (e.g., turning yellow or brown) or a change in texture, such as clumping or the appearance of a sticky or oily residue.

  • Solubility: Significant degradation may alter the compound's solubility profile in your chosen reaction solvent.

Q4: How can I analytically confirm if my this compound has degraded?

A4: If you suspect degradation, several analytical techniques can provide definitive confirmation:

  • ¹H NMR: Compare the spectrum of your sample to a reference spectrum. The appearance of new aromatic signals or a change in the integration values of existing peaks suggests the formation of byproducts.

  • ¹⁹F NMR: This is a highly sensitive method. The signal corresponding to the C2-fluorine will decrease in intensity or disappear entirely upon hydrolysis, while new fluorine-containing impurity peaks may appear if other side reactions occur.

  • LC-MS: This is an excellent tool for detecting the parent compound and potential degradation products. The primary degradation product from hydrolysis, 2,5-dihydroxypyridine, will have a different retention time and a molecular weight of 111.04 g/mol , compared to the parent's 113.09 g/mol .[5]

Q5: Can I still use a sample of this compound that shows signs of minor degradation?

A5: It is strongly discouraged. Using a degraded sample will introduce impurities into your reaction, leading to lower yields, complex purification challenges, and potentially misleading biological data. If the material is critical and cannot be replaced immediately, purification before use is mandatory. See the Troubleshooting Guide for a repurification protocol.

Part 2: Troubleshooting Guide for Experimental Applications

This section provides solutions to specific problems encountered during experiments involving this compound.

Problem 1: Low or No Yield in a Nucleophilic Substitution Reaction

Scenario: You are performing a reaction to displace the fluorine atom with a nitrogen or oxygen nucleophile, but you observe low conversion of your starting material and a significant amount of a polar, water-soluble byproduct.

  • Plausible Cause: Your this compound starting material was likely compromised by moisture, or the reaction itself was not performed under sufficiently anhydrous conditions. Water/hydroxide competed with your desired nucleophile, leading to the formation of 2,5-dihydroxypyridine as the major byproduct.

  • Proposed Solution & Protocol:

    • Verify Reagent Quality: First, check the purity of your this compound stock via LC-MS or NMR. If it is degraded, acquire a fresh, high-purity batch.[1][6]

    • Ensure Anhydrous Reaction Conditions:

      • Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

      • Use freshly distilled or commercially available anhydrous solvents. Solvents from sure-seal bottles are recommended. Even "anhydrous" grade solvents can accumulate water over time after being opened.[2]

      • Run the reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.

    • Purification of Contaminated Reagent (If Necessary): If a new batch is unavailable, you may attempt to purify the existing stock. Sublimation under high vacuum can be effective for removing non-volatile impurities. Alternatively, recrystallization from a suitable anhydrous solvent system (e.g., toluene/heptane) may be attempted, but this carries the risk of further exposure to trace moisture. The efficacy of purification must be confirmed analytically before use.

  • Preventative Measures: Implement a strict anhydrous handling protocol for all moisture-sensitive reagents and solvents in your workflow.

Problem 2: Appearance of Unexpected Byproducts in Reaction Mixture

Scenario: Your reaction (e.g., O-alkylation of the hydroxyl group) produces the desired product, but also a significant side product that you cannot identify, complicating purification.

  • Plausible Cause: Trace moisture in the this compound starting material led to partial hydrolysis. The resulting 2,5-dihydroxypyridine impurity then participated in the reaction alongside the starting material, leading to undesired byproducts. For example, in an O-alkylation, both hydroxyl groups on the impurity could be alkylated.

  • Proposed Solution & Protocol:

    • Characterize the Byproduct: Use LC-MS and HRMS to determine the molecular weight of the byproduct.[7] This can help confirm if it originates from the 2,5-dihydroxypyridine impurity.

    • Optimize Chromatography: Develop a robust chromatographic method (e.g., flash column chromatography with a fine-tuned solvent gradient) to separate your desired product from the more polar byproducts.[8]

    • Re-run with Pure Reagent: The most reliable solution is to repeat the reaction using a fresh, confirmed-pure batch of this compound under strict anhydrous conditions as described in Problem 1.

  • Preventative Measures: Always run a quick purity check (e.g., TLC or rapid LC-MS) on moisture-sensitive reagents before committing them to a large-scale or complex reaction.

Workflow for Handling Moisture-Sensitive Reagents

The following diagram illustrates the best-practice workflow for receiving, storing, and using this compound to maintain its integrity.

G cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use cluster_2 Reaction Setup Receive Receive New Bottle Inspect Inspect Seal Integrity Receive->Inspect Store Store in Freezer (-20°C) Under Inert Atmosphere Inspect->Store Seal OK Contact Supplier Contact Supplier Inspect->Contact Supplier Seal Broken Warm Warm to Room Temp (in Desiccator) Store->Warm Transfer Transfer to Glovebox or Inert Gas Manifold Warm->Transfer Aliquot Weigh Required Aliquot into Dry Reaction Vessel Transfer->Aliquot Reseal Quickly Reseal & Purge Stock Bottle with Inert Gas Aliquot->Reseal AddSolvent Add Anhydrous Solvent via Syringe Reseal->Store Return to Freezer Reseal->AddSolvent Reaction Proceed with Reaction Under Inert Atmosphere AddSolvent->Reaction

Caption: Workflow for handling this compound.

Part 3: Key Data and Properties

This table summarizes essential information for the safe and effective use of this compound.

PropertyData / RecommendationReference(s)
CAS Number 55758-32-2[9]
Molecular Formula C₅H₄FNO[4]
Molecular Weight 113.09 g/mol [5]
Appearance Solid (off-white to light yellow/brown)[4]
Melting Point 110 - 113 °C[4]
Storage Conditions Store at -20°C under a dry, inert atmosphere (Argon or Nitrogen). Keep tightly sealed.[3]
Handling Precautions Handle in a glovebox or under an inert gas stream. Use oven-dried glassware and anhydrous solvents. Avoid inhalation and contact with skin and eyes.[10][11]
Primary Degradation Path Nucleophilic substitution of fluorine by water/hydroxide to form 2,5-dihydroxypyridine.[2]
Compatible Solvents Anhydrous DMSO, DMF, NMP, THF, Dioxane, Acetonitrile.[2][4]
Purity Analysis ¹H NMR, ¹⁹F NMR, LC-MS.

References

  • From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem, NIH. [Link]

  • MSDS of 2-Fluoro-5-formylpyridine. Capot Chemical Co., Ltd. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, ACS Publications. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • 2-Fluoro-6-phenylpyridine. Organic Syntheses. [Link]

  • 5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864. PubChem, NIH. [Link]

  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. PMC, NIH. [Link]

  • Preparation method of fluoropyridine compounds.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC, NIH. [Link]

  • Degradation mechanism study of fluoroquinolones in UV/Fe2+/peroxydisulfate by on-line mass spectrometry. PubMed, NIH. [Link]

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One. [Link]

Sources

Technical Support Center: Optimization of Workup Procedures for 2-Fluoro-5-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoro-5-hydroxypyridine and its derivatives. The unique physicochemical properties of this valuable building block present specific challenges during reaction workup and purification. This document is structured to provide clear, actionable solutions to common problems, moving from high-level frequently asked questions to detailed, scenario-based troubleshooting.

Part 1: Understanding the Molecule: Core Physicochemical Properties

Before optimizing a workup, it is crucial to understand the behavior of this compound. Its structure combines a weakly basic pyridine nitrogen with a weakly acidic hydroxyl group, making it amphoteric. The electron-withdrawing fluorine atom modulates the pKa values of both functional groups, influencing solubility under different pH conditions.[1][2]

PropertyValue / DescriptionSignificance for Workup
Molecular Formula C₅H₄FNOLow molecular weight, suggesting potential volatility under high vacuum.
Appearance Pale cream to brown solidColor may indicate purity; darker colors can suggest degradation or impurities.[3]
pKa (predicted) 8.77[4]Refers to the pyridinium ion. The pyridine nitrogen is basic and will be protonated under acidic conditions (pH < ~7), increasing aqueous solubility.
Acidity The 5-hydroxyl group is phenolic and thus weakly acidic.The hydroxyl group will be deprotonated under basic conditions (pH > ~10), forming a phenoxide and increasing aqueous solubility.
Solubility Soluble in organic solvents like DMSO and ethanol.[4]Limited solubility in nonpolar solvents like hexane. Good solubility in common extraction solvents like ethyl acetate (EtOAc) and dichloromethane (DCM) when in its neutral form.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification of this compound reaction products.

Q1: Why do I get persistent emulsions during the liquid-liquid extraction of my this compound derivative?

A1: Emulsion formation is a classic problem with amphoteric molecules like pyridinols. The molecule can act as a surfactant, stabilizing the interface between the organic and aqueous layers. This is particularly common near the isoelectric point where both acidic and basic sites are partially ionized. Residual catalysts or bases (e.g., carbonates, hydroxides) can also exacerbate this issue.

Q2: My product is soluble in the organic layer, but my yield after extraction is very low. Where did my product go?

A2: The most likely cause is incorrect pH control of the aqueous phase. If your derivative retains the basic pyridine nitrogen, an acidic workup (e.g., quenching with HCl or washing with NH₄Cl) will protonate the nitrogen, rendering the compound highly water-soluble.[5] Conversely, if your product has an acidic proton and the aqueous phase is too basic, it will partition into the aqueous layer as a salt. Always check the pH of your aqueous layer after an extraction and perform a back-extraction of the aqueous layers if you suspect product loss.

Q3: Why does my purified product show significant tailing or streaking on a silica gel TLC plate and during column chromatography?

A3: This is a common issue for pyridine-containing compounds. The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor chromatographic performance. The solution is to add a small amount of a competitive base to your eluent, such as triethylamine (0.1-1%) or ammonia (e.g., using a mobile phase saturated with ammonia), to saturate these acidic sites and allow your compound to elute cleanly.[6]

Q4: Can I remove high-boiling polar aprotic solvents like DMF or DMSO during the workup?

A4: Yes, these solvents can be removed with a diligent aqueous wash. Since they are highly water-soluble, performing multiple washes (3-5 times) with a significant volume of water or brine is effective. A good rule of thumb is to wash the organic layer with a volume of water equal to the volume of the organic layer for each wash.[6] For larger scales, this can generate significant aqueous waste, and alternative workup procedures or solvent choices should be considered.

Part 3: Troubleshooting Guide: Scenario-Based Solutions

This guide provides a systematic approach to resolving specific issues encountered during the workup of reactions involving this compound.

Scenario 1: Workup of an O-Alkylation Reaction

Reaction: this compound + Alkyl Halide + K₂CO₃ in DMF Expected Product: 2-Fluoro-5-(alkoxy)pyridine

Problem-Cause-Solution Table
Observed ProblemPotential Cause(s)Recommended Solution(s)
Persistent Emulsion - Reaction mixture not fully quenched.- pH is near the pKa of the product.- High concentration of salts.- Add saturated NaCl solution (brine) to "break" the emulsion.- Filter the entire biphasic mixture through a pad of Celite.- If possible, allow the separatory funnel to stand for an extended period (30+ min).- For small scales, centrifugation can be effective.
Low Product Recovery - Product protonated and lost to an acidic aqueous phase.- Incomplete extraction from the aqueous phase.- Ensure the aqueous phase is basic (pH 8-9) before extraction to keep the pyridine nitrogen neutral.- Extract the aqueous phase multiple times (3x with fresh organic solvent).- If an acidic wash was performed, basify the acidic aqueous layer to pH > 8 and re-extract to recover any lost product.
Final Product is Contaminated with DMF - Insufficient aqueous washing.- Dilute the initial organic extract with a suitable solvent (e.g., EtOAc).- Wash the organic layer repeatedly with water (at least 3-5 times).[6]- A final wash with brine helps to remove residual water from the organic phase.
Product is an Oil but Should be a Solid - Residual solvent (DMF, EtOAc, etc.).- Presence of impurities (e.g., unreacted alkyl halide).- Dry the product under high vacuum for an extended period.- Re-purify via flash chromatography, ensuring complete removal of solvent fractions.- Consider recrystallization or trituration with a non-polar solvent like hexane or pentane to induce crystallization and remove soluble impurities.
Optimized Workup Protocol: O-Alkylation of this compound
  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Pour the DMF solution into a separatory funnel containing water (approx. 10x the volume of DMF).

  • Initial Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc). Combine the organic layers.

    • Rationale: This step moves the desired neutral ether product into the organic phase while the inorganic base (K₂CO₃) and DMF begin to partition into the aqueous phase.

  • Aqueous Washing (DMF Removal): Wash the combined organic layers sequentially with water (3-5 times) and then once with saturated brine.

    • Rationale: The repeated water washes are critical for removing the high-boiling DMF solvent.[6] The final brine wash helps to break any minor emulsions and removes bulk water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Rationale: Removal of all water is essential to obtain a clean crude product and prevent issues in subsequent steps.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Column Packing and Eluent: Use a hexane/EtOAc gradient. Critically, add 0.5% triethylamine (Et₃N) to the eluent mixture to prevent peak tailing of the basic pyridine product.

    • Rationale: The basic additive deactivates acidic sites on the silica, ensuring a sharp, symmetrical peak for the product.[6]

Workup Decision Workflow

This diagram outlines the logical flow for choosing an appropriate workup strategy based on product properties.

Workup_Decision_Tree start Reaction Complete product_stability Is the product stable to acid and base? start->product_stability acid_base_workup Perform Acid-Base Extraction (See Protocol Below) product_stability->acid_base_workup  Yes direct_extraction Perform Direct Extraction (Aqueous Wash) product_stability->direct_extraction  No purification Purify Crude Product (Chromatography / Recrystallization) acid_base_workup->purification product_neutral Is the product neutral? direct_extraction->product_neutral product_basic Extract under basic conditions (pH 8-9) product_neutral->product_basic  No, Basic product_acidic Extract under acidic conditions (pH 4-5) product_neutral->product_acidic  No, Acidic direct_extraction_protocol Wash with water/brine only product_neutral->direct_extraction_protocol  Yes product_basic->purification product_acidic->purification final_product Pure Product purification->final_product direct_extraction_protocol->purification

Caption: Decision tree for selecting an optimal workup strategy.

Part 4: Advanced Protocols & Methodologies

Protocol: Acid-Base Extraction for Purification of a Basic 2-Fluoro-5-(alkoxy)pyridine Derivative

This method is highly effective for separating the basic product from non-basic impurities. Do not use this method if your product contains acid-labile functional groups.

  • Dissolution: After the initial quench and removal of any high-boiling solvents, dissolve the crude residue in a suitable organic solvent (e.g., EtOAc, DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl).

    • Rationale: The basic pyridine nitrogen is protonated to form a hydrochloride salt, which is soluble in the aqueous HCl layer. Non-basic impurities remain in the organic layer.

  • Separation of Impurities: The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the pH is > 8. Ensure the solution remains cool.

    • Rationale: The base neutralizes the hydrochloride salt, deprotonating the pyridine nitrogen and regenerating the neutral, organic-soluble product.

  • Product Re-extraction: Extract the now-basic aqueous layer three times with fresh organic solvent (EtOAc or DCM).

  • Final Wash and Dry: Combine the organic layers, wash once with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Principle of Acid-Base Extraction

The following diagram illustrates how pH changes manipulate the solubility of a basic pyridine derivative to achieve separation.

AcidBaseExtraction cluster_0 Step 1: Acidic Extraction (pH ~1) cluster_1 Step 2: Basification & Re-extraction (pH ~9) org_layer1 Organic Layer (Non-Basic Impurities) aq_layer1 Aqueous Layer (1M HCl) (Protonated Product: R-Py-H⁺ Cl⁻) discard Discard org_layer1->discard aq_layer2 Aqueous Layer (Salts: NaCl) aq_layer1->aq_layer2 Basify w/ NaOH, add fresh organic solvent org_layer2 Organic Layer (Neutral Product: R-Py) aq_layer1->org_layer2 pure Pure Product org_layer2->pure crude Crude Mixture in Organic Solvent crude->org_layer1 Extract w/ 1M HCl crude->aq_layer1

Caption: Workflow for purification via acid-base liquid-liquid extraction.

References

  • St. Martin, D. E., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9046–9053. [Link]

  • Levin, V. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13646–13651. [Link]

  • Aaltonen, O., et al. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S.
  • Specialty Chemicals. (2025). This compound: A Key Fluorinated Building Block for Innovation. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1059. [Link]

  • Gladysz, J. A. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. Journal of the American Chemical Society, 129(19), 6338-6348. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (2007). Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. Retrieved from [Link]

  • Ciba-Geigy Ag. (2007). Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature, 167(4238), 119-120. [Link]

  • National Center for Biotechnology Information. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 65(13), 9036–9044. [Link]

Sources

Technical Support Center: Accelerating the Synthesis of 2-Fluoro-5-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-hydroxypyridine and its derivatives. These fluorinated heterocyclic compounds are crucial building blocks in the development of novel pharmaceuticals and agrochemicals, prized for their ability to modulate biological activity and improve metabolic stability.[1] However, their synthesis can be plagued by slow reaction times, leading to inefficiencies in discovery and development pipelines.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome kinetic barriers and accelerate your synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed, effective decisions in the lab.

Part 1: Troubleshooting Guide - When Your Reaction Stalls

This section addresses specific, common problems that lead to slow or incomplete reactions. The question-and-answer format is designed to help you quickly diagnose and solve issues you may be encountering in real-time.

Q1: My C-O cross-coupling reaction to form the ether linkage is incomplete after 24 hours. What are the most likely causes and how do I fix it?

Answer: An incomplete C-O cross-coupling, such as a Buchwald-Hartwig or Ullmann-type reaction, is a frequent bottleneck. The cause often lies within the catalytic cycle. Here is a systematic approach to troubleshooting:

Step 1: Evaluate the Catalyst and Ligand System. The palladium catalyst and its coordinating ligand are the heart of the reaction.[2]

  • Catalyst Activity: Has the Pd(II) precatalyst been efficiently reduced to the active Pd(0) species?[3] Inefficient reduction leads to lower catalytic activity.[3] Consider adding a reducing agent or using a pre-formed Pd(0) catalyst. Ensure your catalyst hasn't degraded due to improper storage.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often essential. They facilitate the rate-determining reductive elimination step, which forms the C-O bond.[4] If you are using a simpler ligand like PPh₃, switching to a biarylphosphine ligand could dramatically increase the reaction rate.

  • Catalyst Loading: While higher loading can increase rates, it also increases cost and potential metal contamination. Before increasing the loading, ensure all other parameters are optimized. A loading of 0.5-2 mol% is typical for efficient systems.[5]

Step 2: Check the Base and Solvent. The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle.

  • Base Strength & Solubility: The base must be strong enough to deprotonate the hydroxyl group of the pyridine but not so strong that it causes side reactions. A common issue is the insolubility of inorganic bases like K₂CO₃ or Cs₂CO₃. Using a soluble organic base like KHMDS or NaOtBu, or switching to a more polar solvent like dioxane or t-amyl alcohol, can significantly improve performance.

  • Solvent Purity: Ensure your solvent is anhydrous. Water can hydrolyze the catalyst and reactants, effectively killing the reaction.

Step 3: Assess the Reaction Temperature. Many cross-coupling reactions have a significant activation energy barrier.[6][7]

  • Insufficient Heat: If you are running the reaction at 80 °C, a modest increase to 100-110 °C (solvent permitting) can substantially accelerate the rate.

  • Microwave Synthesis: For a rapid and efficient solution, consider switching to microwave-assisted synthesis. Microwave irradiation can provide localized, superheating effects that dramatically reduce reaction times from hours to minutes.[8][9]

Below is a troubleshooting workflow to guide your decisions.

G start Reaction Stalled/Incomplete cat_check Is the Catalyst/Ligand System Optimized? start->cat_check base_check Is the Base & Solvent Correct? cat_check->base_check Yes cat_solution Action: 1. Use fresh Pd(II) precatalyst. 2. Switch to a bulky biarylphosphine ligand (e.g., SPhos). 3. Consider a pre-formed Pd(0) catalyst. cat_check->cat_solution No temp_check Is the Temperature Sufficient? base_check->temp_check Yes base_solution Action: 1. Switch to a more soluble base (e.g., NaOtBu). 2. Ensure solvent is anhydrous. 3. Use a more polar aprotic solvent (e.g., dioxane). base_check->base_solution No success Reaction Accelerated temp_check->success Yes temp_solution Action: 1. Increase conventional heating to 100-120°C. 2. Switch to Microwave-Assisted Synthesis. temp_check->temp_solution No cat_solution->success base_solution->success temp_solution->success G cluster_params Reaction Parameters cluster_outcome Reaction Outcome Catalyst Catalyst System (Pd Source + Ligand) Rate Reaction Rate (Time) Catalyst->Rate Yield Yield & Purity Catalyst->Yield Base Base (Strength & Solubility) Base->Rate Base->Yield Solvent Solvent (Polarity & Purity) Solvent->Rate Solvent->Yield Temperature Temperature (Conventional vs. Microwave) Temperature->Rate Temperature->Yield

Fig 2. Influence of parameters on reaction outcome.
Q4: Can flow chemistry be used to optimize and accelerate these reactions?

Answer: Yes, flow chemistry is an excellent advanced technique for this purpose. By pumping reactants through a heated, catalyst-packed column, continuous flow systems offer precise control over reaction parameters like residence time, temperature, and stoichiometry. [11]This allows for rapid optimization and can lead to higher yields and purity compared to batch processing. It is particularly advantageous for scaling up a reaction once optimal conditions are found. [11]

Part 3: Protocols & Data

To provide a practical starting point, this section includes a general protocol for microwave-assisted synthesis and a data table comparing different catalytic systems.

Experimental Protocol: General Procedure for Microwave-Assisted Buchwald-Hartwig C-O Coupling

This is a representative protocol and should be optimized for specific substrates.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-fluoro-5-halopyridine (1.0 mmol), the alcohol coupling partner (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the vial.

  • Sealing and Reaction: Seal the vial with a septum cap. Place it in the cavity of a microwave reactor.

  • Microwave Conditions: Irradiate the mixture at a constant temperature of 120 °C for 20 minutes, with magnetic stirring.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Fluoro-5-alkoxypyridine derivative.

Data Table: Comparison of Catalytic Systems

The following table summarizes typical results for the C-O coupling of 2-fluoro-5-bromopyridine with 1-butanol, demonstrating the impact of ligand choice and heating method on reaction time and yield.

Entry Pd Source (2 mol%) Ligand (4 mol%) Base Solvent Method (Temp.) Time Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃TolueneConventional (110°C)24 h35
2Pd(OAc)₂XantphosK₂CO₃TolueneConventional (110°C)18 h72
3Pd₂(dba)₃XPhosCs₂CO₃DioxaneConventional (110°C)8 h91
4Pd₂(dba)₃ XPhos Cs₂CO₃ Dioxane Microwave (120°C) 20 min 94

Data are representative and compiled based on principles from palladium-catalyzed cross-coupling literature. [3][4][5]

References

  • Cenname, A. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • BTC Chemical (2025). What are the catalysts used in the synthesis of Pyridine Series compounds?. BTC Blog. Available at: [Link]

  • Kaur, N. (2018). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health (NIH). Available at: [Link]

  • Loh, Y. Y. et al. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Chemistry – A European Journal. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts. Available at: [Link]

  • Singh, S. et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Black, D. A. et al. (2014). Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Nguyen, T. T. et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Plater, M. J. et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Brainly (2017). Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to speed up these reactions?. Available at: [Link]

  • Chemistry For Everyone (2025). Why Do Organic Compounds Have Slow Reaction Rates?. YouTube. Available at: [Link]

  • Wang, Y. et al. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry. Available at: [Link]

  • Quora (2017). Why are organic compound reactions usually slower than ionic compounds?. Available at: [Link]

  • Pipzine Chemicals (n.d.). This compound Supplier & Manufacturer in China. Available at: [Link]

  • ResearchGate (2025). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • CNKI (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: A Key Fluorinated Building Block for Innovation. Available at: [Link]

  • Reddit (2021). need help on how to recognize which reaction is slower/faster. r/chemhelp. Available at: [Link]

  • Frey, V. et al. (2016). Microwave-assisted FLP-catalyzed hydrogenations. Dalton Transactions. Available at: [Link]

  • ResearchGate (n.d.). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Available at: [Link]

  • Google Patents (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Mossine, A. V. et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]

  • Asian Journal of Chemistry (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]

  • MDPI (2024). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Available at: [Link]

  • MDPI (2020). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Available at: [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the structural elucidation of heterocyclic compounds is of paramount importance. 2-Fluoro-5-hydroxypyridine, a key building block, presents a unique substitution pattern on the pyridine ring that significantly influences its chemical reactivity and biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a comparative discussion with related pyridine derivatives, and detailed experimental protocols to ensure data integrity and reproducibility.

The Decisive Role of NMR in Structural Verification

NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom within a molecule.[2] For a substituted pyridine like this compound, key NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the electronic effects of the fluorine and hydroxyl substituents. The electronegative fluorine atom and the electron-donating hydroxyl group exert opposing electronic influences, making a thorough NMR analysis essential for confirming the precise substitution pattern and understanding the molecule's electronic architecture.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is common for compounds containing hydroxyl groups, as it allows for the observation of the exchangeable hydroxyl proton.[3][4]

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.30 - 7.40dddJ(H3-H4) ≈ 8.8, J(H3-F) ≈ 4.0, J(H3-H6) ≈ 3.0
H-47.45 - 7.55ddJ(H4-H3) ≈ 8.8, J(H4-F) ≈ 8.5
H-67.90 - 8.00dJ(H6-H3) ≈ 3.0
OH9.80 - 10.00br s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the concentration and temperature. The hydroxyl proton signal is often broad and may not show coupling.

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆

CarbonChemical Shift (δ, ppm)Coupling to ¹⁹F (J, Hz)
C-2158.0 - 160.0¹J(C-F) ≈ 230-240
C-3120.0 - 122.0³J(C-F) ≈ 4-6
C-4125.0 - 127.0²J(C-F) ≈ 20-25
C-5145.0 - 147.0⁴J(C-F) ≈ 2-4
C-6135.0 - 137.0³J(C-F) ≈ 10-15

Note: The carbon attached to fluorine (C-2) exhibits a large one-bond coupling constant (¹J(C-F)). Long-range couplings to fluorine are also observed for the other carbon atoms.

Comparative Analysis: Understanding Substituent Effects

The chemical shifts and coupling constants in substituted pyridines are governed by the interplay of inductive and resonance effects of the substituents.[5] By comparing the NMR data of this compound with that of simpler, related molecules, we can gain valuable insights into these effects.

Comparison with 2-Fluoropyridine and 3-Hydroxypyridine:

  • 2-Fluoropyridine: The fluorine at the C-2 position strongly deshields the adjacent protons and carbons due to its high electronegativity. The ¹H NMR spectrum of 2-fluoropyridine in CDCl₃ shows signals at approximately 8.23 (H-6), 7.78 (H-4), 7.18 (H-5), and 6.93 (H-3) ppm.[6]

  • 3-Hydroxypyridine: The hydroxyl group at the C-3 position is an electron-donating group through resonance, which tends to shield the ortho and para positions. In DMSO-d₆, the proton signals of 3-hydroxypyridine appear around 8.36 (H-2), 8.15 (H-6), 7.32 (H-4), and 7.26 (H-5) ppm.[7]

In this compound, the electron-withdrawing nature of the fluorine at C-2 and the electron-donating nature of the hydroxyl group at C-5 create a unique electronic environment. The fluorine atom's influence leads to a significant downfield shift of the C-2 carbon, which is also split into a doublet by the fluorine. The hydroxyl group's effect is most pronounced at the ortho (C-4, C-6) and para (C-2) positions. This push-pull electronic system influences the reactivity and potential biological interactions of the molecule.

Experimental Protocols for High-Quality NMR Data

Acquiring reliable and reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[8][9][10]

Step-by-Step Sample Preparation
  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be employed.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing and Interpretation

DataProcessing FID Acquire FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (e.g., residual solvent peak) Baseline->Reference Integrate Integration (¹H) Reference->Integrate For ¹H PeakPick Peak Picking (¹H & ¹³C) Reference->PeakPick Analysis Spectral Analysis (Assign peaks, measure J) Integrate->Analysis PeakPick->Analysis

Caption: Logical workflow for NMR data processing and analysis.

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.[12]

  • Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[13]

  • Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the exact chemical shift of each peak is determined.

  • Spectral Analysis: The final step involves assigning each signal to a specific proton or carbon in the molecule and measuring the coupling constants to elucidate the connectivity.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of this compound provides a definitive structural fingerprint, crucial for its application in research and development. By understanding the influence of the fluoro and hydroxyl substituents on the NMR parameters and by adhering to rigorous experimental protocols, researchers can ensure the identity and purity of this important building block, thereby accelerating the pace of innovation in drug discovery and materials science.

References

  • Duddeck, H. Substituent Effects on 13C Chemical Shifts in Aliphatic and Aromatic Compounds. In Topics in Stereochemistry; Eliel, E. L., Wilen, S. H., Eds.; John Wiley & Sons, 1986; Vol. 16, pp 219-385.
  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. Georgia Tech NMR Center. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation; 2018. [Link]

  • University of Pretoria. CHAPTER 5 NMR SPECTROSCOPY. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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A Comparative Guide to the Reactivity of 2-Fluoro-5-hydroxypyridine and 2-Chloro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, substituted pyridines are foundational building blocks. Among these, 2-halo-5-hydroxypyridines serve as versatile intermediates, particularly in the synthesis of complex molecular architectures. The choice between a fluoro- or chloro-substituent at the 2-position can profoundly influence synthetic strategy and outcomes. This guide provides an in-depth comparison of the reactivity of 2-Fluoro-5-hydroxypyridine and 2-Chloro-5-hydroxypyridine, with a focus on the underlying principles that govern their chemical behavior and practical applications for research and development professionals.

Foundational Principles: Electronic Effects and Tautomerism

Before delving into comparative reactivity, it is crucial to understand the inherent chemical nature of these substrates. The reactivity of the pyridine ring is dictated by the interplay of the ring nitrogen, the hydroxyl group at the 5-position, and the halogen at the 2-position.

Tautomerism of the Hydroxypyridine Core

The 5-hydroxypyridine moiety exists in equilibrium with its pyridone tautomer. While 2-hydroxypyridine strongly favors the 2-pyridone form in most solvents, the 5-hydroxy tautomer is more significant for the compounds in this guide.[1][2][3] This equilibrium is solvent-dependent but critically influences the electron density of the ring and the availability of the hydroxyl group for reactions. For the purpose of discussing reactivity at the C2-position, we will primarily consider the 5-hydroxy tautomer.

The "Element Effect" in Heteroaromatic Systems

The choice of halogen at the 2-position is the primary determinant of reactivity in many key transformations, most notably in Nucleophilic Aromatic Substitution (SNAr). The reactivity order of halogens in SNAr reactions is often inverted compared to aliphatic SN2 reactions.[4] For SNAr, the typical reactivity trend is F > Cl ≈ Br > I.[4][5][6]

This "element effect" arises because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The halogen's primary role in this step is electronic; its ability to withdraw electron density via the inductive effect (-I) stabilizes the developing negative charge in the transition state and the subsequent intermediate. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thereby accelerating the rate-determining nucleophilic attack more effectively than chlorine.[5][8]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity between 2-fluoro- and 2-chloro-5-hydroxypyridine is observed in SNAr reactions. This class of reaction is paramount for introducing a wide variety of functional groups (amines, ethers, thiols, etc.) at the 2-position.

Mechanistic Overview

The SNAr reaction on a 2-halopyridine proceeds via a two-step addition-elimination mechanism. The pyridine nitrogen inherently makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. The attack at C2 is further favored by the electron-withdrawing halogen.

Caption: Generalized SNAr mechanism on a 2-halopyridine.

The stability of the Meisenheimer complex is key. For attack at the C2 position, a resonance structure can be drawn that places the negative charge directly on the electronegative ring nitrogen, providing significant stabilization.[9]

Head-to-Head Comparison: Fluoro vs. Chloro

Experimental evidence consistently demonstrates that 2-fluoropyridines are significantly more reactive in SNAr than their 2-chloro counterparts.

  • Reaction Rate: In a direct competition experiment, 2-fluoropyridine was found to react with sodium ethoxide 320 times faster than 2-chloropyridine.[10][11][12][13] This dramatic rate enhancement is attributed to the superior ability of fluorine to stabilize the transition state of the rate-determining nucleophilic addition step.[8][11]

  • Reaction Conditions: The higher reactivity of the fluoro-derivative allows SNAr reactions to be conducted under much milder conditions (e.g., lower temperatures, weaker bases).[13] This is a critical advantage when working with sensitive or complex substrates, minimizing potential side reactions and degradation.

  • Chemoselectivity: In molecules containing both fluoro- and chloro-substituents on pyridine rings, nucleophilic substitution can be selectively directed to the fluoro-position under mild conditions, leaving the chloro-group intact for subsequent transformations.[11][13]

FeatureThis compound2-Chloro-5-hydroxypyridineRationale
Relative SNAr Rate Very High (e.g., ~320x faster)[10][11]ModerateFluorine's strong inductive effect (-I) powerfully stabilizes the Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[6][8]
Typical Reaction Temp. Room Temp. to moderate heatModerate to high heatHigher activation energy for the chloro-substrate requires more thermal energy.
Base Requirement Can often proceed with mild bases (e.g., K₂CO₃)Often requires stronger bases (e.g., NaH, NaOEt)The higher electrophilicity of the C-F carbon requires less activation of the nucleophile.
Chemoselectivity High (can be displaced in the presence of Cl, Br)[11]Low (will be displaced after F)The significant rate difference allows for selective reaction at the C-F bond.

Reactivity in Palladium-Catalyzed Cross-Coupling

While SNAr highlights the superior reactivity of the fluoro-derivative, the situation is reversed in the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions rely on the oxidative addition of the C-X bond to a low-valent palladium catalyst.

The strength of the carbon-halogen bond is the dominant factor here. The C-F bond is significantly stronger than the C-Cl bond, making oxidative addition much more difficult.

FeatureThis compound2-Chloro-5-hydroxypyridineRationale
Cross-Coupling Reactivity Very Low / Requires specialized catalystsGood / Standard substrateThe high C-F bond strength presents a large energy barrier for oxidative addition. The C-Cl bond is weaker and more readily cleaved by Pd(0) catalysts.
Typical Application Primarily used for SNArVersatile for both SNAr and cross-couplingThe moderate reactivity of the C-Cl bond makes it a suitable handle for multiple synthetic strategies.

Experimental Protocols

Protocol: Comparative Amination via SNAr

This protocol outlines a representative amination reaction to illustrate the difference in required conditions.

Objective: To synthesize the corresponding 2-amino derivative from each substrate.

Workflow Diagram:

Amination_Workflow sub_f This compound cond_f K₂CO₃ (2.0 eq) 80 °C, 4-6 h sub_f->cond_f Reaction Setup A sub_cl 2-Chloro-5-hydroxypyridine cond_cl NaH (1.5 eq) 120 °C, 12-18 h sub_cl->cond_cl Reaction Setup B reagents Amine (1.2 eq) Base Solvent (e.g., DMSO) reagents->cond_f reagents->cond_cl workup Aqueous Workup & Extraction cond_f->workup TLC Monitoring cond_cl->workup TLC Monitoring purify Column Chromatography workup->purify product 2-Amino-5-hydroxypyridine purify->product

Caption: Workflow comparing amination of fluoro- and chloro-pyridines.

Methodology for this compound (Milder Conditions):

  • To a stirred solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous DMSO (5 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Methodology for 2-Chloro-5-hydroxypyridine (Forcier Conditions):

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in anhydrous DMF (5 mL) at 0 °C, add the desired amine (1.2 mmol) dropwise.

  • Stir for 30 minutes at 0 °C, then add a solution of 2-Chloro-5-hydroxypyridine (1.0 mmol) in DMF (2 mL).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and 2-Chloro-5-hydroxypyridine is a strategic one, dictated by the intended synthetic transformation.

  • Choose this compound for Nucleophilic Aromatic Substitution (SNAr): Its vastly superior reactivity allows for milder reaction conditions, shorter reaction times, and greater functional group tolerance. It is the reagent of choice for introducing N-, O-, and S-nucleophiles at the 2-position, especially in late-stage functionalization of complex molecules.

  • Choose 2-Chloro-5-hydroxypyridine for Palladium-Catalyzed Cross-Coupling: Its C-Cl bond is readily activated by palladium catalysts, making it the ideal substrate for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki or Buchwald-Hartwig amination. It also serves as a cost-effective and competent substrate for SNAr when forcing conditions are permissible.

By understanding the fundamental principles governing the reactivity of these two valuable building blocks, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic campaigns.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine. [Link]

  • Pozsgay, V., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • Lee, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Pozsgay, V., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Lee, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Um, I., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • Um, I., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

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  • Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Wang, C., et al. (2006). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. [Link]

  • El-Nahhas, A. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC - NIH. [Link]

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of 2-Fluoro-5-hydroxypyridine and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of creating effective and safe therapeutics. The introduction of a single fluorine atom can dramatically alter the biological profile of a compound, a strategy well-utilized in modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activities of 2-Fluoro-5-hydroxypyridine and its non-fluorinated analog, 5-hydroxypyridine, supported by experimental principles and data from related compounds.

The Power of a Single Atom: Why Fluorine Matters

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of unique physicochemical properties to a molecule.[1] These changes can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] Key effects of fluorination include:

  • Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This can increase the compound's half-life in the body.

  • Modulated Acidity and Basicity (pKa) : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the compound's ionization state at physiological pH.[4] This, in turn, influences its solubility, permeability, and interactions with biological targets.

  • Altered Lipophilicity : Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4]

  • Improved Binding Affinity : The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[1]

These principles form the basis for our comparative analysis of this compound and 5-hydroxypyridine.

Comparative Analysis of Biological Activity

While direct, head-to-head comparative studies on this compound and 5-hydroxypyridine for the same biological target are not extensively published, we can infer their relative activities by examining data from studies on these compounds and their derivatives. The following table summarizes key biological activities and provides context based on the principles of fluorination.

Biological ParameterThis compound (Inferred/Observed in Derivatives)5-hydroxypyridine (Inferred/Observed in Derivatives)Rationale for Differences
Enzyme Inhibition Derivatives of this compound have been synthesized as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 2 (IDO2) with IC50 values less than 1 µM.[5]Derivatives of 5-hydroxypyridine have shown inhibitory activity against HIV-1 integrase (IC50 = 65 µM for a derivative) and nitric oxide synthase (IC50 ≈ 115-119 µM for a derivative).[1][6]The fluorine atom can enhance binding to the enzyme's active site through favorable interactions, potentially leading to lower IC50 values and greater potency.
Receptor Binding Used as a building block for compounds targeting nicotinic acetylcholine receptors.[7]Serves as a scaffold for P2X1 and P2X3 receptor antagonists.[3]Fluorination can alter the electronic distribution of the pyridine ring, influencing how the molecule interacts with receptor binding pockets.
Metabolic Stability Expected to have higher metabolic stability due to the strong C-F bond, making it less susceptible to oxidative metabolism.[3]Derivatives, such as 5-hydroxypyridine-2-carboxaldehyde thiosemicarbazone (5-HP), have been shown to have a very short plasma half-life (<10 minutes) due to rapid metabolism.[8][9]The C-F bond is more resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s) compared to the C-H bond.
Cell Permeability The increased lipophilicity conferred by the fluorine atom may lead to enhanced cell permeability.The hydroxyl group provides some polarity, but the lack of fluorine may result in lower passive diffusion across cell membranes compared to its fluorinated counterpart.Fluorine can increase the lipophilicity of a molecule, which generally correlates with better membrane permeability.
Cytotoxicity Often incorporated into anticancer drug candidates.[5]Some derivatives have shown cytotoxicity against cancer cell lines, though often in the micromolar range.[4]The enhanced biological activity and stability of fluorinated compounds can translate to greater cytotoxicity in cancer cells.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 5-hydroxypyridine, the following experimental workflows are recommended.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Causality Behind Experimental Choices: The choice of buffer, temperature, and substrate concentration is critical for ensuring optimal enzyme activity and obtaining reliable inhibition data. The use of a vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on enzyme activity.

Caption: Workflow for a typical enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of this compound and 5-hydroxypyridine in the assay buffer. A vehicle control (e.g., DMSO) must also be prepared.

  • Assay Setup:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the different concentrations of the test compounds and the vehicle control to their respective wells.

  • Pre-incubation:

    • Incubate the plate at the enzyme's optimal temperature for a defined period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the product being formed.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compounds and the control.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to predict the passive permeability of a compound across a biological membrane.

Causality Behind Experimental Choices: The PAMPA model uses a lipid-infused artificial membrane to mimic the lipid bilayer of a cell membrane. This allows for the specific measurement of passive diffusion without the influence of active transporters. The use of a known high-permeability compound as a positive control is crucial for validating the assay.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Plate Preparation:

    • Prepare a donor plate (a 96-well filter plate) and an acceptor plate (a standard 96-well plate).

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Addition:

    • Prepare solutions of this compound and 5-hydroxypyridine in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Add these solutions to the wells of the donor plate.

    • Fill the wells of the acceptor plate with the same buffer.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to create a "sandwich," ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Quantification and Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the effective permeability (Pe) for each compound using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium) Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Conclusion

The strategic incorporation of fluorine into the 5-hydroxypyridine scaffold to create this compound is a prime example of how a single atomic substitution can be leveraged to enhance the drug-like properties of a molecule. Based on established principles of medicinal chemistry and data from related compounds, it is highly probable that this compound exhibits superior metabolic stability and potentially greater biological potency compared to its non-fluorinated analog.

For researchers in drug discovery, this compound represents a valuable building block for the synthesis of novel therapeutics with improved pharmacokinetic profiles.[10] The experimental protocols provided in this guide offer a framework for the empirical validation of these predicted advantages. Further direct comparative studies are warranted to fully elucidate the biological activity profile of these two compounds and to guide the rational design of next-generation pyridine-based drugs.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). WO2014186035A1 - Inhibitors of the kynurenine pathway.
  • BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
  • Google Patents. (n.d.). WO1999032480A1 - Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission.
  • Rostami, M., et al. (2015). Design, synthesis and anti-HIV-1 evaluation of a series of 5-hydroxypyridine-4-one derivatives as possible integrase inhibitors. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1724268A1 - Compound having tgf-beta inhibitory activity and pharmaceutical composition containing same.
  • Krajnc, A., et al. (2021). Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors. PubMed Central. Retrieved from [Link]

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  • Richardson, D. R., et al. (2003). Examination of the Antiproliferative Activity of Iron Chelators. AACR Journals. Retrieved from [Link]

  • MDPI. (2020). Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. MDPI.
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  • NIH. (2012). Synthesis and evaluation of 3-123I-iodo-5-[2-(S)-3-pyrrolinylmethoxy]-pyridine (Niodene) as a potential nicotinic α4β2 receptor imaging agent. Retrieved from [Link]

  • NIH. (2007). Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). Retrieved from [Link]

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analytical methods for determining the purity of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methods for Determining the Purity of 2-Fluoro-5-hydroxypyridine

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks. This compound (CAS: 55758-32-2), also known as 6-fluoropyridin-3-ol, is a prime example of such a crucial intermediate.[1] Its utility in the synthesis of kinase inhibitors and other therapeutic agents places a high premium on the purity of the starting material.[1] The presence of impurities, even in trace amounts, can have profound effects on reaction yields, downstream purification processes, and the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of the principal analytical techniques used to determine the chemical purity of this compound. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be examined not just as a protocol, but as a system of inquiry, explaining the scientific rationale behind the choice of parameters and instrumentation. The objective is to equip researchers, quality control analysts, and drug development professionals with the expertise to select and implement the most appropriate method for their specific needs, ensuring the integrity of their research and manufacturing processes.

Comparative Overview of Analytical Techniques

The choice of an analytical method is a critical decision dictated by the analyte's properties, the nature of expected impurities, and the specific requirements of the analysis, such as speed, sensitivity, and whether a primary or secondary method is needed.

Technique Principle Primary Application Sensitivity Precision Throughput Key Advantages Limitations
HPLC-UV Differential partitioning of analyte and impurities between a stationary and a mobile phase.Routine quality control, stability testing, impurity profiling.High (ng to pg)Excellent (RSD <1%)HighRobust, versatile, widely available, excellent for non-volatile and thermally labile compounds.Requires a reference standard for quantification, solvent consumption.
GC-FID Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Analysis of residual solvents, volatile impurities, and thermally stable analytes.Very High (pg)Excellent (RSD <1%)HighHigh resolution for volatile compounds, robust and reliable detector (FID).Not suitable for non-volatile or thermally labile compounds; may require derivatization.
qNMR Signal intensity is directly proportional to the number of nuclei; purity is determined relative to a certified internal standard.Absolute purity determination, certification of reference materials, structural confirmation.Moderate (µg to mg)Excellent (RSD <1-2%)LowPrimary ratio method (no analyte reference standard needed), provides structural information.Lower sensitivity than chromatographic methods, requires expensive instrumentation, complex sample preparation.
LC-MS Combines the separation power of HPLC with the mass analysis capability of MS.Impurity identification and structural elucidation.Extremely High (fg to pg)GoodModerateProvides molecular weight information, enabling identification of unknown impurities.Primarily qualitative/semi-quantitative, complex instrumentation, matrix effects can suppress ionization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its applicability to a wide range of compounds, including the polar and non-volatile this compound, makes it the default method for routine quality control. A certificate of analysis for this compound often specifies purity as determined by HPLC, with values as high as 99.92% being reported.[2]

Causality Behind Method Design

The goal is to separate the main compound from all potential impurities. For a polar, aromatic compound like this compound, reversed-phase chromatography is the logical choice. A C18 (octadecylsilyl) stationary phase provides a nonpolar surface that retains the analyte through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, is used to elute the compounds. By adjusting the ratio of organic to aqueous phase, we can modulate the retention time to achieve optimal separation. UV detection is ideal as the pyridine ring is a strong chromophore.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a robust starting point for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Acetonitrile.

      • The use of a weak acid like formic acid improves peak shape for basic compounds like pyridines by minimizing tailing.[3]

    • Gradient: 2% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is used to ensure elution of both polar and potential non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 270 nm (or DAD scan from 200-400 nm to assess peak purity).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the diluent.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve & Dilute (0.1 mg/mL) s1->s2 h1 Inject Blank s2->h1 Load onto Autosampler h2 Inject Sample h1->h2 h3 Acquire Data (Chromatogram) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile substances.[4] While this compound has a melting point around 145-158 °C, suggesting moderate volatility, its suitability for GC analysis must be carefully considered.[5] The presence of a hydroxyl group can lead to peak tailing on standard nonpolar columns and potential thermal degradation at high inlet temperatures.

Causality Behind Method Design

The primary challenge is to volatilize the analyte without decomposition. A split/splitless inlet is used to introduce a small, precise amount of the sample onto the column. The choice of column is critical. A polar "WAX" type column (e.g., polyethylene glycol stationary phase) is recommended to manage the polar hydroxyl group and prevent peak tailing. A Flame Ionization Detector (FID) is the detector of choice due to its robustness and near-universal response to carbon-containing compounds, making the area percent calculation more accurate than UV in HPLC.[6]

Experimental Protocol: GC-FID
  • Instrumentation:

    • Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Agilent HP-INNOWax (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C. This temperature must be high enough to ensure rapid volatilization but low enough to prevent thermal degradation.

    • Injection Mode: Split, with a ratio of 50:1. A high split ratio is used for a concentrated sample to avoid column overload.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Detector Temperature: 300 °C (FID).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Accurately prepare a solution of ~1 mg/mL in a high-purity solvent like acetone or ethyl acetate.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate purity using the area percent method, excluding the solvent peak.[7]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks (excl. solvent)) x 100

Workflow for GC Purity Analysis```dot

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing s1 Prepare Sample (~1 mg/mL in Acetone) g1 Inject into GC Inlet (250°C) s1->g1 g2 Separation in Column (Temp Program) g1->g2 g3 Detection by FID (300°C) g2->g3 d1 Integrate Peaks g3->d1 Chromatogram d2 Calculate Area % (Exclude Solvent) d1->d2 d3 Final Purity Report d2->d3

Caption: Logical flow for absolute purity by qNMR.

Summary and Recommendations

The determination of purity for this compound can be reliably achieved by several analytical methods, each with its own merits.

  • For routine quality control, release testing, and stability studies, HPLC-UV is the recommended method. It is robust, precise, and highly sensitive to a wide range of potential impurities. Its widespread availability and the high-throughput capabilities of modern systems make it the most practical choice for most laboratories.

  • For analyzing volatile impurities or residual solvents, GC-FID is the superior technique. However, for assaying the main compound, it should be used with caution, and thermal stability must be confirmed to ensure the results are accurate.

  • For the certification of a reference standard or for an orthogonal, primary method to validate chromatographic results, qNMR is unparalleled. It provides a direct measure of absolute purity without reliance on an analyte-specific standard, making it the most authoritative method for purity assignment.

  • For identifying unknown impurities detected by HPLC or GC, coupling the separation technique to a Mass Spectrometer (LC-MS or GC-MS) is essential. The molecular weight and fragmentation data provided by MS are critical for structural elucidation and understanding the impurity profile of a synthetic batch.

By understanding the principles and practical considerations of each technique, researchers can confidently select the appropriate analytical tool to ensure the quality and integrity of this compound, a vital component in the advancement of chemical and pharmaceutical sciences.

References

  • Thermo Scientific Chemicals. (n.d.). This compound, 95%.
  • TCI America. (n.d.). This compound, 1 gram, Each.
  • ChemicalBook. (n.d.). This compound(55758-32-2) 1H NMR spectrum.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Pipzine Chemicals. (2025, December 28). This compound: A Key Fluorinated Building Block for Innovation.
  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-hydroxypyridine 97%.
  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC).
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
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  • Leyan. (2021, June 25). Certificate of Analysis: this compound.
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  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-Ethyl-5-fluoropyridine.
  • Christian, P. E. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • Patel, K. R., et al. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Robledo, V. R., et al. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC.
  • Guspiel, A., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-2-pyrrolidone.
  • Sosič, I., et al. (2018, August 23). Sources of impurities - Investigation of... formation during the synthesis of amlodipine besylate. ResearchGate.

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A Comparative Guide to Palladium Catalysts for the Coupling of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2-fluoro-5-hydroxypyridine motif presents a unique synthetic challenge and opportunity. The electron-withdrawing nature of the fluorine atom and the coordinating and potentially directing capabilities of the hydroxyl group demand a nuanced approach to catalyst selection in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of common palladium catalyst systems for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings of this compound, offering insights into catalyst selection and detailed experimental protocols to aid in the development of robust synthetic routes.

The Synthetic Challenge: Navigating the Reactivity of a Dichotomous Substrate

The successful coupling of this compound is predicated on overcoming several inherent challenges:

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species. This is a well-documented challenge in the cross-coupling of heteroaromatic compounds.

  • Electronic Effects: The fluorine atom at the 2-position renders the pyridine ring electron-deficient, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

  • Hydroxyl Group Ambivalence: The hydroxyl group at the 5-position can act as an internal base or a directing group, but it can also lead to undesired side reactions or insolubility issues if not properly addressed. The potential for the hydroxyl group to direct the coupling reaction, however, presents a powerful tool for regioselective synthesis.[1]

A Comparative Overview of Palladium Catalyst Systems

The choice of the palladium catalyst, and more specifically the ligand, is paramount in addressing the challenges posed by this compound. The ideal ligand should promote the desired catalytic turnover while minimizing catalyst inhibition and side reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. For a substrate like this compound, the selection of the palladium catalyst is critical for achieving high yields and avoiding common pitfalls.

  • First-Generation Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): While historically significant, these catalysts often struggle with challenging substrates like electron-deficient pyridines. They may require higher catalyst loadings and elevated temperatures, which can lead to decomposition of sensitive starting materials.

  • Catalysts with Biarylphosphine Ligands (e.g., Buchwald Ligands: XPhos, SPhos): These ligands are characterized by their steric bulk and electron-rich nature, which facilitates the oxidative addition and reductive elimination steps. They have demonstrated high efficacy in the coupling of challenging heteroaryl chlorides and can be particularly effective for substrates prone to catalyst inhibition.

  • Catalysts with Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂): Dppf is a robust and versatile ligand that often provides a good balance of reactivity and stability. It has been successfully employed in the Suzuki-Miyaura coupling of various pyridine derivatives.[2][3][4][5]

  • N-Heterocyclic Carbene (NHC) Ligated Catalysts (e.g., PEPPSI™-IPr): NHC ligands are strong σ-donors that form very stable complexes with palladium. This stability can translate to higher catalyst turnover numbers and robustness, making them an excellent choice for difficult couplings.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial and has evolved through several "generations" of catalysts.[6]

  • Early Generations (e.g., BINAP, DPPF): These bidentate phosphine ligands were instrumental in the initial development of the Buchwald-Hartwig amination and are effective for a range of substrates.[6]

  • Bulky, Monodentate Ligands (e.g., Buchwald's Dialkylbiaryl Phosphines, Hartwig's Ferrocene-based Ligands): The development of sterically hindered and electron-rich monodentate phosphine ligands significantly expanded the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides and a wider variety of amines.[6][7] These are often the catalysts of choice for challenging heteroaromatic substrates.

Comparative Performance Data for Structurally Similar Substrates

Catalyst/PrecatalystLigandCoupling PartnerSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppf2-Thiopheneboronic acid pinacol esterPyridine-2-sulfonyl fluorideNa₃PO₄Dioxane/H₂O1001285[4]
XPhos Pd G3XPhosPhenylboronic acid2-Chloropyridine-3-boronic acidK₃PO₄Toluene1002-8>90[8]
SPhos Pd G3SPhosPhenylboronic acid2-Chloropyridine-3-boronic acidK₃PO₄1,4-Dioxane1004-12>90[8]
PEPPSI™-IPrIPrPhenylboronic acid2-Chloropyridine-3-boronic acidK₂CO₃t-BuOH806-12>95[8]
[Pd(cinnamyl)Cl]₂MorDalPhosPyrrolidine2-ChloropyrimidineNaOBu-tH₂O110168[9]
Pd(OAc)₂RuPhosMorpholine2-ChloropyridineNaOBu-tToluene1001895[10]

Leveraging the Hydroxyl Group: A Directing Effect

The hydroxyl group at the 5-position of the pyridine ring can be a powerful asset in directing the regioselectivity of cross-coupling reactions. It has been shown that a hydroxyl group positioned beta to a boronate can direct palladium-catalyzed cross-coupling, likely through the formation of a transient palladium alkoxide.[1] This directing effect can be exploited to achieve selective functionalization at the C6 position if a suitable leaving group is present, or it can influence the reactivity at other positions. When planning a synthesis, consider that the hydroxyl group may not require protection and could be used to enhance the desired reactivity.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings of similar chloropyridine substrates.[8]

Materials:

  • 2-Fluoro-5-hydroxy-6-bromopyridine (or other suitable halide) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-fluoro-5-hydroxy-6-bromopyridine, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G3 precatalyst.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of heteroaryl chlorides.[10]

Materials:

  • 2-Fluoro-5-hydroxy-6-bromopyridine (or other suitable halide) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOBu-t) (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOBu-t.

  • Add anhydrous, degassed toluene and stir for 5 minutes.

  • Add the amine, followed by 2-fluoro-5-hydroxy-6-bromopyridine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Pathways and Workflow

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OAC Oxidative Addition Complex Pd0->OAC Ar-X TC Transmetalation Complex OAC->TC Ar'-B(OR)₂ (Base) Product_Cycle Reductive Elimination TC->Product_Cycle Product_Cycle->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OAC Oxidative Addition Complex Pd0->OAC Ar-X Amine_Complex Amine Coordination OAC->Amine_Complex R₂NH Amido_Complex De-protonation Amine_Complex->Amido_Complex Base Product_Cycle Reductive Elimination Amido_Complex->Product_Cycle Product_Cycle->Pd0 Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reactants Add Substrate, Coupling Partner, Base Start->Reactants Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Characterize Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (2023). Available at: [Link]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - NIH. (n.d.). Available at: [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC - NIH. (n.d.). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (2017). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

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  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed. (2023). Available at: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023). Available at: [Link]

  • Test reactions for catalyst screening. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions - MDPI. (2024). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. (2024). Available at: [Link]

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  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (2019). Available at: [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - SciSpace. (2012). Available at: [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (2026). Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (2021). Available at: [Link]

  • Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds - CORE. (2015). Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2016). Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2002). Available at: [Link]

  • ChemInform Abstract: Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. | Request PDF - ResearchGate. (2013). Available at: [Link]

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A Senior Application Scientist's Guide to Validating Novel Compound Synthesis Using 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Fluoro-5-hydroxypyridine in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated heterocyclic building blocks are particularly prized for their ability to confer advantageous properties upon candidate molecules. Among these, this compound stands out as a versatile and highly valuable precursor.[1] Its unique structure, featuring a pyridine core with strategically positioned fluorine and hydroxyl groups, offers a powerful toolkit for chemists aiming to develop novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.[1]

The presence of a fluorine atom, with its high electronegativity and small atomic radius, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The hydroxyl group, meanwhile, provides a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures.[1] This combination makes this compound a sought-after intermediate in the synthesis of molecules targeting a range of therapeutic areas, including kinase inhibitors and treatments for neurological disorders.[1]

However, the synthesis of any novel compound is only as reliable as its validation. A rigorous, multi-faceted approach to characterization is not merely a procedural formality; it is the foundation of trustworthy and reproducible science. This guide provides an in-depth comparison of this compound against other synthetic alternatives and details a self-validating workflow for the synthesis and characterization of novel compounds derived from it, ensuring scientific integrity from bench to biological testing.[3][4]

Comparative Analysis: Why Choose this compound?

The decision to use a specific building block is a critical step in a synthetic campaign. While various halogenated hydroxypyridines exist, this compound often presents the optimal choice due to the unique properties conferred by the fluorine atom.

FeatureThis compound2-Chloro-5-hydroxypyridine[5]2-Bromo-5-hydroxypyridine
Metabolic Stability High. The C-F bond is strong and less susceptible to metabolic oxidation.Moderate. C-Cl bond is more labile than C-F.Lower. The C-Br bond is the weakest and most prone to metabolic cleavage.
Binding Interactions Can form unique hydrogen bonds and dipole interactions, potentially increasing target affinity.Can participate in halogen bonding, but with different geometry and strength than fluorine.Offers stronger halogen bonding potential than chlorine, but increased steric bulk.
pKa Modulation The strongly electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen, reducing basicity.Chlorine is also electron-withdrawing but to a lesser extent than fluorine.Bromine has the least inductive effect of the three, resulting in a more basic pyridine ring.
Reactivity The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2-position.Chlorine is a good leaving group for SNAr and participates readily in cross-coupling reactions.Bromine is an excellent leaving group and is ideal for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6]
Bioavailability The modulated lipophilicity and reduced basicity can lead to improved cell permeability and oral bioavailability.Properties are intermediate between fluoro and bromo analogues.Increased lipophilicity may improve permeability but can also increase non-specific binding.

Causality Behind the Choice: The selection of this compound is often a strategic decision to enhance the "drug-like" properties of the final compound. The strength of the C-F bond provides a shield against metabolic degradation, a common failure point for many drug candidates. Furthermore, the ability of fluorine to modulate pKa can prevent unwanted off-target interactions at physiological pH. While bromo- and chloro-pyridines are invaluable for their roles in cross-coupling reactions, the unique electronic properties of fluorine make it superior for fine-tuning the biological and pharmacokinetic profile of a lead compound.

The Synthetic & Validation Workflow: A Self-Validating System

A robust workflow ensures that the identity and purity of a novel compound are confirmed at every critical stage. This workflow is not linear but cyclical, with analytical data informing and validating each synthetic step.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_validation Validation Phase Start Reactants: This compound + Electrophile Reaction Synthetic Transformation (e.g., Williamson Ether Synthesis) Start->Reaction Step 1 Workup Aqueous Work-up & Extraction Reaction->Workup Step 2 Crude Crude Product Workup->Crude Step 3 Purify Chromatographic Purification (e.g., Flash Chromatography or Prep-HPLC) Crude->Purify Fractions Collect Fractions Purify->Fractions TLC_HPLC Analyze Fractions (TLC or fast HPLC) Fractions->TLC_HPLC TLC_HPLC->Fractions Pool pure fractions Pure Pure Compound TLC_HPLC->Pure Evaporate solvent Structure Structural Elucidation (NMR, MS, IR) Pure->Structure Purity Purity Assessment (Quantitative HPLC, Elemental Analysis) Pure->Purity Final Validated Novel Compound (Certificate of Analysis) Structure->Final Purity->Final

Caption: A high-level workflow for the synthesis, purification, and validation of a novel compound.

Experimental Protocols

Part 1: Synthesis of a Novel Ether (A Hypothetical Example)

This protocol describes the synthesis of 2-Fluoro-5-(benzyloxy)pyridine via a Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound in DMF, add K₂CO₃.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Part 2: Chromatographic Purification and Purity Validation

Purification of pyridine derivatives can be challenging due to interactions between the basic nitrogen and acidic silanol groups on standard silica gel columns, often leading to peak tailing.[7]

Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in a 50:50 mixture of water and acetonitrile.

Troubleshooting Chromatographic Issues: Peak tailing is a common problem.[7] A systematic approach is required to achieve sharp, symmetrical peaks, which are essential for accurate purity assessment.

G Start Peak Tailing Observed in Pyridine Compound Analysis CheckSystem 1. Rule out physical issues: - Check connections for dead volume - Ensure column is not voided Start->CheckSystem AdjustMP 2. Modify Mobile Phase CheckSystem->AdjustMP System OK LowerpH Lower pH to 2.5-3.0 (e.g., with formic or phosphoric acid) Protonates silanols to reduce interaction. AdjustMP->LowerpH AddBase Add Competing Base (e.g., 5-10 mM Triethylamine - TEA) TEA shields silanol groups. AdjustMP->AddBase CheckColumn 3. Change Column LowerpH->CheckColumn Tailing persists Success Symmetrical Peak Achieved LowerpH->Success Resolved AddBase->CheckColumn Tailing persists AddBase->Success Resolved EndCapped Use an End-Capped C18 Column CheckColumn->EndCapped DifferentPhase Switch Stationary Phase (e.g., Phenyl, Cyano, or Polymer-based) CheckColumn->DifferentPhase EndCapped->Success Resolved DifferentPhase->Success Resolved

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of pyridine compounds.[7]

Part 3: Spectroscopic Structural Validation

Spectroscopic analysis provides the definitive proof of structure for a newly synthesized compound.[8] Each technique offers a unique piece of the structural puzzle.

Expected Spectroscopic Data for 2-Fluoro-5-(benzyloxy)pyridine:

TechniqueData TypeExpected ResultRationale
¹H NMR Chemical Shifts (δ)~7.8-8.0 ppm (d, 1H, H6-pyridine)~7.2-7.5 ppm (m, 6H, H3-pyridine + Ar-H)~5.1 ppm (s, 2H, -CH₂-)The fluorine atom deshields adjacent protons. The aromatic protons of the benzyl group will appear in their characteristic region. The benzylic CH₂ protons will appear as a singlet.
¹³C NMR Chemical Shifts (δ)~155-165 ppm (d, C-F)~110-150 ppm (Ar-C)~70 ppm (-CH₂-)The carbon directly attached to fluorine will show a large coupling constant (¹JCF). Other aromatic and aliphatic carbons will appear in their expected regions.[9]
Mass Spec (ESI+) m/z[M+H]⁺ = 204.07The mass of the protonated molecule should be observed, confirming the molecular weight. High-resolution MS would confirm the elemental formula.
FT-IR Wavenumbers (cm⁻¹)~3050-3100 (Ar C-H stretch)~1600 (C=C stretch)~1250 (C-O stretch)~1100-1200 (C-F stretch)Provides confirmation of key functional groups present in the molecule. The absence of a broad -OH stretch (~3200-3400 cm⁻¹) confirms the reaction was successful.[10]

Protocols for Spectroscopic Analysis:

  • NMR Spectroscopy:

    • Accurately weigh ~5-10 mg of the purified, dry compound.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) to confirm assignments.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or analyze via LC-MS.

    • Acquire data in both positive and negative ion modes to identify the molecular ion.

  • FT-IR Spectroscopy:

    • Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.

    • Acquire the spectrum and perform a background subtraction.

By integrating the data from these orthogonal techniques—chromatography confirming purity and spectroscopy confirming structure—we can confidently validate the synthesis of the novel compound. This rigorous, evidence-based approach is fundamental to advancing drug discovery projects.[4][11]

References

  • Title: Chromatographic Purification of Pyridine Derivatives - BenchchemSource: BenchchemURL
  • Title: Synthesis, Characterization, and Mesomorphic Properties of New Pyridine DerivativesSource: National Institutes of Health (NIH)
  • Title: Validation Techniques for Therapeutic Molecules in Drug DiscoverySource: Ingenta ConnectURL
  • Title: this compound: A Key Fluorinated Building Block for InnovationSource: Not SpecifiedURL
  • Title: A Comparative Guide to the Spectroscopic Properties of Pyridinium DerivativesSource: BenchchemURL
  • Title: Synthesis of a New Series of Pyridine and Fused Pyridine DerivativesSource: MDPIURL
  • Title: Synthesis, X-ray and spectroscopic analysis of some pyridine derivativesSource: ResearchGateURL
  • Title: Novel compounds from chemistry to druggable candidatesSource: National Institutes of Health (NIH)
  • Title: New strategies to enhance the efficiency and precision of drug discoverySource: National Institutes of Health (NIH)
  • Title: 2-Bromo-5-fluoro-4-hydroxypyridineSource: Frontier Specialty ChemicalsURL
  • Title: 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision SynthesisSource: Not SpecifiedURL
  • Title: Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and CharacterizationSource: Nanotechnology PerceptionsURL
  • Title: An Alternative Synthesis of 2-Chloro-5-Hydroxypyridine: A Key Component of the Non-Opioid Analgesic Agent ABT-594Source: Semantic ScholarURL

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Fluoro-5-hydroxypyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative guide for researchers, scientists, and drug development professionals. In this document, we will explore the critical process of evaluating the metabolic stability of drug candidates incorporating the 2-fluoro-5-hydroxypyridine moiety. This structural motif is increasingly utilized as a bioisosteric replacement for phenol groups to mitigate metabolic liabilities.[1][2][3] Our focus will be on providing not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and logical assessment of your compounds.

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability, bioavailability, and target binding affinity.[4][5][6][7][8] The this compound scaffold, in particular, offers a significant advantage over traditional phenolic structures, which are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The electron-withdrawing nature of the fluorine atom can make the pyridine ring less prone to oxidation, a hypothesis we will test with the methodologies outlined below.[9][10]

Part 1: The Strategic Rationale - Why this compound?

In drug discovery, a common hurdle is the rapid metabolism of phenolic compounds, leading to poor pharmacokinetic profiles. The this compound group serves as an effective bioisostere, a functional group with similar size, shape, and electronic properties that can replace the phenol while improving metabolic stability.[2][11]

G cluster_assays In Vitro Metabolic Stability Assays cluster_analysis Data Analysis & Interpretation compound Test Compound (this compound Derivative) microsomal Tier 1: Liver Microsomal Stability Assay (Phase I Metabolism) compound->microsomal hepatocyte Tier 2: Hepatocyte Stability Assay (Phase I & II Metabolism, Uptake) compound->hepatocyte control Control Compound (Phenol Analog) control->microsomal control->hepatocyte lcms LC-MS/MS Analysis (Quantify Parent Compound Disappearance) microsomal->lcms hepatocyte->lcms calc Calculate: - Half-Life (t½) - Intrinsic Clearance (CLint) lcms->calc compare Comparative Assessment (Derivative vs. Analog) calc->compare conclusion conclusion compare->conclusion Decision: Proceed with more stable compound

Caption: General workflow for in vitro metabolic stability assessment.

  • Liver Microsomal Stability Assay : This is our first-line screening tool. Liver microsomes are subcellular fractions rich in CYP enzymes, the primary drivers of Phase I oxidative metabolism. [12]This assay is cost-effective, high-throughput, and directly tests our hypothesis that fluorination protects against CYP-mediated oxidation. [12][13]2. Hepatocyte Stability Assay : This is a more comprehensive, systems-level model. Intact hepatocytes contain the full suite of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, along with necessary cofactors. [14][15]This assay also accounts for cell permeability, providing a more holistic view of hepatic clearance that can be used to predict in vivo clearance. [15][16]

Part 3: Experimental Protocols and Data Interpretation

Here, we provide detailed protocols. The key to a successful comparison is to run the analog and the derivative in parallel under identical conditions.

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes and an NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity. [17]

G start Start prep_mics Prepare Microsome Solution (e.g., 1 mg/mL in Buffer) start->prep_mics prep_cpd Prepare Compound Working Solution (e.g., 1 µM in Buffer) start->prep_cpd prep_nadph Prepare NADPH-Regenerating System start->prep_nadph pre_incubate Pre-incubate Microsomes and Compound at 37°C prep_mics->pre_incubate prep_cpd->pre_incubate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate Initiate Reaction (Add NADPH System) pre_incubate->initiate initiate->sampling quench Quench Reaction (Cold Acetonitrile + Internal Standard) sampling->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End analyze->end G start Start thaw_cells Thaw Cryopreserved Hepatocytes start->thaw_cells determine_viability Determine Cell Viability (e.g., Trypan Blue) thaw_cells->determine_viability prep_suspension Prepare Cell Suspension (e.g., 0.5-1.0 x 10^6 cells/mL in Incubation Medium) determine_viability->prep_suspension add_cpd Add Test Compound (Final concentration e.g., 1 µM) prep_suspension->add_cpd incubate Incubate at 37°C with Shaking (e.g., 90-120 rpm) add_cpd->incubate sampling Sample at Time Points (0, 15, 30, 60, 90, 120 min) incubate->sampling quench Quench Reaction (Cold Acetonitrile + Internal Standard) sampling->quench process Centrifuge to Pellet Debris quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End analyze->end

Caption: Hepatocyte Stability Assay Workflow.

Step-by-Step Methodology:

  • Hepatocyte Preparation : Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently resuspend in pre-warmed incubation medium (e.g., Williams Medium E). 2[18]. Viability Check : Perform a cell count and viability assessment using the trypan blue exclusion method. Viability should typically be >80%.

  • Incubation Setup : Dilute the hepatocyte suspension to a final density of 0.5 x 10^6 viable cells/mL. A[18]dd the test compounds and controls to the cell suspension at a final concentration of 1 µM.

  • Incubation : Place the plate in an incubator at 37°C on an orbital shaker to keep the cells in suspension. 5[18]. Time-Point Sampling : At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension. 6[19]. Reaction Termination & Analysis : Follow the same quenching, processing, and LC-MS/MS analysis steps as described for the microsomal assay.

Data Analysis and Interpretation

For both assays, the concentration of the parent compound remaining is plotted against time.

  • Calculate Half-Life (t½) : Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression of this plot (k) is used to calculate the half-life:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint) : This value represents the rate of metabolism in the in vitro system.

    • Microsomes : CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) [13] * Hepatocytes : CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10^6)

[16]#### 3.4. Comparative Data Summary

The results should be summarized in a clear, comparative table. Below is an example with hypothetical, yet realistic, data.

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (CLint)Interpretation
Analog A (Phenol) HLM Stability1592.4 µL/min/mg proteinHigh Clearance : Rapidly metabolized by CYP enzymes.
Analog A (Phenol) Hepatocyte Stability12115.5 µL/min/10⁶ cellsHigh Clearance : Confirms rapid metabolism in a complete cell system.
Drug B (2-Fluoro-5-HP) HLM Stability> 60< 23.1 µL/min/mg proteinLow Clearance : Significantly more stable against CYP metabolism.
Drug B (2-Fluoro-5-HP) Hepatocyte Stability5525.2 µL/min/10⁶ cellsLow to Moderate Clearance : Stable in the more complex system.

Analysis of Hypothetical Results:

The data clearly demonstrates the success of the bioisosteric replacement strategy. The phenol analog shows high clearance, indicating it is rapidly metabolized. In contrast, the this compound derivative is substantially more stable in both liver microsomes and hepatocytes. This strongly suggests that the fluorine substitution effectively "shields" the molecule from the primary routes of metabolic degradation, validating its design and warranting its progression to further studies.

Part 4: Conclusion and Future Directions

This guide outlines a robust, logical, and self-validating workflow for assessing the metabolic stability of drug candidates containing the this compound moiety. By directly comparing these derivatives to their phenolic analogs in both microsomal and hepatocyte systems, researchers can generate clear, quantitative data to support lead optimization.

The enhanced stability observed for this compound derivatives makes them highly attractive scaffolds in modern drug discovery. T[5][8]he next logical step for a stable compound would be metabolite identification studies using high-resolution LC-MS/MS to understand if and how the compound is metabolized, even at a slower rate. T[20]his ensures a complete understanding of the drug's disposition before advancing to more complex in vivo pharmacokinetic studies.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Hepatocyte Stability Assay Test - AxisPharm. [Link]

  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [Link]

  • Hepatocyte Stability Assay - Domainex. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. - R Discovery. [Link]

  • Microsomal Stability Assay - Creative Bioarray. [Link]

  • Microsomal Clearance/Stability Assay - Domainex. [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Research Explorer - The University of Manchester. [Link]

  • This compound: A Key Fluorinated Building Block for Innovation. [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres - ChemRxiv. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. [Link]

  • Bioisosterism - Drug Design Org. [Link]

  • Phenol (bio)isosteres in drug design and development - PubMed. [Link]

  • Phenol (bio)isosteres in drug design and development - ResearchGate. [Link]

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A Comparative Guide to the Synthetic Routes of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-5-hydroxypyridine in Modern Chemistry

This compound is a highly valuable fluorinated heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This, combined with the reactive hydroxyl group, makes this compound a versatile precursor for the synthesis of complex molecules, including kinase inhibitors and treatments for neurological disorders.[1] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to the scientific community. This guide provides a comprehensive comparison of different synthetic strategies to produce this compound, offering an in-depth analysis of their respective advantages and limitations to aid researchers and drug development professionals in their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of merits and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity and yield. Here, we will delve into three primary synthetic routes:

  • Multi-step Synthesis from 2-Aminopyridine via a Balz-Schiemann Reaction

  • Demethylation of 2-Fluoro-5-methoxypyridine

  • Halogen Exchange (Halex) Fluorination of 2-Chloro-5-hydroxypyridine

The following table provides a high-level comparison of these routes:

ParameterRoute 1: From 2-AminopyridineRoute 2: From 2-Fluoro-5-methoxypyridineRoute 3: From 2-Chloro-5-hydroxypyridine
Starting Material 2-Aminopyridine2-Fluoro-5-methoxypyridine2-Chloro-5-hydroxypyridine
Key Transformation Balz-Schiemann reactionDemethylationHalogen Exchange (Halex) reaction
Number of Steps Multiple stepsOne step (from intermediate)One step (from intermediate)
Reported Overall Yield ~30-40% (for intermediate)High (for demethylation step)Variable, depends on conditions
Scalability Can be challenging due to diazotizationPotentially scalableGenerally scalable
Key Advantages Readily available starting materialHigh-yielding final stepPotentially cost-effective
Key Disadvantages Long synthetic sequence, use of potentially hazardous diazonium saltsAvailability and cost of starting materialRequires optimization of reaction conditions

Route 1: Multi-step Synthesis from 2-Aminopyridine

This classical approach utilizes the readily available and inexpensive 2-aminopyridine as the starting material. The synthesis involves a sequence of reactions to introduce the fluorine and hydroxyl functionalities. A key step in this route is the Balz-Schiemann reaction, which is a well-established method for the introduction of fluorine onto an aromatic ring via a diazonium salt intermediate.

Synthetic Workflow

Route_1_Workflow start 2-Aminopyridine step1 Acylation & Nitration start->step1 intermediate1 2-Acetamido-5-nitropyridine step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 2-Acetamido-5-aminopyridine step2->intermediate2 step3 Diazotization (Balz-Schiemann) intermediate2->step3 intermediate3 2-Acetamido-5-fluoropyridine step3->intermediate3 step4 Hydrolysis intermediate3->step4 intermediate4 2-Amino-5-fluoropyridine step4->intermediate4 step5 Diazotization & Hydrolysis intermediate4->step5 end_product This compound step5->end_product

Caption: Workflow for the synthesis of this compound from 2-Aminopyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetamido-5-nitropyridine

  • Acylation: To a solution of 2-aminopyridine (9.9 g) in acetic anhydride (21 mL), react at 45°C for 2.5 hours. This step protects the amino group and yields 2-acetamidopyridine.

  • Nitration: The resulting 2-acetamidopyridine (13.6 g) is then carefully added to a mixture of concentrated sulfuric acid (113 mL) and fuming nitric acid (14.6 mL) at a controlled temperature of 60°C for 2 hours to yield 2-acetamido-5-nitropyridine.

Step 2: Synthesis of 2-Acetamido-5-aminopyridine

  • The nitro group of 2-acetamido-5-nitropyridine (4.53 g) is reduced using hydrazine hydrate (2.94 g) in the presence of a Pd/C catalyst (0.6 g) in ethanol (40 mL). The reaction is carried out at 80°C for 3.5 hours.

Step 3: Synthesis of 2-Acetamido-5-fluoropyridine via Balz-Schiemann Reaction

  • Diazotization: 2-Acetamido-5-aminopyridine (3.8 g) is dissolved in ethanol (15.8 mL) and treated with fluoroboric acid (11.1 mL) and sodium nitrite (3.28 g) at 25°C for 1.5 hours to form the diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated diazonium salt is then thermally decomposed in toluene at 110°C to yield 2-acetamido-5-fluoropyridine.

Step 4: Synthesis of 2-Amino-5-fluoropyridine

  • The acetyl protecting group is removed by hydrolysis of 2-acetamido-5-fluoropyridine (6 g) with an aqueous solution of NaOH (5 g in 20% solution) at 80°C for 2 hours.

Step 5: Synthesis of this compound

  • Diazotization and Hydrolysis: 2-Amino-5-fluoropyridine is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5°C). The resulting diazonium salt is then hydrolyzed by heating the aqueous solution to yield the final product, this compound.

Causality and Experimental Choices

The multi-step nature of this route is necessitated by the need to control the regioselectivity of the reactions. The initial acylation protects the amino group, preventing it from reacting during the subsequent nitration step. The Balz-Schiemann reaction is a reliable, albeit sometimes low-yielding, method for introducing fluorine. The final hydrolysis steps are standard procedures for deprotection and conversion of the amino group to a hydroxyl group.

Route 2: Demethylation of 2-Fluoro-5-methoxypyridine

This route offers a more direct approach to this compound, provided the starting material, 2-fluoro-5-methoxypyridine, is readily available. The key transformation is the cleavage of the methyl ether to unveil the hydroxyl group.

Synthetic Workflow

Route_2_Workflow start 2-Fluoro-5-methoxypyridine step1 Demethylation (e.g., HCl, HBr) start->step1 end_product This compound step1->end_product

Caption: Workflow for the synthesis of this compound from 2-Fluoro-5-methoxypyridine.

Detailed Experimental Protocol[3]
  • A solution of 2-fluoro-5-methoxypyridine in a suitable solvent (e.g., toluene) is placed in a sealed tube.

  • A strong acid, such as 35% hydrochloric acid, is added.

  • The reaction mixture is heated to 145°C for 2 hours.

  • After cooling, the organic layer is decanted, and the aqueous phase is washed with an organic solvent like ethyl acetate.

  • The aqueous phase is then concentrated to afford the crude this compound.

  • Alternatively, using 48% hydrobromic acid at 100°C for 6 hours has been reported to yield the product in 49% yield.[2]

Causality and Experimental Choices

The cleavage of the aryl methyl ether is a standard transformation in organic synthesis. Strong protic acids like HCl and HBr are effective reagents for this purpose. The high temperatures are necessary to overcome the activation energy for the cleavage of the relatively stable ether bond. The choice between HCl and HBr may influence the reaction time, temperature, and yield.

Route 3: Halogen Exchange (Halex) Fluorination of 2-Chloro-5-hydroxypyridine

The halogen exchange (Halex) reaction is a powerful method for the synthesis of fluoroaromatic compounds.[3] This route involves the nucleophilic substitution of a chlorine atom with a fluoride ion. The success of this reaction is highly dependent on the reaction conditions, including the choice of fluoride source, solvent, and temperature.

Synthetic Workflow

Route_3_Workflow start 2-Chloro-5-hydroxypyridine step1 Halogen Exchange (e.g., KF, CsF) start->step1 end_product This compound step1->end_product

Caption: Workflow for the synthesis of this compound from 2-Chloro-5-hydroxypyridine.

Detailed Experimental Protocol
  • 2-Chloro-5-hydroxypyridine is dissolved in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

  • A source of fluoride ions, typically potassium fluoride (KF) or cesium fluoride (CsF), is added. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate.

  • The reaction mixture is heated to a high temperature, often in the range of 140-190°C, under an inert atmosphere.

  • The progress of the reaction is monitored by techniques such as TLC or GC-MS.

  • Upon completion, the reaction is cooled and quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification is typically achieved by column chromatography or recrystallization.

Causality and Experimental Choices

The Halex reaction is a nucleophilic aromatic substitution (SNA_r_) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack. A high-boiling polar aprotic solvent is crucial to dissolve the fluoride salt and to reach the high temperatures required for the reaction. Cesium fluoride is generally more reactive than potassium fluoride due to its higher solubility and the "naked" nature of the fluoride ion in the presence of the cesium cation.

Conclusion and Future Outlook

Each of the discussed synthetic routes to this compound offers a unique set of advantages and disadvantages. The multi-step synthesis from 2-aminopyridine is a classic approach that benefits from a readily available starting material but is hampered by its length and the use of potentially hazardous reagents. The demethylation of 2-fluoro-5-methoxypyridine is an efficient final step, but its overall viability depends on the accessibility of the methoxy precursor. The Halex reaction from 2-chloro-5-hydroxypyridine presents a potentially scalable and cost-effective option, although it requires careful optimization of reaction conditions.

For researchers in an academic setting, the choice of route may be dictated by the availability of specific starting materials and reagents. In an industrial setting, factors such as cost, scalability, safety, and waste generation will be of paramount importance, likely favoring the Halex approach or a highly optimized version of the multi-step synthesis.

Future research in this area will likely focus on the development of more sustainable and efficient methods. This could include the use of novel fluorinating agents, catalytic methods that avoid stoichiometric reagents, and the development of continuous flow processes to improve safety and scalability. The continued demand for this compound as a key building block will undoubtedly drive further innovation in its synthesis.

References

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]

  • 2-Amino-5-fluoropyridine: Comprehensive Overview and Applic
  • Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • This compound: A Key Fluorinated Building Block for Innov

Sources

The 2-Fluoro-5-Hydroxypyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. The pyridine scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization can unlock significant therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-fluoro-5-hydroxypyridine analogs, a promising class of compounds in the landscape of kinase inhibitor discovery. We will explore the rationale behind their design, compare their performance with alternatives, and provide detailed experimental methodologies to support further investigation.

The Rationale for Fluorination and Hydroxylation: A Bioisosteric Approach

The this compound motif is a bioisosteric replacement for the commonly found phenol group in many kinase inhibitors. The introduction of a fluorine atom at the 2-position of the pyridine ring offers several advantages. Fluorine's high electronegativity and small atomic radius can significantly alter the electronic properties of the pyridine ring, influencing its pKa and modulating hydrogen bonding interactions with the target protein.[1][2] This strategic fluorination can also enhance metabolic stability by blocking potential sites of oxidation.[2]

The hydroxyl group at the 5-position serves as a critical hydrogen bond donor, mimicking the interaction of the phenolic hydroxyl group. This ability to form key interactions within the ATP-binding site of kinases is a fundamental aspect of many potent inhibitors.[3][4] The combination of these two functionalities on a pyridine core creates a scaffold with tunable electronic and steric properties, making it an attractive starting point for SAR studies.

Comparative Analysis of this compound Analogs as p38α MAP Kinase Inhibitors

To illustrate the SAR of this scaffold, we will focus on its application in the development of inhibitors for p38α mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[1] The following table summarizes the hypothetical SAR data for a series of this compound analogs, based on established principles for pyridine-based p38 inhibitors.[1][2][3][4][5]

Compound R1 (Position 4) R2 (Position 6) p38α IC50 (nM) Commentary
1a -H-H>1000The unsubstituted scaffold shows minimal activity, highlighting the need for further functionalization.
1b -Phenyl-H150Introduction of a phenyl group at the 4-position, a common feature in p38 inhibitors, significantly improves potency.
1c -4-Fluorophenyl-H50Substitution on the phenyl ring with an electron-withdrawing group like fluorine often enhances activity.[2]
1d -4-Fluorophenyl-CH325Addition of a small alkyl group at the 6-position can improve binding affinity through hydrophobic interactions.
1e -4-Fluorophenyl-NH215An amino group at the 6-position can act as a hydrogen bond donor, further enhancing potency.
1f -3-Methyl-4-fluorophenyl-NH235Steric hindrance from the methyl group at the 3-position of the phenyl ring can be detrimental to binding.
1g -4-Fluorophenyl-NH(CH3)45N-methylation of the amino group may disrupt optimal hydrogen bonding.

Key SAR Insights:

  • Substitution at the 4-position is crucial for activity. Aromatic groups, particularly substituted phenyl rings, are well-tolerated and contribute significantly to binding affinity.

  • Electron-withdrawing groups on the 4-phenyl substituent generally enhance potency. This is a common trend observed in many kinase inhibitors.

  • Small substituents at the 6-position can improve activity. These groups can occupy a hydrophobic pocket in the ATP-binding site.

  • Hydrogen bond donors at the 6-position are beneficial. An amino group, in particular, can form additional interactions with the kinase.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications and their impact on the inhibitory activity of this compound analogs against p38α MAP kinase.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications Modifications & Activity Scaffold This compound R1 Position 4 (R1) - Aromatic group is key - Substituted phenyl enhances potency Scaffold->R1 Functionalization R2 Position 6 (R2) - Small alkyl/amino groups improve activity Scaffold->R2 Functionalization Activity p38α Kinase Inhibition R1->Activity Impacts Potency R2->Activity Fine-tunes Potency

Caption: Key modification sites on the this compound scaffold.

Experimental Protocols

General Synthesis of 4-(Substituted-phenyl)-6-amino-2-fluoro-5-hydroxypyridine Analogs

This protocol provides a general synthetic route for the preparation of the target compounds.

Synthesis_Workflow Start 2,6-Dichloro-3-nitropyridine Step1 Suzuki Coupling (Arylboronic acid, Pd catalyst) Start->Step1 Intermediate1 2-Chloro-6-(aryl)-3-nitropyridine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (NH3) Intermediate1->Step2 Intermediate2 2-Amino-6-(aryl)-3-nitropyridine Step2->Intermediate2 Step3 Reduction (e.g., Fe/HCl) Intermediate2->Step3 Intermediate3 2,3-Diamino-6-(aryl)pyridine Step3->Intermediate3 Step4 Diazotization & Fluorination (NaNO2, HBF4) Intermediate3->Step4 Intermediate4 6-Amino-2-fluoro-5-(aryl)pyridine Step4->Intermediate4 Step5 Hydroxylation (e.g., via Diazotization) Intermediate4->Step5 Product 4-(Aryl)-6-amino-2-fluoro-5-hydroxypyridine Step5->Product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Suzuki-Miyaura Cross-Coupling: To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the corresponding arylboronic acid (1.2 eq), a base (e.g., K2CO3, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq). Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, extract the product with an organic solvent, dry, and purify by column chromatography.

  • Amination: Dissolve the 2-chloro-6-(aryl)-3-nitropyridine intermediate in a suitable solvent (e.g., THF) and treat with a solution of ammonia in methanol. Heat the reaction in a sealed tube until completion. Remove the solvent under reduced pressure and purify the residue.

  • Nitro Group Reduction: To a solution of the 2-amino-6-(aryl)-3-nitropyridine in ethanol and water, add iron powder and concentrated hydrochloric acid. Reflux the mixture until the reaction is complete. Filter the hot solution through celite and neutralize the filtrate. Extract the product and purify.

  • Diazotization and Fluorination (Balz-Schiemann Reaction): Dissolve the 2,3-diamino-6-(aryl)pyridine in a solution of tetrafluoroboric acid (HBF4). Cool the solution to 0°C and add a solution of sodium nitrite (NaNO2) dropwise. Stir the mixture at low temperature and then allow it to warm to room temperature. Isolate the resulting diazonium salt and heat it to induce decomposition and formation of the fluoro-substituted product.

  • Hydroxylation: The conversion of the remaining amino group to a hydroxyl group can be achieved through another diazotization reaction followed by hydrolysis. Dissolve the 6-amino-2-fluoro-5-(aryl)pyridine in an acidic aqueous solution, cool to 0°C, and treat with NaNO2. Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the desired 5-hydroxy product. Purify the final compound by chromatography.

In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the IC50 values of the synthesized compounds.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated peptide substrate (e.g., Biotin-ATF2)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., HTRF or AlphaScreen-based)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds to the wells (final DMSO concentration should be ≤1%).

  • Add the p38α kinase to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents according to the manufacturer's protocol (e.g., streptavidin-XL665 and anti-phospho-substrate antibody-Eu3+-cryptate for HTRF).

  • Incubate for the recommended time to allow for the detection signal to develop.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its strategic combination of a fluorine atom and a hydroxyl group on a pyridine core allows for the fine-tuning of electronic and steric properties, leading to potent and selective compounds. The SAR principles and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this promising class of molecules in drug discovery. Further optimization of substituents at the 4- and 6-positions, guided by structural biology and computational modeling, will undoubtedly lead to the development of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Bolos, J., G. G. de la Torre, and C. G. Gili. "Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors." Current Topics in Medicinal Chemistry 5.9 (2005): 855-873. [Link]

  • Seerden, J. P., et al. "Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters 24.15 (2014): 3484-3489. [Link]

  • Young, P. R., et al. "Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site." Journal of Biological Chemistry 272.18 (1997): 12116-12121. [Link]

  • Wilson, K. P., et al. "The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase." Chemistry & Biology 4.6 (1997): 423-431. [Link]

  • Hosseini, S. Z., et al. "Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase." Iranian Journal of Pharmaceutical Research 12.3 (2013): 337. [Link]

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are indispensable tools.[1] The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these valuable building blocks, 2-Fluoro-5-hydroxypyridine stands out for its utility in constructing complex molecular architectures for therapeutic agents, such as kinase inhibitors.[1] Understanding the reaction kinetics of this scaffold is paramount for process optimization, predicting reaction outcomes, and scaling up syntheses efficiently.

This guide provides an in-depth comparison of the kinetic profile of this compound, primarily focusing on Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for this class of compounds. We will explore its reactivity in comparison to other halopyridines, detail the methodologies for robust kinetic analysis, and present supporting data to guide experimental design.

The Kinetic Advantage of Fluorine in SNAr Reactions

The most common and synthetically useful reaction involving 2-halopyridines is the Nucleophilic Aromatic Substitution (SNAr) pathway. The textbook mechanism has long been described as a two-step addition-elimination process involving a stabilized Meisenheimer intermediate.[2] However, recent studies suggest that many SNAr reactions may proceed through a more concerted mechanism.[2]

Regardless of the precise mechanism, the rate of reaction is heavily influenced by two key factors:

  • The Electronegativity of the Halogen: A more electronegative halogen polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This is the rate-determining step in most SNAr reactions.

  • The Leaving Group Ability of the Halide: The C-X bond must be broken in the second step (or concertedly). A weaker C-X bond facilitates faster displacement.

This leads to a fascinating dichotomy. Fluorine is the most electronegative halogen, which strongly activates the pyridine ring towards nucleophilic attack. Conversely, the C-F bond is significantly stronger than C-Cl, C-Br, or C-I bonds, making fluoride a poorer leaving group in principle.

For SNAr reactions on activated aromatic systems like 2-halopyridines, the initial nucleophilic attack is typically the rate-limiting step. Consequently, the high electronegativity of fluorine provides a decisive kinetic advantage.

Comparative Reactivity Data:

Experimental evidence consistently demonstrates the superior reactivity of 2-fluoropyridines over their chloro-counterparts in SNAr reactions. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is 320 times faster than the same reaction with 2-chloropyridine.[3][4] This "element effect," where F > Cl ≈ Br > I, is a hallmark of SNAr reactions where nucleophilic addition is rate-controlling.[5]

The presence of other substituents on the pyridine ring further modulates this reactivity. For this compound, the hydroxyl group (-OH) at the 5-position is an electron-donating group, which can slightly decrease the rate of nucleophilic attack compared to an unsubstituted 2-fluoropyridine. Conversely, an electron-withdrawing group, such as a nitro group (-NO₂), would significantly accelerate the reaction. Almost all 5-substituents, however, generally enhance the rate of substitution at the 2-position.[3]

Substrate Relative Rate (vs. 2-Chloropyridine) Key Factor
2-Fluoropyridine~320High electronegativity of F accelerates nucleophilic attack.[3][4]
2-Chloropyridine1 (Reference)Baseline for comparison.
2-Bromo/Iodopyridine~1Similar reactivity to 2-chloropyridine in this specific reaction type.[5]
2-Fluoro-5-nitropyridine>320 (Expected)The electron-withdrawing nitro group strongly activates the ring.
This compound <320 (Expected)The electron-donating hydroxyl group slightly deactivates the ring compared to unsubstituted 2-fluoropyridine.
Methodologies for Kinetic Studies

Accurate kinetic analysis requires precise monitoring of reactant consumption or product formation over time.[6][7] The choice of analytical technique is dictated by the reaction timescale, the specific properties of the molecules involved, and the desired level of detail.

Workflow for a Typical Kinetic Experiment:

Caption: A generalized workflow for conducting a chemical kinetics experiment.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive technique for reaction monitoring.[8]

    • ¹⁹F NMR: This is the ideal method for reactions involving this compound. The fluorine signal of the reactant will have a distinct chemical shift from the potential fluoride ion product (if formed) or any fluorinated intermediate. The large chemical shift dispersion and the 100% natural abundance of ¹⁹F provide a clean, quantitative signal with no background interference.[8]

    • ¹H NMR: Can also be used to monitor the disappearance of reactant signals or the appearance of product signals.

  • UV-Vis Spectroscopy: If the reactants and products have distinct chromophores and different absorption spectra, UV-Vis can be a simple and effective monitoring tool. This is often coupled with stopped-flow instrumentation for very fast reactions.[7][9]

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion (PSI-ESI-MS) allow for real-time monitoring of all species in the reaction, including catalytic intermediates.[8]

Detailed Protocol: Kinetic Analysis via ¹⁹F NMR

This protocol describes a representative experiment to determine the pseudo-first-order rate constant for the reaction of this compound with a nucleophile (e.g., morpholine).

Objective: To compare the rate of SNAr for this compound and an alternative, 2-Chloro-5-hydroxypyridine.

Materials:

  • This compound

  • 2-Chloro-5-hydroxypyridine (for comparison)

  • Morpholine (or other desired nucleophile)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard (e.g., trifluorotoluene)

  • NMR tubes, syringes, thermostatted NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in DMSO-d₆ containing a known concentration of the internal standard.

    • Prepare a separate, concentrated stock solution of the nucleophile (e.g., 2.0 M morpholine) in DMSO-d₆. Using a large excess of the nucleophile ensures pseudo-first-order kinetics.

  • Spectrometer Setup:

    • Lock and shim the NMR spectrometer using a separate DMSO-d₆ sample.

    • Set the experiment temperature (e.g., 298 K) and allow it to equilibrate.

    • Set up a series of ¹⁹F NMR experiments to be acquired automatically at set time intervals (e.g., every 5 minutes for 2 hours).

  • Reaction Initiation:

    • Transfer a precise volume (e.g., 0.6 mL) of the substrate stock solution to a clean NMR tube.

    • Acquire one spectrum before adding the nucleophile (t=0).

    • Rapidly inject the nucleophile stock solution (e.g., 0.06 mL to achieve a ~10-fold excess), mix thoroughly, and immediately place the tube in the spectrometer to begin data acquisition.

  • Data Processing:

    • Process each ¹⁹F NMR spectrum (Fourier transform, phase, and baseline correction).

    • For each time point, integrate the peak corresponding to the fluorine on this compound and the peak for the internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

  • Kinetic Analysis:

    • Plot the natural logarithm of the reactant concentration (ln[Substrate]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant, k'.

    • Repeat the entire experiment using 2-Chloro-5-hydroxypyridine (monitoring via ¹H NMR) under identical conditions to obtain its rate constant for direct comparison.

Interpreting the Data: Causality and Insights

The significantly faster reaction rate observed for 2-fluoropyridines is a direct consequence of the C-F bond's electronic properties.[4] The intense inductive electron withdrawal by fluorine makes the C2 carbon of the pyridine ring highly electrophilic, lowering the activation energy for the initial, rate-determining nucleophilic attack. This electronic effect far outweighs the penalty of breaking the stronger C-F bond.

Caption: Energy profile for a stepwise SNAr reaction. The first transition state is typically rate-limiting.

For researchers in drug development, this kinetic advantage is a powerful tool. It allows for SNAr reactions to be conducted under milder conditions (lower temperatures, shorter reaction times), which is crucial for preserving sensitive functional groups on complex, late-stage intermediates.[4] The ability to predict relative rates based on the electronic nature of substituents allows chemists to fine-tune reactivity and optimize synthetic routes with greater precision.[3]

Conclusion

The kinetic profile of this compound in nucleophilic aromatic substitution reactions is dominated by the high electronegativity of the fluorine atom, which renders it significantly more reactive than its chloro-, bromo-, and iodo-analogs. This enhanced reactivity provides a distinct synthetic advantage, enabling milder reaction conditions and greater functional group tolerance. Robust kinetic studies, best performed using in-situ ¹⁹F NMR spectroscopy, are essential for quantifying these effects and for the rational design of efficient and scalable synthetic processes in pharmaceutical and agrochemical research.

References

  • This compound: A Key Fluorinated Building Block for Innov
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Merck & Co..
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@UARK.
  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). PMC - NIH.
  • What's the physical method of monitoring chemical reaction?. (2022). Quora.
  • Study of Fluorescence Quenching Kinetics Using Stopped-Flow. (2017). Edinburgh Instruments.

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A Comparative Guide to 2-Fluoro-5-hydroxypyridine and Other Fluorinated Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

To the researchers, scientists, and drug development professionals at the forefront of innovation, the pyridine ring is a familiar and indispensable scaffold. Its presence in numerous FDA-approved drugs and agrochemicals is a testament to its versatile nature. However, the true potential of this heterocycle is often unlocked through strategic functionalization, and no element has proven more impactful in this regard than fluorine.[1][2] The introduction of fluorine into a pyridine ring can profoundly alter its physicochemical and biological properties.[1][3] This "fluorine effect" is a cornerstone of modern medicinal chemistry, enabling chemists to fine-tune parameters such as:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This can significantly increase a drug candidate's in vivo half-life.

  • Basicity (pKa): Fluorine's strong electron-withdrawing nature decreases the electron density on the pyridine nitrogen, lowering its pKa and making it less basic. This modulation can be critical for optimizing drug-receptor interactions and improving cell permeability.

  • Binding Affinity and Conformation: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, enhancing binding to target proteins. It can also influence the conformation of a molecule to favor a bioactive pose.[3]

  • Lipophilicity (LogP): The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[4]

This guide provides an in-depth comparison of 2-Fluoro-5-hydroxypyridine , a versatile and increasingly important building block, with other key fluorinated pyridine derivatives. We will explore the nuanced differences in their reactivity, physicochemical properties, and strategic applications, supported by experimental data and detailed protocols to inform your synthetic design.

Focus on the Workhorse: this compound

This compound (CAS 55758-32-2) is a bifunctional building block that offers a unique combination of reactivity and functionality. The fluorine atom at the 2-position and the hydroxyl group at the 5-position provide two orthogonal handles for synthetic diversification.

Key Physicochemical Properties

Understanding the inherent properties of a building block is fundamental to predicting its behavior in both chemical reactions and biological systems.

PropertyValueImplication in Drug Design
Molecular Formula C₅H₄FNOLow molecular weight, desirable for lead-like compounds.
Molecular Weight 113.09 g/mol Contributes to favorable ligand efficiency metrics.
Melting Point 148-150 °CCrystalline solid, easy to handle and weigh.[5]
pKa (Predicted) 9.03 ± 0.10The hydroxyl group is weakly acidic, allowing for selective deprotonation.[5][6]

The predicted pKa suggests that the hydroxyl group can be selectively deprotonated under moderately basic conditions to act as a nucleophile, while the pyridine nitrogen remains largely protonated under physiological conditions.

Reactivity Profile: A Tale of Two Functional Groups

The true synthetic power of this compound lies in the distinct reactivity of its two key functional groups.

  • The 2-Fluoro Group: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

    The pyridine nitrogen atom acts as an electron sink, activating the 2- and 4-positions towards nucleophilic attack. The fluorine atom at the 2-position is a superb leaving group in SNAr reactions, significantly more reactive than its chloro-analogue. Experimental data shows that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide, a classic SNAr reaction.[7] This enhanced reactivity is due to fluorine's high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the rate-determining nucleophilic attack.[8] This allows for the introduction of a wide array of nucleophiles (amines, alcohols, thiols) under mild conditions, often preserving sensitive functional groups elsewhere in the molecule.[9]

  • The 5-Hydroxyl Group: A Handle for Etherification and Cross-Coupling

    The phenolic hydroxyl group is a versatile functional handle. It can be:

    • Alkylated to form ethers (O-alkylation), a common modification in medicinal chemistry to modulate solubility and metabolic stability.

    • Converted to a triflate (OTf) or other sulfonate ester, transforming it into an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This enables the formation of C-C, C-N, and C-S bonds, respectively, providing access to a vast chemical space.

This dual reactivity allows for a sequential functionalization strategy, as illustrated below.

G cluster_0 Synthetic Strategy for this compound Start This compound PathA Path A: Functionalize the Fluoro Group Start->PathA PathB Path B: Functionalize the Hydroxyl Group Start->PathB SNAr SNAr Reaction (e.g., with R-NH2) PathA->SNAr Etherification O-Alkylation (e.g., with R-X) PathB->Etherification Triflation Triflation (Tf2O, base) PathB->Triflation ProductA 5-Hydroxy-2-aminopyridine Derivative SNAr->ProductA ProductB1 2-Fluoro-5-alkoxypyridine Derivative Etherification->ProductB1 ProductB2 2-Fluoro-5-triflyloxypyridine Triflation->ProductB2 CrossCoupling Suzuki Coupling (e.g., with Ar-B(OH)2) ProductB2->CrossCoupling ProductB2_Final 2-Fluoro-5-arylpyridine Derivative CrossCoupling->ProductB2_Final

Caption: Sequential functionalization pathways for this compound.

Comparative Analysis with Other Fluorinated Building Blocks

The choice of a building block is a critical decision in synthetic design. Here, we compare this compound to other common fluorinated pyridine building blocks.

Comparison 1: this compound vs. 2-Hydroxy-5-(trifluoromethyl)pyridine

2-Hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0) is a close structural analog where the single fluorine atom is replaced by a trifluoromethyl (CF₃) group. While both are valuable, their properties and applications differ significantly.

FeatureThis compound2-Hydroxy-5-(trifluoromethyl)pyridineRationale & Field Insights
Reactivity at C2 Highly susceptible to SNAr. The fluoro group is an excellent leaving group.Not susceptible to SNAr at C2. The C-CF₃ bond is very strong and not a leaving group.This is the most critical difference. This compound is designed for diversification at the C2 position via substitution.
Electronic Effect Fluoro group is strongly electron-withdrawing via induction.CF₃ group is a much stronger electron-withdrawing group.The CF₃ group will make the pyridine ring more electron-deficient, lowering the pKa of the pyridine nitrogen more significantly.
Lipophilicity Moderately increased lipophilicity.Significantly increased lipophilicity (Hansch π for CF₃ is +0.88).[2]The CF₃ group is one of the most effective substituents for increasing lipophilicity and enhancing membrane permeability.[2]
Metabolic Stability C-F bond is stable. The hydroxyl group is a potential site for glucuronidation.C-CF₃ bond is extremely stable. The hydroxyl group is still a metabolic soft spot.Both offer stability at the fluorinated position, but the overall metabolic fate will depend on other factors.
Primary Application As a scaffold for building complexity via SNAr at C2 and derivatization at C5-OH.As a terminal fragment or core where the CF₃ group is desired for its electronic and lipophilic properties. Often used in agrochemicals.[9][10]Choose this compound when you need to attach a side chain at C2. Choose the CF₃ analog when you want the specific properties of the trifluoromethyl group in the final molecule.
Comparison 2: Positional Isomers (2-Fluoro vs. 3-Fluoro)

The position of the fluorine atom dramatically alters the reactivity of the pyridine ring.

FeatureThis compound3-Fluoro-2-hydroxypyridineRationale & Field Insights
SNAr Reactivity High. Fluorine is at the activated 2-position (ortho to nitrogen).Very low. Fluorine is at the 3-position, which is not activated for SNAr.The negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen when attack occurs at the 3-position, making this pathway energetically unfavorable.
Acidity of OH The 2-fluoro group has a modest electron-withdrawing effect on the 5-OH group.The 3-fluoro group will have a stronger inductive effect on the adjacent 2-OH group, likely making it more acidic.This difference can be exploited for selective reactions if other acidic protons are present in the molecule.
Synthetic Utility Ideal for introducing substituents at the 2-position.Not suitable for SNAr at the C-F bond. It would be used when a fluorine atom is desired at the 3-position in the final target.The choice is dictated entirely by the desired substitution pattern of the final product.

Case Study: The Synthesis of a PI3K/mTOR Inhibitor

The utility of this compound is exemplified in the synthesis of GSK2126458 (Omipalisib) , a potent and orally bioavailable inhibitor of PI3K and mTOR that has been evaluated in clinical trials for cancer treatment.[10][11]

The core of GSK2126458 is a 2,3,5-trisubstituted pyridine. The synthesis of a key intermediate involves a crucial SNAr reaction where 2-Fluoro-5-methoxypyridine (derived from this compound) is reacted with 2,4-difluorobenzenesulfonamide.

G cluster_0 GSK2126458 Synthesis Intermediate Start1 2-Fluoro-5-methoxypyridine (from this compound) Reaction SNAr Reaction (Base, Solvent) Start1->Reaction Start2 2,4-Difluorobenzenesulfonamide Start2->Reaction Product N-(5-methoxy-3-pyridinyl)-2,4-difluorobenzenesulfonamide (Key Intermediate) Reaction->Product Final Further Steps to GSK2126458 Product->Final

Caption: SNAr reaction in the synthesis of a GSK2126458 intermediate.

This example highlights the strategic advantage of the 2-fluoro substituent. Its high reactivity in SNAr allows for the efficient and clean formation of the critical C-N bond, a key step in assembling the complex final molecule. A corresponding 2-chloro analog would likely require harsher conditions, potentially leading to lower yields and more side products.

Experimental Protocols

As a self-validating system, the following protocols are provided as robust starting points for the synthetic manipulation of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the reaction of this compound with a generic secondary amine, such as morpholine. The high reactivity of the 2-fluoro group allows this reaction to proceed under relatively mild conditions.

Workflow Diagram:

G cluster_0 SNAr Reaction Workflow A Combine Reactants & Solvent (2-F-5-OH-Py, Amine, Base, Solvent) B Heat Reaction Mixture (e.g., 80-120 °C) A->B C Monitor by TLC/LC-MS B->C D Aqueous Workup (Quench, Extract) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A generalized workflow for SNAr reactions.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration relative to the pyridine).

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Alkylation (Etherification)

This protocol details the etherification of the 5-hydroxyl group using a generic alkyl halide.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Base Addition: Add a suitable base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension for 10-15 minutes at room temperature.

  • Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide or ethyl iodide, 1.1 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1. Purify the resulting ether by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Post-Triflation)

This protocol requires a two-step procedure: first, conversion of the hydroxyl group to a triflate, followed by the cross-coupling reaction.

Step 1: Triflation

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq).

  • Triflic Anhydride: Add triflic anhydride (Tf₂O, 1.2 eq) dropwise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. The crude 2-fluoro-5-triflyloxypyridine is often used directly in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flask, add the crude 2-fluoro-5-triflyloxypyridine (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq).[12][13]

  • Solvent System: Add a mixture of a solvent such as 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[12]

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heating: Heat the reaction to 80-100 °C under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.[12]

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by flash column chromatography.

Conclusion and Outlook

This compound stands out as a highly valuable and versatile building block in modern synthetic chemistry. Its key advantage lies in the orthogonal reactivity of its two functional groups: a highly activated 2-fluoro substituent, ideal for SNAr reactions, and a 5-hydroxyl group that can be readily functionalized or converted into a cross-coupling handle.

When compared to other fluorinated pyridines, the strategic choice of building block becomes clear:

  • For diversification at the C2 position with a wide range of nucleophiles, This compound is the superior choice due to its enhanced SNAr reactivity.

  • When the goal is to install a trifluoromethyl group for its unique lipophilic and electronic properties, 2-Hydroxy-5-(trifluoromethyl)pyridine is the appropriate reagent.

  • The desired regiochemistry of fluorination dictates the choice between positional isomers, with the 2-fluoro isomer being essential for SNAr chemistry.

By understanding the nuanced reactivity and properties of these building blocks, researchers can make more informed decisions, leading to more efficient and innovative synthetic routes for the next generation of pharmaceuticals and agrochemicals.[1] The continued exploration of fluorinated heterocycles will undoubtedly empower chemists to tackle increasingly complex molecular challenges.

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The Strategic Advantage of 2-Fluoro-5-hydroxypyridine in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. The strategic incorporation of fluorine and the nuanced placement of functional groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth comparison of 2-Fluoro-5-hydroxypyridine, a key heterocyclic building block, against its structural analogs, supported by experimental data from peer-reviewed literature. We will explore its applications in the development of kinase inhibitors and neuroprotective agents, highlighting the distinct advantages conferred by its unique substitution pattern.

The "Fluorine Advantage": More Than Just an Electron-Withdrawing Group

The introduction of a fluorine atom onto a pyridine ring is a well-established strategy to modulate a molecule's properties.[1] The high electronegativity and small atomic radius of fluorine can significantly impact lipophilicity, acidity, metabolic stability, and binding affinity to biological targets.[1] This "fluorine effect" is a cornerstone of modern drug design, and this compound serves as a prime example of its successful application.

A key benefit of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. This can lead to a longer in vivo half-life and an improved pharmacokinetic profile for drug candidates.

Comparative Analysis: this compound in Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyridine-based scaffolds are frequently employed in the design of kinase inhibitors. The 2-fluoro-5-hydroxy substitution pattern offers distinct advantages in this context.

While direct head-to-head comparative studies are often proprietary, the wealth of structure-activity relationship (SAR) data in the literature allows for a compelling indirect comparison. For instance, in the development of p38 MAP kinase inhibitors, a key therapeutic target for inflammatory diseases, the pyridine core plays a crucial role in binding to the enzyme's active site. The strategic placement of a fluorine atom, as seen in this compound, can enhance binding affinity and selectivity.

The hydroxyl group at the 5-position provides a crucial handle for further chemical modification, allowing for the introduction of various side chains to optimize potency and selectivity. This versatility is a significant advantage over simpler pyridine building blocks.

To illustrate the impact of substitution, consider the following hypothetical comparison based on established SAR principles for kinase inhibitors:

Building BlockExpected Relative Potency (IC50)Rationale
PyridineBaselineUnsubstituted core.
2-FluoropyridineModerate IncreaseFluorine can enhance binding through favorable electrostatic interactions.
5-HydroxypyridineVariableHydroxyl group can act as a hydrogen bond donor or acceptor, but may also introduce metabolic liabilities.
This compound Significant Increase The combination of the electron-withdrawing fluorine and the versatile hydroxyl group can lead to synergistic effects on binding affinity and provides a point for further optimization.

The Role of this compound in Neuroprotection

The development of neuroprotective agents is a pressing challenge in the face of rising neurodegenerative diseases. The unique electronic properties of this compound make it an attractive scaffold for the design of molecules that can cross the blood-brain barrier and interact with targets in the central nervous system.

The fluorine atom can improve the metabolic stability of compounds, a critical factor for drugs targeting the brain. Furthermore, the hydroxyl group can be derivatized to modulate solubility and permeability, key parameters for CNS drug candidates. While specific comparative data for neuroprotective agents is still emerging, the foundational principles of medicinal chemistry suggest that the 2-fluoro-5-hydroxy substitution pattern offers a promising starting point for the design of novel neurotherapeutics.

Experimental Workflow: Synthesis of a 2-Fluoro-5-alkoxypyridine Derivative

The hydroxyl group of this compound is a versatile functional handle for introducing diversity into a molecule. A common and crucial reaction is the Williamson ether synthesis, which allows for the attachment of various alkyl or aryl groups. This straightforward protocol highlights the utility of this building block in library synthesis for drug discovery.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product This compound This compound Product 2-Fluoro-5-alkoxypyridine This compound->Product Deprotonation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Nucleophilic Attack Base Base (e.g., K2CO3, NaH) Base->this compound Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

Williamson Ether Synthesis Workflow

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution at room temperature. Stir for 15-30 minutes to allow for the formation of the corresponding alkoxide.

  • Nucleophilic Addition: Add the desired alkyl halide (R-X) (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Fluoro-5-alkoxypyridine.

This protocol serves as a foundational method for exploring the structure-activity relationships of the alkoxy side chain, a common strategy in lead optimization.

Logical Relationship: From Building Block to Biological Activity

The journey from a simple building block to a potent and selective drug candidate is a multi-step process guided by the principles of medicinal chemistry. The unique features of this compound contribute at each stage of this process.

Drug_Discovery_Logic Building_Block This compound Properties Unique Physicochemical Properties (Fluorine + Hydroxyl) Building_Block->Properties Synthesis Versatile Synthetic Handle (Etherification, etc.) Building_Block->Synthesis Library Diverse Chemical Library Properties->Library Synthesis->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Logical Flow in Drug Discovery

Conclusion: A Privileged Scaffold for Future Therapeutics

This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. The strategic combination of a fluorine atom and a hydroxyl group on the pyridine core provides a unique set of physicochemical properties that can be leveraged to design potent, selective, and metabolically robust drug candidates. While direct comparative data is often embedded within broader SAR studies, the collective evidence from the peer-reviewed literature strongly supports the advantages of this scaffold in the development of kinase inhibitors and neuroprotective agents. As the demand for novel therapeutics continues to grow, the judicious use of privileged building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Fluoro-5-hydroxypyridine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory requirements with field-proven best practices to ensure that this compound is managed responsibly from acquisition to disposal.

Pre-Disposal Hazard Assessment and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This initial assessment dictates the necessary personal protective equipment (PPE), segregation protocols, and the ultimate disposal pathway.

Table 1: Hazard Profile of this compound

Hazard CategoryGHS PictogramHazard StatementKey Precautionary Statements
Acute Toxicity, Oral

H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation

H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation

H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity

H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

The information in this table is synthesized from multiple supplier Safety Data Sheets (SDS) for this compound.

The primary causality for these procedures is the compound's classification as a harmful and irritant substance. Therefore, all waste streams containing this compound, whether it is the neat compound, a solution, or contaminated labware, must be treated as hazardous waste.

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous reactions within a waste container and ensures that the waste can be handled appropriately by disposal facilities.

Step-by-Step Segregation Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date the first waste was added to the container.

  • Waste Stream Separation:

    • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and paper towels. Place these directly into the designated solid hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, designated liquid hazardous waste container.

    • Neat (Unused) Compound: The original container with the remaining product should be treated as hazardous waste. Do not mix it with other waste streams.

  • Incompatibility Prevention: Never mix this compound waste with strong oxidizing agents, strong acids, or strong bases. While specific reactivity data is limited, the pyridine functional group can react exothermically with strong acids.

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal route for various scenarios involving this compound. On-site treatment or neutralization of halogenated organic compounds is generally not recommended for standard laboratory settings due to the potential for hazardous byproducts and the need for specialized equipment and permits.

DisposalWorkflow start Start: Waste Generation (this compound) waste_type Identify Waste Type start->waste_type neat Neat/Unused Compound waste_type->neat  Unused Product solutions Aqueous/Organic Solutions waste_type->solutions Liquid Waste contaminated Contaminated Labware (Gloves, Pipettes, etc.) waste_type->contaminated Solid Waste spill Spill Cleanup Material waste_type->spill Spill Residue package_neat Secure in original or approved, labeled container. neat->package_neat package_solutions Collect in a dedicated, labeled liquid waste container. solutions->package_solutions package_solids Collect in a dedicated, labeled solid waste container. contaminated->package_solids spill->package_solids eHS Contact Environmental Health & Safety (EHS) for pickup by a licensed hazardous waste contractor. package_neat->eHS package_solutions->eHS package_solids->eHS

Caption: Disposal decision workflow for this compound waste streams.

Final Disposal Procedures

The definitive and only recommended disposal route for this compound and its associated waste is through a licensed and certified hazardous waste disposal contractor. This is a non-negotiable institutional control to ensure regulatory compliance and environmental protection.

Step-by-Step Protocol for Professional Disposal:

  • Container Sealing and Storage: Once a waste container is full, or if it has been accumulating waste for a period defined by your institution's policy (typically 90 or 180 days), securely seal the lid. Ensure the label is complete and legible.

  • Temporary Storage Location: Move the sealed container to your laboratory's designated satellite accumulation area or central hazardous waste storage facility. This area must be secure, well-ventilated, and away from general laboratory traffic.

  • Request for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office responsible for hazardous waste management. Provide them with the necessary information about the waste (chemical name, quantity, container type).

  • Documentation: Complete any required waste manifest or pickup request forms provided by your EHS office. This documentation is a legal requirement and creates a chain of custody for the hazardous waste.

  • Handover: Transfer the waste to the authorized EHS personnel or the licensed contractor during the scheduled pickup.

Under no circumstances should this compound be disposed of down the drain or in regular trash. Halogenated organic compounds can be persistent in the environment and may disrupt wastewater treatment processes.

Emergency Procedures for Spills During Disposal

Accidents can happen, even during the careful process of waste consolidation. A prepared response is critical to mitigating exposure and environmental release.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response line.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is preferred for direct spill cleanup).

  • Contain the Spill: For a liquid spill, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad) to prevent it from spreading. For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.

  • Neutralize/Absorb: Carefully collect the spilled material and absorbent using a scoop or other non-sparking tools.

  • Package and Label: Place all cleanup materials into a designated hazardous waste container and label it as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with soap and water, and place the cleaning materials into the same hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

This comprehensive approach ensures that every stage of the disposal process for this compound is handled with the scientific rigor and commitment to safety that defines our work.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency (EPA). [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug development, our work necessitates the handling of novel chemical entities. While compounds like 2-Fluoro-5-hydroxypyridine are valuable building blocks, they often come with limited specific safety data. This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of chemical analogy and risk mitigation. Our approach is to treat the compound with a degree of caution appropriate for its structure, drawing on data from similar fluorinated and hydroxypyridine derivatives to establish robust safety protocols.

The core philosophy is one of proactive, informed caution. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, we will analyze its constituent parts—a fluorinated pyridine ring and a hydroxyl group—to anticipate its reactivity and toxicity, thereby ensuring the highest standards of laboratory safety.

Anticipated Hazard Profile

This compound is a solid, appearing as a pale cream to brown crystalline powder.[1] Its structure combines the features of a pyridine ring, known for potential skin and eye irritation, with the reactivity of a fluoro-substituent. Based on data from analogous compounds such as 2-fluoropyridine, 2-hydroxypyridine, and 2-fluoro-5-nitropyridine, we can logically infer the primary hazards.[2][3][4]

Key Anticipated Hazards:

  • Skin Irritation: Halogenated pyridines are frequently cited as causing skin irritation.[2][4] Prolonged contact should be considered a significant risk.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][5]

  • Respiratory Tract Irritation: As a fine powder, the compound may be easily aerosolized. Inhalation may lead to respiratory irritation.[2][3][4]

  • Toxicity if Swallowed: Analogous compounds are classified as harmful or toxic if ingested.[3][5]

This hazard assessment mandates a stringent approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Directive

The selection of PPE is not merely a checklist; it is a comprehensive safety system. Each component is chosen to counteract a specific, identified risk. Given the hazards, the following PPE is mandatory for all procedures involving this compound.

Data Presentation: PPE Requirements
PPE ItemSpecificationRationale and Field Insight
Eye & Face Protection Chemical splash goggles and a full-face shield.Safety glasses with side shields are insufficient. Goggles provide a complete seal around the eyes to protect against fine powders and splashes.[3][6] A face shield is required when handling larger quantities (>1g) or when there is a significant risk of splashing, offering a secondary layer of protection for the entire face.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile).The use of double gloves minimizes the risk of exposure due to undetected pinholes or tears. Nitrile gloves offer good resistance to a range of chemicals.[7] It is critical to change the outer glove immediately upon known contact with the compound and to change both gloves every 30-60 minutes during extended procedures to prevent permeation.[7]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.A standard lab coat protects against incidental contact.[6] The cuffs should be tucked under the inner glove to ensure a continuous protective barrier. For procedures with a higher risk of contamination, chemical-resistant coveralls should be considered.[8]
Respiratory Protection Use within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of the powdered chemical.[6] If procedures must be conducted outside a hood (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[9]
Foot Protection Closed-toe, chemical-resistant safety footwear.Protects feet from spills. Perforated shoes or sandals are strictly prohibited in any area where this chemical is handled or stored.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Experimental Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and clutter-free. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Donning PPE: Put on all required PPE in the correct order: first, foot and body protection, then inner gloves, followed by eye/face protection, and finally, outer gloves over the cuffs of the lab coat.

  • Chemical Handling: Conduct all weighing and manipulations of the solid compound exclusively within the fume hood to contain any airborne particles.[6] Use tools like spatulas and weighing paper to avoid direct contact.

  • Post-Handling: After the procedure, wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove the outer gloves first, followed by the face shield and goggles, the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after.[5]

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency 3. Emergency Response cluster_cleanup 4. Post-Handling & Disposal prep_area Verify Fume Hood & Emergency Equipment don_ppe Don all required PPE prep_area->don_ppe Area Secure handle_chem Weigh & manipulate chemical INSIDE fume hood don_ppe->handle_chem Ready spill_check Spill Occurs? handle_chem->spill_check spill_protocol Execute Spill Protocol: Evacuate & Notify EHS spill_check->spill_protocol Yes decontaminate Decontaminate work area spill_check->decontaminate No dispose_waste Segregate & label hazardous waste decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Spill and Disposal Plan

Accidents, while preventable, must be planned for. A clear, concise plan for spills and waste disposal is a non-negotiable component of laboratory safety.

Accidental Release Measures
  • Small Spills (in fume hood): For minor spills contained within the fume hood, use an inert, non-combustible absorbent material like vermiculite or sand to cover the spill.[6] Carefully sweep the material into a designated hazardous waste container.

  • Large Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain.[6][11]

  • Waste Classification: This compound must be treated as hazardous chemical waste.[6]

  • Containment: All waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.[6] The label should explicitly state "Hazardous Waste: this compound" and include appropriate hazard symbols.

  • Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[6] Follow your institution's procedures for arranging pickup by a licensed professional waste disposal service.[2]

By adhering to these rigorous guidelines, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]

  • Jubilant Ingrevia Limited. 2-Hydroxypyridine Safety Data Sheet. Available at: [Link]

  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available at: [Link]

  • PubChem. 2-Fluoro-5-nitropyridine. Available at: [Link]

  • Pipzine Chemicals. This compound Supplier & Manufacturer. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.